Milbemycin A4 oxime
説明
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特性
分子式 |
C32H45NO7 |
|---|---|
分子量 |
555.7 g/mol |
IUPAC名 |
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C32H45NO7/c1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35/h7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3/b8-7+,20-10+,23-9+,33-28+/t19-,21-,24+,25-,26-,27+,29+,31+,32+/m0/s1 |
InChIキー |
YCAZFHUABUMOIM-GVFHBPHBSA-N |
異性体SMILES |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N\O)C)C(=O)O3)O)C)\C)C |
正規SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Milbemycin A4 Oxime on Invertebrate Neurons
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Milbemycin A4 oxime, a macrocyclic lactone anthelmintic, exerts its primary neurotoxic effect on invertebrates by acting as a potent positive allosteric modulator of glutamate-gated chloride channels (GluCls).[1][2][3][4] These channels, exclusive to invertebrates, are crucial for inhibitory neurotransmission.[1][4] The binding of this compound to GluCls leads to a prolonged and essentially irreversible channel opening, resulting in a sustained influx of chloride ions.[1][2][3][4] This influx causes hyperpolarization of the neuronal and muscle cell membranes, leading to flaccid paralysis and ultimately the death of the parasite.[1][2][3][4] This guide provides a comprehensive overview of this mechanism, including quantitative data on related compounds, detailed experimental protocols for studying these effects, and visual representations of the key pathways and workflows.
Core Mechanism of Action
The primary molecular target of this compound in invertebrates is the glutamate-gated chloride channel (GluCl), a member of the Cys-loop ligand-gated ion channel superfamily.[1][4][5] These channels are pentameric protein complexes that form a chloride-selective pore through the cell membrane. In normal physiological processes, the binding of the neurotransmitter glutamate (B1630785) to GluCls causes a rapid and transient opening of the channel, allowing chloride ions to flow into the cell and causing a brief hyperpolarization, which is an inhibitory signal.
This compound, however, acts as a positive allosteric modulator. It binds to a site on the GluCl distinct from the glutamate-binding site.[1][4] This binding event potentiates the effect of glutamate and can also directly gate the channel, causing it to open for a prolonged period, in an essentially irreversible manner.[1][2][3][4] This leads to a massive and sustained influx of chloride ions, driving the membrane potential to a much more negative state (hyperpolarization). This persistent hyperpolarization prevents the neuron or muscle cell from reaching the threshold for firing action potentials, effectively silencing its activity and leading to flaccid paralysis of the invertebrate.[1][2][3][4]
While GluCls are the primary target, some studies suggest that milbemycins may also have a secondary, weaker effect on GABA-gated chloride channels in invertebrates.
Signaling Pathway of this compound Action
Quantitative Data
Table 1: Potency of Ivermectin on Invertebrate Glutamate-Gated Chloride Channels
| Invertebrate Species | Channel Subunit(s) | Ivermectin EC50 | Experimental System | Reference |
| Haemonchus contortus | Hc-GluClα3B | ~0.1 ± 1.0 nM (estimated) | Xenopus oocytes | [6][7] |
| Caenorhabditis elegans | GluClα1/β | Potentiates glutamate response at low nM concentrations | Mammalian cells | [8] |
Table 2: Potency of Glutamate on Invertebrate Glutamate-Gated Chloride Channels
| Invertebrate Species | Channel Subunit(s) | Glutamate EC50 | Experimental System | Reference |
| Haemonchus contortus | Hc-GluClα3B | 27.6 ± 2.7 µM | Xenopus oocytes | [6][7] |
| Caenorhabditis elegans | Homologous to Hc-GluClα3B | 2.2 ± 0.12 mM | Xenopus oocytes | [6][7] |
| Brugia malayi | Bma-AVR-14B/GLC-2 | 32.5 µM | Xenopus oocytes | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound and related macrocyclic lactones on invertebrate neurons.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used to study the function of ion channels, including GluCls, in a controlled environment.
Methodology:
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Treat the oocytes with collagenase to remove the follicular cell layer.
-
Inject cRNA encoding the invertebrate GluCl subunits of interest into the oocytes.
-
Incubate the oocytes for 2-5 days to allow for protein expression.[10]
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a saline solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.[10]
-
Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).[11]
-
Apply glutamate and/or this compound to the oocyte via the perfusion system at varying concentrations.
-
Record the resulting currents using a voltage-clamp amplifier.[11]
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Plot the dose-response curve and fit the data to the Hill equation to determine the EC50 and Hill coefficient.
-
Whole-Cell Patch-Clamp Recording from C. elegans Neurons
This technique allows for the direct measurement of ion channel activity in individual neurons within a more intact biological system.
Methodology:
-
Worm Preparation:
-
Patch-Clamp Recording:
-
Prepare borosilicate glass pipettes with a tip resistance of 5-10 MΩ and fill with an appropriate internal solution.
-
Under high magnification, approach a neuron with the patch pipette and form a high-resistance (gigaohm) seal with the cell membrane.
-
Apply a brief suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Record baseline neuronal activity in the voltage-clamp or current-clamp mode.
-
Apply this compound and/or glutamate to the preparation via a perfusion system.
-
-
Data Analysis:
-
Analyze changes in holding current, current-voltage relationships, and the frequency and amplitude of synaptic events.
-
Mandatory Visualizations
Experimental Workflow for Screening Anthelmintic Compounds
Logical Relationship of Downstream Neuronal Effects
References
- 1. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
- 4. Glutamate-Gated Chloride Channels of Haemonchus contortus Restore Drug Sensitivity to Ivermectin Resistant Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cys-loop ligand-gated ion channel gene superfamily of the nematode, Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An ivermectin-sensitive glutamate-gated chloride channel from the parasitic nematode Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A New Antagonist of Caenorhabditis elegans Glutamate-Activated Chloride Channels With Anthelmintic Activity [frontiersin.org]
- 9. Pharmacological characterization of novel heteromeric GluCl subtypes from Caenorhabditis elegans and parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 12. researchgate.net [researchgate.net]
a semi-synthetic macrocyclic lactone prepared by the oxidation and oximation of milbemycin A4.
Technical Whitepaper: Moxidectin (B1677422), a Semi-Synthetic Macrocyclic Lactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moxidectin is a potent, broad-spectrum endectocide belonging to the milbemycin family of macrocyclic lactones.[1] It is a semi-synthetic derivative of nemadectin (B27624), a fermentation product of Streptomyces cyaneogriseus.[2][3] The synthesis involves the oxidation of the C23 hydroxyl group of a protected nemadectin intermediate followed by oximation to introduce a methoxime moiety.[4][5] This structural modification enhances its lipophilicity and pharmacokinetic profile, resulting in a longer half-life and prolonged activity compared to other macrocyclic lactones like ivermectin.[6] Moxidectin's primary mechanism of action is the modulation of invertebrate-specific glutamate-gated chloride channels (GluCls) and, to a lesser extent, gamma-aminobutyric acid (GABA) gated chloride channels.[1][7] This leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and subsequent flaccid paralysis and death of the parasite.[7][8] This whitepaper provides a comprehensive technical overview of moxidectin, detailing its synthesis, mechanism of action, pharmacokinetics, and efficacy, supported by quantitative data and experimental protocols.
Chemical Synthesis
Moxidectin is prepared via a multi-step semi-synthetic process starting from nemadectin (also referred to as LL-F28249-α), which is produced through fermentation.[4][5][9] The key transformations involve the selective oxidation of the C23 hydroxyl group to a ketone, followed by an oximation reaction.
A general synthetic pathway involves four main steps:[4][5]
-
Protection: The C5 hydroxyl group of nemadectin is protected to prevent its oxidation in the subsequent step.
-
Oxidation: The C23 hydroxyl group of the protected intermediate is oxidized to form a 23-keto intermediate.[9]
-
Deprotection: The protecting group at the C5 position is removed.
-
Oximation: The 23-keto intermediate undergoes a reaction with methoxyamine hydrochloride to form the final moxidectin product with a methoxime group at C23.[2]
Different oxidizing agents have been reported for the oxidation step, including Dess-Martin periodinane and Swern oxidation systems.[4] The choice of reagent can influence reaction conditions, selectivity, and yield.
Synthesis Workflow Diagram
Caption: General workflow for the semi-synthesis of moxidectin.
Mechanism of Action
Moxidectin exerts its antiparasitic effect by targeting ligand-gated chloride channels in the nerve and muscle cells of invertebrates.[7]
-
Primary Target: Glutamate-Gated Chloride Channels (GluCls): Moxidectin binds with high affinity to GluCls, which are unique to invertebrates.[1][8] This binding locks the channels in an open conformation, leading to a continuous influx of chloride ions.[8][10] The resulting hyperpolarization of the cell membrane makes it unresponsive to excitatory stimuli, causing flaccid paralysis and eventual death of the parasite.[7]
-
Secondary Target: GABA-Gated Chloride Channels: Moxidectin can also act on GABA-gated channels, further enhancing the inhibitory effect on the parasite's nervous system.[7]
The selective toxicity of moxidectin arises because vertebrates do not possess GluCls, and their GABA receptors are located within the central nervous system, protected by the blood-brain barrier, which moxidectin does not readily cross at therapeutic doses.[10][11]
Signaling Pathway Diagram
References
- 1. Moxidectin and the avermectins: Consanguinity but not identity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Moxidectin synthesis - chemicalbook [chemicalbook.com]
- 3. medkoo.com [medkoo.com]
- 4. CN111825693B - Method for synthesizing moxidectin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Moxidectin: a review of chemistry, pharmacokinetics and use in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2008005381A2 - Process for the preparation of moxidectin comprising a step of microbiologically mediated oxidation of 23 -hydroxy- ll- f28249 -alpha to 23-keto-ll-f28249-alpha - Google Patents [patents.google.com]
- 10. Ivermectin - Wikipedia [en.wikipedia.org]
- 11. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
Milbemycin A4 Oxime: An In-Depth Technical Guide to its Binding Affinity with Glutamate-Gated Chloride Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milbemycin A4 oxime, a potent macrocyclic lactone, is a key active ingredient in various antiparasitic drugs. Its primary mechanism of action involves the modulation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and eventual death of the parasite.[1][2][3][4] This technical guide provides a comprehensive overview of the binding affinity of this compound to GluCls, detailing its mechanism of action, presenting available quantitative binding data for related compounds, and outlining detailed experimental protocols for studying these interactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and parasitology.
Introduction: Glutamate-Gated Chloride Channels as a Parasiticide Target
Glutamate-gated chloride channels (GluCls) are a type of ligand-gated ion channel found exclusively in invertebrates, such as nematodes and arthropods.[2][3] In these organisms, GluCls play a crucial role in neurotransmission, mediating inhibitory signals in both neuronal and muscular tissues. When activated by the neurotransmitter glutamate (B1630785), these channels open, allowing an influx of chloride ions (Cl-) into the cell. This hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus inhibiting nerve impulses and muscle contraction.
The absence of GluCls in vertebrates makes them an ideal target for the development of selective antiparasitic agents.[2] this compound, a semi-synthetic derivative of the fermentation products of Streptomyces hygroscopicus subsp. aureolacrimosus, belongs to the milbemycin class of macrocyclic lactones.[1] These compounds act as potent positive allosteric modulators of GluCls.
Mechanism of Action of this compound
This compound exerts its anthelmintic and insecticidal effects by binding to a site on the GluCl distinct from the glutamate binding site. This binding potentiates the effect of glutamate and can also directly gate the channel, causing it to open even in the absence of glutamate.[5] This leads to a persistent and essentially irreversible opening of the chloride channel, resulting in a sustained influx of Cl- ions.[2][3][4] The resulting hyperpolarization of the nerve and muscle cells leads to flaccid paralysis of the parasite, ultimately causing its death.[1]
The following diagram illustrates the signaling pathway of GluCl activation and the modulatory effect of this compound.
References
- 1. toku-e.com [toku-e.com]
- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. An electrophysiological preparation of Ascaris suum pharyngeal muscle reveals a glutamate-gated chloride channel sensitive to the avermectin analogue, milbemycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Neurotoxicology of Milbemycin A4 Oxime in Parasitic Nematodes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neurotoxic effects of Milbemycin A4 oxime on parasitic nematodes. It delves into the molecular mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols for researchers in the field.
Core Concepts: Mechanism of Neurotoxicity
This compound, a macrocyclic lactone, exerts its primary neurotoxic effect on parasitic nematodes by acting as a potent positive allosteric modulator and direct agonist of glutamate-gated chloride channels (GluCls).[1] These channels, which are unique to invertebrates, are crucial for inhibitory neurotransmission in nematodes.[1]
The binding of this compound to GluCls leads to a prolonged and essentially irreversible opening of the chloride ion channel.[1] This influx of chloride ions causes hyperpolarization of the neuronal and muscle cell membranes, making them less excitable. The sustained hyperpolarization ultimately results in a flaccid paralysis of the nematode, leading to the inhibition of essential life functions such as feeding (pharyngeal pumping) and locomotion.[1] This disruption of neuromuscular function is the primary cause of the anthelmintic efficacy of this compound.
While GluCls are the primary target, some evidence suggests that milbemycins may also interact with other ligand-gated ion channels, including GABA receptors, although this is considered a secondary mechanism of action in nematodes.
Signaling Pathway of this compound Neurotoxicity
Caption: Signaling pathway of this compound neurotoxicity in nematodes.
Data Presentation: Quantitative Effects of this compound
While specific EC50 and IC50 values for the direct interaction of this compound with parasitic nematode GluCls are not extensively reported in publicly available literature, its potent anthelmintic activity is well-documented through various in vivo and in vitro assays. The following tables summarize the available quantitative data on the efficacy of milbemycin oxime against different parasitic nematodes.
| Nematode Species | Assay Type | Endpoint | Concentration/Dose | Efficacy/Effect | Reference |
| Trichostrongylus colubriformis | In vivo (Rat model) | Worm burden reduction | ED95: <0.1 mg/kg (as alpha-milbemycin) | 95% reduction in worm count | A new anthelmintic assay using rats infected with Trichostrongylus colubriformis.[2] |
| Dirofilaria immitis (Heartworm) | In vivo (Dog model) | Prevention of infection | 0.5 mg/kg (monthly) | >95% efficacy in preventing adult worm development | Ivermectin and milbemycin oxime in experimental adult heartworm (Dirofilaria immitis) infection of dogs. |
| Ancylostoma caninum (Hookworm) | In vivo (Dog model) | Worm burden reduction | 0.5 mg/kg | >90% efficacy against adult worms | Efficacy of a single dose of milbemycin oxime/praziquantel combination tablets, Milpro®, against adult Echinococcus multilocularis in dogs and both adult and immature E. multilocularis in young cats.[3] |
| Toxocara canis (Roundworm) | In vivo (Dog model) | Worm burden reduction | 0.5 mg/kg | >90% efficacy against adult and immature worms | Efficacy of a milbemycin oxime-praziquantel combination product against adult and immature stages of Toxocara cati in cats and kittens after induced infection.[4] |
| Trichuris vulpis (Whipworm) | In vivo (Dog model) | Worm burden reduction | 0.5 mg/kg | >90% efficacy against adult worms | Efficacy of a single dose of milbemycin oxime/praziquantel combination tablets, Milpro®, against adult Echinococcus multilocularis in dogs and both adult and immature E. multilocularis in young cats.[3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the neurotoxic effects of this compound on parasitic nematodes.
Electrophysiological Recording from Ascaris suum Pharyngeal Muscle
This protocol is adapted from studies investigating the effects of macrocyclic lactones on the pharyngeal muscle of Ascaris suum.[5][6][7][8]
Objective: To measure the effects of this compound on the membrane potential and input conductance of nematode pharyngeal muscle cells.
Materials:
-
Adult Ascaris suum
-
Dissection dish with Sylgard base
-
Minutien pins
-
Ascaris saline (in mM): NaCl 125, KCl 5, CaCl2 5, MgCl2 1, HEPES 5, glucose 10; pH 7.4
-
Glass microelectrodes (10-20 MΩ resistance) filled with 3 M KCl
-
Microelectrode amplifier
-
Data acquisition system
-
Perfusion system
-
This compound stock solution (in DMSO) and working solutions in Ascaris saline
Procedure:
-
Dissect an adult Ascaris suum to expose the pharynx.
-
Pin the pharyngeal preparation to the Sylgard base of the dissection dish.
-
Continuously perfuse the preparation with Ascaris saline.
-
Impale a pharyngeal muscle cell with two glass microelectrodes (one for current injection, one for voltage recording).
-
Allow the membrane potential to stabilize.
-
Record the resting membrane potential and input resistance by injecting hyperpolarizing current pulses.
-
Apply this compound at various concentrations through the perfusion system.
-
Record changes in membrane potential and input resistance in response to the drug application.
-
Wash out the drug with Ascaris saline and observe for recovery.
Caption: Experimental workflow for electrophysiological recording from Ascaris suum pharyngeal muscle.
Pharyngeal Pumping Assay in Caenorhabditis elegans
This assay quantifies the effect of this compound on the feeding behavior of the model nematode C. elegans.
Objective: To determine the dose-dependent inhibition of pharyngeal pumping by this compound.
Materials:
-
Synchronized population of young adult C. elegans
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50 culture
-
M9 buffer
-
This compound stock solution (in DMSO) and serial dilutions
-
Stereomicroscope
-
Handheld counter
Procedure:
-
Prepare NGM plates seeded with a lawn of E. coli OP50.
-
Add this compound to the surface of the agar plates at various final concentrations. Allow the solvent to evaporate.
-
Transfer a synchronized population of young adult C. elegans to the drug-containing and control plates.
-
Incubate the plates for a defined period (e.g., 1-4 hours).
-
Place an individual worm under the stereomicroscope and count the number of pharyngeal bulb contractions (pumps) over a 1-minute period.
-
Repeat for at least 10 worms per concentration.
-
Calculate the average pump rate for each concentration and normalize to the control group.
-
Plot the dose-response curve and determine the IC50 value.
Caption: Workflow for the C. elegans pharyngeal pumping assay.
Motility Assay using an Automated Tracker (B12436777)
This high-throughput assay measures the effect of this compound on the locomotion of nematodes.
Objective: To quantify the dose-dependent inhibition of motility by this compound.
Materials:
-
Synchronized nematode population (e.g., C. elegans or larval stages of parasitic nematodes)
-
96-well microtiter plates
-
M9 buffer or appropriate culture medium
-
This compound stock solution and serial dilutions
-
Automated nematode tracking system (e.g., wMicrotracker)
Procedure:
-
Prepare a suspension of synchronized nematodes in M9 buffer.
-
Pipette a defined number of nematodes into each well of a 96-well plate.
-
Add this compound to the wells at various final concentrations. Include solvent controls.
-
Place the 96-well plate into the automated tracker.
-
Record nematode movement over a set period (e.g., 1-24 hours). The tracker detects movement by interruptions of infrared light beams.
-
The software generates motility data (e.g., activity counts per unit time).
-
Normalize the motility of treated worms to the control group.
-
Plot the dose-response curve and calculate the IC50 value.
Caption: Workflow for an automated nematode motility assay.
Conclusion
This compound is a potent neurotoxin in parasitic nematodes, primarily targeting glutamate-gated chloride channels. Its action leads to irreversible channel opening, hyperpolarization, and subsequent flaccid paralysis, ultimately resulting in the death of the parasite. The experimental protocols detailed in this guide provide robust methods for characterizing the neurotoxic effects of this compound and other potential anthelmintic compounds. Further research to determine the specific binding kinetics and potency of this compound on GluCls from a wider range of parasitic nematode species will be invaluable for understanding its spectrum of activity and for the development of new and improved anthelmintics.
References
- 1. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new anthelmintic assay using rats infected with Trichostrongylus colubriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. An electrophysiological preparation of Ascaris suum pharyngeal muscle reveals a glutamate-gated chloride channel sensitive to the avermectin analogue, milbemycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An electrophysiological preparation of Ascaris suum pharyngeal muscle reveals a glutamate-gated chloride channel sensitive to the avermectin analogue, milbemycin D | Parasitology | Cambridge Core [cambridge.org]
- 7. An electrophysiological preparation of Ascaris suum pharyngeal muscle reveals a glutamate-gated chloride channel sensitive to the avermectin analogue, milbemycin D | Parasitology | Cambridge Core [cambridge.org]
- 8. biorxiv.org [biorxiv.org]
Milbemycin A4 Oxime: An In-depth Technical Guide on its Effects on Insect GABA Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milbemycin A4 oxime, a potent macrocyclic lactone, is a key active ingredient in a variety of antiparasitic drugs. Its insecticidal and acaricidal properties are primarily attributed to its potent modulation of invertebrate neurotransmission. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its effects on γ-aminobutyric acid (GABA) receptors in insects. This document details the molecular interactions, presents quantitative data from related compounds, outlines key experimental protocols for studying these effects, and provides visual representations of the involved signaling pathways and experimental workflows.
Introduction: The Role of GABA Receptors in Insects
In the insect central nervous system, GABA is the primary inhibitory neurotransmitter. It plays a crucial role in regulating neuronal excitability by binding to and activating GABA receptors.[1] These receptors are ligand-gated ion channels that, upon activation, open to allow the influx of chloride ions (Cl-) into the neuron.[2] This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. This inhibitory signaling is essential for maintaining proper neurological function, including motor control, sensory processing, and behavior.
The most well-characterized type of insect GABA receptor is the RDL (Resistant to Dieldrin) receptor, a member of the cys-loop ligand-gated ion channel superfamily.[3][4] The RDL receptor is a homopentameric channel formed by five identical subunits. It is a primary target for several classes of insecticides, including macrocyclic lactones like this compound.[5][6]
Mechanism of Action of this compound
This compound, like other milbemycins and avermectins, exerts its primary insecticidal effect by potentiating the action of GABA at its receptor.[5] Unlike the native ligand GABA, which binds to the orthosteric site, this compound is believed to bind to an allosteric site on the GABA receptor. This binding locks the receptor in an open conformation, leading to a prolonged and essentially irreversible influx of chloride ions.[7]
This sustained hyperpolarization of the neuronal membrane effectively silences the neuron, preventing the transmission of nerve impulses. The disruption of normal inhibitory neurotransmission leads to a state of flaccid paralysis in the insect, ultimately resulting in its death.[8]
While the GABA receptor is a primary target, it is important to note that macrocyclic lactones can also act on glutamate-gated chloride channels (GluCls), which are also present in invertebrates.[7][9] The relative contribution of GABA receptors and GluCls to the overall insecticidal activity of this compound can vary between insect species.
Quantitative Effects of Related Macrocyclic Lactones on GABA Receptors
Direct quantitative data on the binding affinity and potency of this compound on insect GABA receptors is limited in the public domain. However, data from studies on structurally related macrocyclic lactones, such as ivermectin, moxidectin, and milbemycin D, provide valuable insights into the expected range of activity. It is important to note that the following data may not be directly extrapolated to this compound but serves as a useful reference.
| Compound | Receptor/System | Assay | Parameter | Value | Reference |
| Ivermectin | Rat α1β2γ2 GABA channels (expressed in Xenopus oocytes) | Electrophysiology | Maximum Potentiation | 413.7 ± 66.1% | [10][11] |
| Moxidectin | Rat α1β2γ2 GABA channels (expressed in Xenopus oocytes) | Electrophysiology | Maximum Potentiation | 257.4 ± 40.6% | [10][11] |
| Milbemycin D | Cultured chick spinal neurons | Electrophysiology | Current Induction | Induces Cl- current | [12] |
| Ivermectin | Locusta migratoria brain membrane | Radioligand Binding ([35S]TBPS) | Inhibition | Nanomolar range | [13] |
| Ivermectin | Drosophila melanogaster RDLbdI/V | Electrophysiology | Antagonism | Suppresses GABA response | [14] |
| Fipronil | Drosophila suzukii GABA receptor (homology model) | In silico docking | Binding Affinity | -9.1 kcal/mol | [15] |
Experimental Protocols
The study of this compound's effects on insect GABA receptors typically involves two key experimental techniques: two-electrode voltage clamp (TEVC) for functional characterization and radioligand binding assays for quantifying binding affinities.
Two-Electrode Voltage Clamp (TEVC) of Xenopus Oocytes Expressing Insect GABA Receptors
This electrophysiological technique allows for the direct measurement of ion channel activity in response to the application of ligands.[16][17]
Methodology:
-
Preparation of cRNA: The cDNA encoding the insect GABA receptor subunit of interest (e.g., RDL) is subcloned into an oocyte expression vector. The plasmid is then linearized, and capped cRNA is synthesized in vitro.
-
Oocyte Preparation and Injection: Xenopus laevis oocytes are surgically removed and defolliculated. Each oocyte is then microinjected with the cRNA encoding the insect GABA receptor. The injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte expressing the receptor is placed in a recording chamber and perfused with a standard saline solution.
-
Two glass microelectrodes, filled with KCl, are inserted into the oocyte. One electrode measures the membrane potential, while the other injects current to clamp the membrane potential at a set holding potential (typically -60 mV to -80 mV).
-
The oocyte is perfused with a solution containing GABA to elicit a baseline current response.
-
To assess the effect of this compound, the oocyte is pre-incubated with or co-perfused with varying concentrations of the compound along with GABA.
-
The resulting changes in the GABA-evoked current (potentiation or inhibition) are recorded and analyzed to determine parameters such as EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
-
Radioligand Binding Assay
This technique is used to determine the binding affinity (Kd) and the density of binding sites (Bmax) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation:
-
Insect tissues rich in GABA receptors (e.g., brain or nerve cords) are dissected and homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed multiple times to remove endogenous GABA and other interfering substances.
-
The final membrane preparation is resuspended in a binding buffer, and the protein concentration is determined.
-
-
Binding Assay:
-
The membrane preparation is incubated with a radiolabeled ligand that binds to the GABA receptor (e.g., [3H]ivermectin or a [3H]-labeled GABA antagonist).
-
To determine the affinity of this compound, a competition binding assay is performed. The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
The incubation is carried out at a specific temperature and for a duration sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 of this compound, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound at the insect GABA receptor.
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).
Caption: Experimental workflow for Radioligand Binding Assay.
Conclusion and Future Directions
This compound is a highly effective insecticide that targets the insect GABA receptor, leading to neuronal inhibition and paralysis. While the precise quantitative details of its interaction with various insect GABA receptor subtypes are still an area of active research, the methodologies outlined in this guide provide a robust framework for such investigations. Future research should focus on elucidating the specific binding sites of this compound on different insect RDL receptor isoforms and characterizing its effects on a wider range of insect species. A deeper understanding of these molecular interactions will be invaluable for the development of next-generation insecticides with improved efficacy and selectivity, as well as for managing the emergence of insecticide resistance.
References
- 1. Molecular biology of insect neuronal GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA receptor molecules of insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insect GABA receptors: splicing, editing, and targeting by antiparasitics and insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Characterization of Agonists That Bind to an Insect GABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Relative Neurotoxicity of Ivermectin and Moxidectin in Mdr1ab (−/−) Mice and Effects on Mammalian GABA(A) Channel Activity | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. Macrolide compounds, ivermectin and milbemycin D, stimulate chloride channels sensitive to GABAergic drugs in cultured chick spinal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Actions of insecticides on the insect GABA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Actions of Agonists, Fipronil and Ivermectin on the Predominant In Vivo Splice and Edit Variant (RDLbd, I/V) of the Drosophila GABA Receptor Expressed in Xenopus laevis Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Contributions of γ-Aminobutyric Acid (GABA) Receptors for the Activities of Pectis brevipedunculata Essential Oil against Drosophila suzukii and Pollinator Bees [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]
Intrinsic Antifungal Activity of Milbemycin A4 Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milbemycin A4 oxime, a macrocyclic lactone primarily known for its use as a veterinary antiparasitic agent, exhibits notable intrinsic antifungal activity. This technical guide provides an in-depth analysis of its antifungal properties, focusing on its dual mechanism of action: the inhibition of ATP-binding cassette (ABC) transporters and a direct fungicidal effect mediated by the induction of reactive oxygen species (ROS). This document summarizes key quantitative data, details essential experimental protocols for its evaluation, and visualizes the underlying biological and experimental processes.
Introduction
The rise of antifungal drug resistance necessitates the exploration of novel therapeutic strategies. This compound has emerged as a promising candidate, not only for its ability to potentiate the efficacy of existing antifungal drugs like azoles through efflux pump inhibition but also for its inherent ability to kill fungal cells.[1][2] This guide serves as a comprehensive resource for researchers investigating the antifungal potential of this compound.
Mechanism of Action
The antifungal activity of this compound is multifaceted, involving at least two distinct mechanisms:
-
Inhibition of ABC Transporters: At lower concentrations, this compound functions as a potent inhibitor of fungal ABC transporters, such as Cdr1p and Pdh1p in Candida species.[3][4] These transporters are often responsible for the efflux of azole antifungals, a primary mechanism of drug resistance. By blocking these pumps, this compound restores or enhances fungal susceptibility to azoles.[3][5]
-
Intrinsic Fungicidal Activity via ROS Production: At higher concentrations (typically above 3.2 µg/mL), this compound exhibits direct fungicidal activity.[1] This effect is independent of ABC transporter inhibition and is linked to the generation of reactive oxygen species (ROS) within the fungal cell, leading to oxidative stress and subsequent cell death.[1][2]
Signaling Pathway: Inhibition of ABC Transporter and Synergistic Action
The following diagram illustrates the mechanism by which this compound inhibits azole efflux and exerts a synergistic effect with drugs like fluconazole (B54011).
Signaling Pathway: Intrinsic Antifungal Activity via ROS Production
This diagram outlines the proposed pathway for the direct fungicidal action of this compound through the induction of oxidative stress.
Quantitative Data
The following tables summarize the in vitro activity of this compound against various fungal species.
Table 1: Intrinsic Antifungal Activity of Milbemycin Oximes
| Fungal Species | Milbemycin Derivative | MIC (µg/mL) | Reference |
| Candida glabrata | This compound | >32 | [6] |
| Candida glabrata | Milbemycin A3 oxime | 6.4 | [1] |
| Candida albicans | Milbemycin A3 oxime | 3.2 - 6.4 | [1] |
Note: MIC values can vary depending on the specific strain and testing conditions.
Table 2: Inhibition of Rhodamine 6G Efflux
| Fungal Species | Milbemycin Derivative | IC₅₀ (µg/mL) | Reference |
| Candida glabrata (azole-susceptible) | Milbemycin A3 oxime | 0.36 | [2] |
| Candida glabrata (azole-resistant) | Milbemycin A3 oxime | 3.1 | [2] |
Table 3: Synergistic Activity with Fluconazole
| Fungal Species | This compound Conc. (µg/mL) | Observation | Reference |
| Candida glabrata (28 clinical isolates) | 2.5 | Fourfold reduction in fluconazole and voriconazole (B182144) MIC | [6] |
| Candida auris | Not specified | Synergistic interaction observed | [7] |
Note: Synergism is often determined using the Fractional Inhibitory Concentration (FIC) index, where a value ≤0.5 is typically considered synergistic.[7][8]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment of the antifungal properties of this compound.
Broth Microdilution Assay for MIC Determination
This protocol, based on CLSI guidelines, is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.[9][10]
Methodology:
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.[10]
-
Drug Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI-1640 medium in a 96-well microtiter plate.[10]
-
Inoculation: Dilute the standardized fungal suspension in RPMI-1640 medium and add it to each well of the microtiter plate, achieving a final inoculum concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.[2]
-
Incubation: Incubate the plate at 35°C for 24-48 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control well.[11]
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the synergistic interaction between this compound and another antifungal agent, such as fluconazole.[7][12]
Methodology:
-
Plate Setup: In a 96-well plate, create a two-dimensional matrix of drug concentrations. Serially dilute this compound along the rows and the other antifungal (e.g., fluconazole) along the columns.[12]
-
Inoculation: Inoculate all wells with a standardized fungal suspension as described for the broth microdilution assay.
-
Incubation: Incubate the plate under the same conditions as the MIC assay.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of drug in combination / MIC of drug alone. An FIC index of ≤0.5 is generally considered synergistic.[8]
Rhodamine 6G Efflux Assay
This assay measures the ability of this compound to inhibit the function of ABC transporters by quantifying the efflux of the fluorescent substrate Rhodamine 6G (R6G).[13][14]
Methodology:
-
Cell Preparation: Grow fungal cells to the exponential phase. Harvest and wash the cells.[13]
-
ATP Depletion and R6G Loading: Resuspend the cells in a buffer containing an energy source inhibitor (e.g., 2-deoxy-D-glucose) and Rhodamine 6G to allow the dye to enter the cells.[13][14]
-
Washing: Centrifuge and wash the cells to remove extracellular R6G.[13]
-
Efflux Initiation: Resuspend the R6G-loaded cells in a buffer with and without various concentrations of this compound. Add glucose to provide energy for the efflux pumps.[15]
-
Fluorescence Measurement: Periodically measure the fluorescence of the supernatant. An increase in fluorescence indicates R6G efflux. The rate of efflux in the presence of this compound is compared to the control to determine the inhibitory effect.[13]
Conclusion
This compound demonstrates significant potential as an antifungal agent due to its dual mechanism of action. Its ability to inhibit drug efflux pumps can help overcome resistance to conventional antifungals, while its intrinsic fungicidal activity provides an additional therapeutic benefit. The experimental protocols and data presented in this guide offer a solid foundation for further research and development of this compound as a novel antifungal therapy. Future studies should focus on elucidating the precise molecular targets involved in ROS production and evaluating its efficacy in in vivo infection models.
References
- 1. Oxidative stress response pathways in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Oxidative Stress in Fungi: Its Function in Signal Transduction, Interaction with Plant Hosts, and Lignocellulose Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a probe of azole transport in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive Oxygen Species in Phytopathogenic Fungi: Signaling, Development, and Disease | Annual Reviews [annualreviews.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Impact of milbemycin oxime on fluconazole resistance in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. journals.asm.org [journals.asm.org]
- 10. benchchem.com [benchchem.com]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. Measurement of Energy-dependent Rhodamine 6G Efflux in Yeast Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Energy-dependent Rhodamine 6G Efflux in Yeast Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Synthesis and Derivatization of Milbemycin A4 Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and derivatization strategies for Milbemycin A4 oxime, a potent macrocyclic lactone with significant applications in parasite control. This document details the core synthetic pathways, key derivatization approaches, experimental protocols, and quantitative data to support research and development in this area.
Introduction
Milbemycin A4 is a naturally occurring macrocyclic lactone produced by the fermentation of Streptomyces hygroscopicus.[1][2] Its oxime derivative, this compound, is a key component of the commercial antiparasitic agent milbemycin oxime, which is a mixture of milbemycin A3 and A4 oximes.[1][3][4] this compound and its derivatives exhibit a broad spectrum of activity against various endo- and ectoparasites by acting as agonists of glutamate-gated chloride channels in invertebrates, leading to paralysis and death of the parasite.[3][5] The semi-synthetic nature of this compound allows for a wide range of chemical modifications, providing opportunities to enhance its efficacy, spectrum of activity, and pharmacokinetic properties.[6][7]
Synthesis of this compound
The synthesis of this compound from its precursor, Milbemycin A4, is a two-step process involving an initial oxidation followed by an oximation reaction.
Step 1: Oxidation of Milbemycin A4 to 5-keto-milbemycin A4
The first step in the synthesis is the selective oxidation of the C5-hydroxyl group of Milbemycin A4 to a ketone. This transformation is crucial for the subsequent oximation.
Caption: Oxidation of Milbemycin A4 to its 5-keto intermediate.
Experimental Protocol: Oxidation using Hypochlorite and TEMPO Catalyst [8]
This protocol describes the oxidation of Milbemycin A4 using sodium hypochlorite as the oxidant and a piperidine (B6355638) nitrogen oxygen free radical, such as (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), as the catalyst.
-
Materials:
-
Milbemycin A4
-
Dichloromethane (B109758) (CH₂Cl₂)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) or a derivative
-
Sodium hypochlorite (NaOCl) solution
-
Sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Methanol (B129727) (CH₃OH)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
Dissolve Milbemycin A4 in dichloromethane in a reaction vessel.
-
Add the TEMPO catalyst to the solution.
-
Cool the reaction mixture to a temperature between -5 °C and 15 °C.[8]
-
Prepare a solution of sodium hypochlorite in saturated sodium bicarbonate solution with a pH between 8.5 and 11.5.[8]
-
Add the sodium hypochlorite solution dropwise to the reaction mixture over a period of time, maintaining the temperature. The reaction is typically complete within 0.5 to 4 hours.[8]
-
Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, quench the reaction by adding a sodium thiosulfate solution.
-
Add methanol and allow the layers to separate.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-keto-milbemycin A4 intermediate.
-
| Parameter | Value | Reference |
| Solvent | Dichloromethane | [8] |
| Catalyst | Piperidine nitrogen oxygen free radical (e.g., TEMPO) | [8] |
| Oxidant | Hypochlorite or chlorite | [8] |
| Temperature | -5 to 15 °C | [8] |
| Reaction Time | 0.5 - 4 hours | [8] |
Table 1: Reaction conditions for the oxidation of Milbemycin A4.
Step 2: Oximation of 5-keto-milbemycin A4
The second step involves the reaction of the 5-keto intermediate with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime.
Caption: Oximation of 5-keto-milbemycin A4 to yield this compound.
Experimental Protocol: Oximation Reaction [1][8]
This protocol outlines the oximation of 5-keto-milbemycin A4.
-
Materials:
-
5-keto-milbemycin A4
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Methanol (CH₃OH)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the crude 5-keto-milbemycin A4 in a mixture of 1,4-dioxane and methanol.
-
Add hydroxylamine hydrochloride to the solution. The mass ratio of hydroxylamine hydrochloride to the starting milbemycin is typically between 1:1 and 1.5:1.[8]
-
Stir the reaction mixture at a temperature of 25-35 °C for 10-16 hours.[8]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with deionized water.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude this compound.
-
Purify the crude product using silica (B1680970) gel column chromatography or crystallization to yield high-purity this compound.[9]
-
| Parameter | Value | Reference |
| Solvent | 1,4-Dioxane and Methanol | [8] |
| Reagent | Hydroxylamine hydrochloride | [1][8] |
| Temperature | 25 - 35 °C | [8] |
| Reaction Time | 10 - 16 hours | [8] |
| Yield | 85.0% - 90.6% | [1][8] |
Table 2: Reaction conditions for the oximation of 5-keto-milbemycin A4.
Derivatization Strategies for this compound
The structural complexity of this compound offers several positions for chemical modification to generate novel derivatives with potentially improved biological profiles.
Caption: Key derivatization strategies for this compound.
Derivatization at the C5-Oxime Position
The oxime functional group at the C5 position is a prime target for derivatization, particularly through acylation of the oxime oxygen.
Experimental Protocol: Synthesis of 5-O-acyl Oxime Derivatives [10]
This protocol describes a general method for the acylation of the C5-oxime.
-
Materials:
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, pyridine)
-
Acylating agent (e.g., acyl chloride, acid anhydride)
-
Base (e.g., triethylamine, pyridine)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound in an anhydrous solvent.
-
Add the base to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add the acylating agent to the cooled solution.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
| Derivative Class | General Structure | Biological Activity | Reference |
| 5-O-acyl oximes | R-CO-O-N=C₅-Milbemycin A4 | High efficacy against microfilariae | [7][10] |
Table 3: C5-Oxime derivatives and their reported activity.
Derivatization at the C13-Position
The C13 position of the milbemycin scaffold can also be modified, for example, by introducing alkoxy groups, which has been shown to enhance anthelmintic activity.[11]
Experimental Protocol: Synthesis of 13-alkoxy Milbemycin Derivatives [11]
This synthesis typically starts from a 13-iodomilbemycin intermediate.
-
Materials:
-
13-iodomilbemycin A4
-
Appropriate alcohol (R-OH)
-
Anhydrous solvent (e.g., toluene, DMF)
-
Base (e.g., sodium hydride)
-
-
Procedure:
-
Dissolve 13-iodomilbemycin A4 in an anhydrous solvent.
-
Add the alcohol to the solution.
-
Carefully add the base to the reaction mixture.
-
Stir the reaction at a suitable temperature (e.g., room temperature to elevated temperatures) and monitor its progress by TLC.
-
After the reaction is complete, quench it carefully (e.g., with water or a saturated ammonium (B1175870) chloride solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate it.
-
Purify the resulting 13-alkoxy derivative by chromatography.
-
| Derivative Class | General Structure | Biological Activity | Reference |
| 13-alkoxy derivatives | R-O-C₁₃-Milbemycin A4 | Excellent anthelmintic activity | [11][12] |
Table 4: C13-Position derivatives and their reported activity.
Microbial Biotransformation
Microbial hydroxylation presents an alternative and regioselective method for derivatizing the milbemycin scaffold at positions that are challenging to access through traditional chemical synthesis. Various microorganisms have been shown to introduce hydroxyl groups at different positions.[13][14]
| Transformation | Microorganism | Position of Hydroxylation | Reference |
| Hydroxylation | Circinella umbellata | C-31, C-32, C-24, C-30 | [13] |
| Hydroxylation | Amycolata autotrophica | C-30 | [14] |
Table 5: Microbial hydroxylation of Milbemycin A4 and its derivatives.
Purification and Characterization
Purification of this compound and its derivatives is typically achieved using chromatographic techniques.
-
Silica Gel Column Chromatography: A standard method for purifying the crude product after synthesis.[1][9]
-
High-Performance Liquid Chromatography (HPLC): Used for both analytical and preparative purposes to obtain high-purity compounds.[6]
Characterization of the synthesized compounds is performed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Conclusion
The synthesis of this compound is a well-established process that provides a versatile platform for further chemical exploration. The derivatization strategies outlined in this guide, focusing on the C5-oxime, C13-position, and microbial hydroxylation, offer promising avenues for the development of new antiparasitic agents with enhanced properties. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further investigation into the structure-activity relationships of novel derivatives will continue to be a key driver of innovation in this important class of therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. toku-e.com [toku-e.com]
- 3. uniscience.co.kr [uniscience.co.kr]
- 4. bioaustralis.com [bioaustralis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sustainable chromatographic purification of milbemectin: Application of high-speed countercurrent chromatography coupled with off-line atmospheric pressure solid analysis probe-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
- 9. CN105254644A - Preparation method of milbemycin oxime - Google Patents [patents.google.com]
- 10. Synthesis of 5-keto-5-oxime derivatives of milbemycins and their activities against microfilariae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anthelmintic activity of 13-alkoxymilbemycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anthelmintic activity of 13-alkoxy milbemycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microbial conversion of milbemycins: oxidation of milbemycin A4 and related compounds at the C-25 ethyl group by Circinella umbellata and Absidia cylindrospora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microbial conversion of milbemycins: 30-oxidation of milbemycin A4 and related compounds by Amycolata autotrophica and Amycolatopsis mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]
Milbemycin A4 Oxime Metabolism: A Comparative Analysis in Target vs. Non-Target Organisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A4 oxime, a macrocyclic lactone derived from the fermentation of Streptomyces hygroscopicus aureolacrimosus, is a potent endectocide widely used in veterinary medicine.[1] Its broad-spectrum activity against nematodes and arthropods makes it a cornerstone in the prevention and treatment of parasitic infections in companion animals.[1][2] The efficacy and safety of this compound are intrinsically linked to its metabolic fate within the treated animal (non-target organism) and the target parasite. Understanding the comparative metabolism of this compound is crucial for optimizing its therapeutic index, managing potential resistance, and developing novel antiparasitic agents. This technical guide provides a comprehensive overview of the current knowledge on this compound metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Principles of this compound Action and Metabolism
This compound exerts its antiparasitic effect by potentiating glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates.[2] This leads to hyperpolarization of the cell membrane, resulting in paralysis and death of the parasite.[2] In contrast, mammals are less susceptible to this mode of action due to the lower affinity of their GABA receptors and the presence of the P-glycoprotein efflux pump at the blood-brain barrier, which limits the penetration of the drug into the central nervous system.
The metabolism of xenobiotics, including this compound, generally proceeds through two phases. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups (e.g., hydroxyl groups) on the parent molecule. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid or glutathione (B108866), to increase their water solubility and facilitate their excretion.
Comparative Metabolism of this compound
Significant differences exist in the metabolic pathways and rates of this compound between non-target host animals and the target parasites. These differences are fundamental to the selective toxicity of the compound.
Metabolism in Non-Target Organisms (Mammals)
In mammals such as rats and dogs, this compound undergoes extensive hepatic metabolism. The primary metabolic pathway is hydroxylation, followed by conjugation.
Key Metabolic Reactions:
-
Hydroxylation: The most significant metabolic transformation is the hydroxylation of the this compound molecule. Studies in rats have identified the 13-hydroxylated product as a major metabolite.[3] This reaction is presumed to be catalyzed by cytochrome P450 enzymes. In the blood and liver of rats, 13-hydroxy-milbemycin A4 can account for over 50% of the radioactivity six hours after administration.[3]
-
Further Oxidation: Following the initial hydroxylation, a variety of dihydroxy- and trihydroxy-milbemycins can be formed.[3]
-
Conjugation: While not explicitly detailed for this compound in the provided results, it is a common Phase II detoxification pathway for hydroxylated metabolites.
Excretion:
The majority of this compound and its metabolites are excreted in the feces, with a smaller portion eliminated in the urine.[3] Biliary excretion is a major route of elimination.[3] In rats, over 98% of the administered radioactivity is excreted within seven days.[3]
Metabolism in Target Organisms (Insects, Mites, and Nematodes)
Direct and detailed metabolic studies of this compound within specific target parasites are less documented in publicly available literature. However, based on general principles of insecticide and anthelmintic metabolism in invertebrates, key enzymatic systems are likely involved. The degree of metabolism in target organisms is generally considered to be lower than in mammals, contributing to the compound's efficacy at low doses.
Probable Metabolic Pathways:
-
Cytochrome P450 Monooxygenases (P450s): Insect and nematode P450s are known to be involved in the detoxification of a wide range of xenobiotics. It is highly probable that these enzymes play a role in the metabolism of this compound, likely through oxidative reactions such as hydroxylation, although specific metabolites in target species have not been extensively characterized in the provided search results. The activity of these enzymes can be a factor in the development of resistance.
-
Glutathione S-Transferases (GSTs): GSTs are another major family of detoxification enzymes in invertebrates that catalyze the conjugation of glutathione to electrophilic compounds. While direct evidence for GST-mediated metabolism of this compound is not available in the search results, this pathway remains a possibility for the detoxification of the parent compound or its oxidized metabolites.
-
Esterases: Esterases can also contribute to the detoxification of certain insecticides, though their role in this compound metabolism is not established.
The primary mechanism of selectivity likely relies on a combination of factors including differences in the target site, lower metabolic capacity in the parasite, and efficient excretion mechanisms in the host.
Quantitative Data on this compound Pharmacokinetics
The following tables summarize key pharmacokinetic parameters of milbemycin oxime in non-target organisms. Data for target organisms is largely unavailable.
Table 1: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | [4] |
| Elimination Half-Life (t1/2) | 1-4 days | [4] |
| Bioavailability | ~80% | [4] |
| Peak Plasma Concentration (Cmax) - Tablet | 0.33 ± 0.07 µg/mL | [5] |
| Mean Residence Time (MRT) - Tablet | 21.96 ± 14.43 hours | [5] |
| Absolute Bioavailability - Tablet | 51.44% ± 21.76% | [5] |
| Peak Plasma Concentration (Cmax) - Nanoemulsion | 8.87 ± 1.88 µg/mL | [5] |
| Mean Residence Time (MRT) - Nanoemulsion | 21.74 ± 18.21 hours | [5] |
| Absolute Bioavailability - Nanoemulsion | 99.26% ± 12.14% | [5] |
| Total Clearance (Cl) - IV | 0.13 ± 0.06 mL/kg/h | [5] |
| Volume of Distribution at Steady-State (Vss) - IV | 2.36 ± 0.73 mL/kg | [5] |
Table 2: Pharmacokinetic Parameters of Milbemycin Oxime in Cats
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [6] |
| Elimination Half-Life (t1/2) | 1.6 days (A3 form), 3.9 days (A4 form) | [4] |
| Bioavailability | 54% (A4 form) | [4] |
| Peak Plasma Concentration (Cmax) | 251.36 ± 59.27 ng/mL | [6] |
| Area Under the Curve (AUC0-t) | 4820.76 ± 2054.46 ng·h/mL | [6] |
| Volume of Distribution (Vz/F) | 33.97 ± 10.81 L/kg | [6] |
| Clearance (CL/F) | 0.54 ± 0.25 L/h/kg | [6] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound metabolism. The following protocols are based on established techniques for studying xenobiotic metabolism.
Protocol 1: In Vitro Metabolism using Liver Microsomes (Non-Target Organism)
Objective: To determine the metabolic stability and identify the primary metabolites of this compound in a mammalian system.
Materials:
-
Cryopreserved liver microsomes (e.g., rat, dog, human)
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Thawing Microsomes: Thaw the cryopreserved microsomes rapidly in a 37°C water bath.
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:
-
Potassium phosphate buffer
-
Liver microsomes (final concentration typically 0.5-1 mg/mL)
-
This compound (at desired concentrations)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the mixture at 37°C with shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Sample Analysis: Transfer the supernatant to a new tube and analyze the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.
Protocol 2: In Vitro Metabolism using Insect Microsomes (Target Organism)
Objective: To investigate the metabolic pathways of this compound in a target insect species.
Materials:
-
Insect tissue (e.g., whole bodies, midguts, fat bodies) from the target species
-
Homogenization buffer (e.g., potassium phosphate buffer with protease inhibitors)
-
Ultracentrifuge
-
This compound
-
NADPH regenerating system
-
LC-MS/MS system
Procedure:
-
Microsome Preparation:
-
Homogenize the insect tissue in cold homogenization buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in buffer and determine the protein concentration.
-
-
Incubation and Analysis: Follow the same incubation and analysis procedure as described in Protocol 1, optimizing incubation time and substrate concentrations for the specific insect species.
Protocol 3: In Vivo Metabolism Study using Radiolabeled Compound (Non-Target Organism)
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a whole animal model.
Materials:
-
Radiolabeled ([¹⁴C] or [³H]) this compound
-
Test animals (e.g., rats)
-
Metabolism cages for separate collection of urine and feces
-
Scintillation counter
-
HPLC with a radioactivity detector
-
Mass spectrometer
Procedure:
-
Dosing: Administer a single oral or intravenous dose of radiolabeled this compound to the animals.
-
Sample Collection: House the animals in metabolism cages and collect urine and feces at predetermined time points (e.g., 0-6h, 6-12h, 12-24h, etc.) for several days. Blood samples can also be collected at various time points.
-
Radioactivity Measurement: Determine the total radioactivity in each collected sample using a scintillation counter to assess the extent of absorption and excretion.
-
Metabolite Profiling: Pool the samples and extract the radioactive components. Analyze the extracts using HPLC with a radioactivity detector to separate the parent compound from its metabolites.
-
Metabolite Identification: Collect the radioactive peaks from the HPLC and analyze them by mass spectrometry to identify the structure of the metabolites.
Visualizations
Signaling Pathway of this compound in Invertebrates
Caption: Mechanism of action of this compound in target parasites.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for in vitro metabolism studies using microsomes.
Proposed Metabolic Pathway of this compound in Mammals
Caption: Proposed metabolic pathway of this compound in mammals.
Conclusion
The metabolic profiles of this compound differ significantly between target and non-target organisms, a key factor contributing to its selective toxicity. In mammals, extensive hepatic metabolism, primarily through hydroxylation, leads to the formation of more polar metabolites that are readily excreted. In contrast, while the specific metabolic pathways in target parasites are not as well-defined, it is presumed that their metabolic capacity is lower, leading to higher and more sustained concentrations of the active compound at the site of action. Further research focusing on the detailed metabolic fate of this compound in a range of target parasites is warranted. Such studies will be invaluable for understanding and overcoming resistance mechanisms, as well as for the rational design of next-generation parasiticides with improved efficacy and safety profiles. The experimental protocols and workflows provided in this guide offer a framework for conducting such crucial research.
References
- 1. toku-e.com [toku-e.com]
- 2. academic.oup.com [academic.oup.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. meritresearchjournals.org [meritresearchjournals.org]
- 5. Pharmacokinetics of Milbemycin Oxime in Pekingese Dogs after Single Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Resistance: A Technical Guide to Milbemycin A4 Oxime Resistance Mechanisms in Parasites
For Immediate Release
A Deep Dive into the Molecular Underpinnings of Anthelmintic Failure, Providing Researchers and Drug Developers with a Comprehensive Toolkit to Combat Resistance.
This technical guide offers an in-depth exploration of the mechanisms conferring resistance to milbemycin A4 oxime in parasitic nematodes. As a crucial component of the macrocyclic lactone class of anthelmintics, understanding and overcoming resistance to this compound is paramount for sustainable parasite control in both veterinary and agricultural settings. This document provides a consolidated resource for researchers, scientists, and drug development professionals, detailing the core molecular players, experimental methodologies to investigate resistance, and the signaling pathways involved.
The Core Mechanism: Efflux Pumps and Altered Targets
Resistance to this compound, like other macrocyclic lactones, is primarily a multifactorial phenomenon. The most significant and widely studied mechanism involves the overexpression of ATP-binding cassette (ABC) transporters , particularly P-glycoproteins (P-gps) . These transmembrane proteins function as efflux pumps, actively transporting the drug out of the parasite's cells, thereby reducing its intracellular concentration and preventing it from reaching its target site.
A secondary, though less commonly implicated mechanism, involves alterations in the drug's molecular targets. Milbemycins primarily act on glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates, leading to paralysis and death. Mutations in the genes encoding these channel subunits can reduce the binding affinity of this compound, rendering the drug less effective.
Quantitative Insights into Resistance
The development of resistance is often accompanied by quantifiable changes in gene expression and drug sensitivity. The following tables summarize typical quantitative data observed in studies of macrocyclic lactone resistance. While specific data for this compound is limited, the close structural and functional relationship with ivermectin allows for valuable inferences.
Table 1: P-glycoprotein Gene Expression in Macrocyclic Lactone-Resistant vs. Susceptible Parasites
| Parasite Species | P-glycoprotein Gene | Fold Change in Expression (Resistant vs. Susceptible) | Reference |
| Haemonchus contortus | Hco-pgp-2 | 2.5 - 5.0 | [1][2] |
| Haemonchus contortus | Hco-pgp-9 | 3.0 - 7.0 | [1] |
| Haemonchus contortus | Hco-pgp-16 | 4.0 - 10.0 | [1] |
| Cooperia oncophora | Con-pgp-11 | 3.0 - 5.0 | [3][4] |
| Teladorsagia circumcincta | Tci-pgp-9 | > 2.0 | [5] |
Table 2: In Vitro Susceptibility to Macrocyclic Lactones in Resistant vs. Susceptible Parasites
| Parasite Species | Assay | Drug | IC50 / EC50 Susceptible (µM) | IC50 / EC50 Resistant (µM) | Resistance Factor | Reference |
| Strongyloides ratti | Larval Migration Inhibition Test | Milbemycin | ~1.5 | >50 | >33 | [6] |
| Dirofilaria immitis | Larval Migration Inhibition Assay | Ivermectin | 1.57 - 2.89 | 2.45 - 5.56 | ~1.5 - 2.0 | |
| Haemonchus contortus | Larval Development Assay | Ivermectin | 0.01 - 0.03 | 0.1 - 0.5 | 10 - 17 | |
| Caenorhabditis elegans | Motility Assay | Ivermectin | ~0.03 | >1.0 | >33 | [7] |
Experimental Protocols for Investigating Resistance
To effectively study this compound resistance, a combination of molecular and functional assays is essential. The following are detailed methodologies for key experiments.
Quantification of P-glycoprotein Gene Expression by Real-Time PCR (qPCR)
This protocol allows for the measurement of the relative abundance of P-gp transcripts in resistant and susceptible parasite populations.
Experimental Workflow for qPCR Analysis of P-gp Gene Expression
Caption: Workflow for quantifying P-gp gene expression.
Methodology:
-
Parasite Collection: Collect eggs or larval stages from both a suspected this compound-resistant and a known susceptible parasite population.
-
RNA Extraction: Extract total RNA from the collected parasites using a standard method such as TRIzol reagent, followed by DNase treatment to remove any contaminating genomic DNA.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from a standardized amount of total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Real-Time PCR (qPCR):
-
Prepare a reaction mixture containing cDNA template, SYBR Green master mix (or a probe-based master mix), and forward and reverse primers specific for the P-gp gene of interest and a reference (housekeeping) gene (e.g., actin, GAPDH, or beta-tubulin).
-
Primer Design: Design primers to amplify a product of 100-200 bp. Primer sequences for several Haemonchus contortus P-gp genes are provided in Table 3.[1][2]
-
Perform the qPCR reaction in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target P-gp gene and the reference gene in both resistant and susceptible samples.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Table 3: Example Primer Sequences for Haemonchus contortus P-glycoprotein Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| Hco-pgp-1 | AGGAGACTTCCAGACTGCG | ATGGCTATACGCTGCTTCTG | [1] |
| Hco-pgp-2 | CGTGAAGGACTTGGTGATA | TCTTGTCGTCGTTGTCCTTC | [1] |
| Hco-pgp-3 | GCTGGTTTGTTTGTTGCTGT | ACGACGAAGACGATGATGAT | [8] |
| Hco-pgp-9 | GCTTGTTGTTGTTGTTGCTG | ATCTTCGTCGTCGTCGTCGT | [1] |
| Hco-pgp-11 | GTTGTTGTTGTTGCTGCTGT | TCGTCGTCGTCGTCGTCGTT | [8] |
| Hco-pgp-16 | GCTGCTGCTGCTGCTGCTGT | GTCGTCGTCGTCGTCGTCGT | [8] |
Larval Migration Inhibition Test (LMIT)
The LMIT is a functional assay that measures the ability of infective larvae (L3) to migrate through a fine mesh in the presence of an anthelmintic.[6][9] Resistant larvae are expected to show less inhibition of migration at higher drug concentrations compared to susceptible larvae.
Experimental Workflow for Larval Migration Inhibition Test (LMIT)
Caption: Workflow for the Larval Migration Inhibition Test.
Methodology:
-
Larval Preparation: Obtain infective third-stage larvae (L3) of the parasite from fecal cultures of both resistant and susceptible isolates.
-
Drug Dilution: Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO) and then in the assay medium (e.g., phosphate-buffered saline or RPMI-1640).
-
Incubation: Dispense a known number of L3 larvae (e.g., 100-200) into the wells of a 24-well plate containing the different concentrations of this compound. Include a negative control (solvent only) and a positive control (a high concentration of a known paralytic agent). Incubate the plate for a defined period (e.g., 24-48 hours) at an appropriate temperature (e.g., 37°C).[9]
-
Migration: After incubation, transfer the contents of each well to a migration chamber. A typical chamber consists of a small cylinder with a fine mesh (e.g., 20 µm) at the bottom, which is placed in a well of a new 24-well plate containing fresh medium.
-
Collection and Counting: Allow the larvae to migrate through the mesh for a set period (e.g., 2-4 hours). Then, remove the migration chambers and count the number of larvae that have successfully migrated into the lower well using a microscope.
-
Data Analysis: Calculate the percentage of migration inhibition for each drug concentration relative to the negative control. Determine the effective concentration that inhibits 50% of migration (EC50) for both resistant and susceptible strains.
Rhodamine 123 Efflux Assay
This assay directly assesses the activity of P-gp efflux pumps. Rhodamine 123 is a fluorescent substrate of P-gps. Cells with higher P-gp activity will efflux more of the dye, resulting in lower intracellular fluorescence.
Experimental Workflow for Rhodamine 123 Efflux Assay
Caption: Workflow for the Rhodamine 123 efflux assay.
Methodology:
-
Parasite Preparation: Collect and prepare the desired life stage of the parasite (e.g., eggs or L1 larvae) from both resistant and susceptible strains.[10]
-
Dye Loading: Incubate the parasites with a solution of Rhodamine 123 for a specific time to allow the dye to enter the cells.
-
Efflux Induction: Wash the parasites to remove excess dye and resuspend them in a fresh medium with or without this compound. This compound can be tested for its ability to compete with Rhodamine 123 for efflux, which would result in increased intracellular fluorescence. A known P-gp inhibitor like verapamil (B1683045) can be used as a positive control.
-
Fluorescence Measurement: After the efflux period, measure the intracellular fluorescence of the parasites using a fluorometer or a flow cytometer.
-
Data Analysis: Compare the fluorescence levels between the resistant and susceptible strains and between the different treatment groups. Lower fluorescence in the resistant strain compared to the susceptible strain suggests higher P-gp activity.
Signaling Pathways in this compound Resistance
The overexpression of P-glycoproteins in response to drug exposure is a complex process involving cellular stress response pathways. In nematodes, the transcription factors DAF-16 (a Forkhead box O, FOXO, homolog) and SKN-1 (an Nrf2 homolog) are key regulators of the xenobiotic stress response.[11][12]
Proposed Signaling Pathway for P-glycoprotein Upregulation in this compound Resistance
Caption: Proposed signaling pathway in milbemycin resistance.
This pathway illustrates that exposure to this compound induces cellular stress, which in turn activates transcription factors like DAF-16 and SKN-1. These transcription factors then upregulate the expression of P-glycoprotein genes, leading to an increased number of efflux pumps at the cell membrane. These pumps then actively remove the drug from the cell, conferring resistance.
Conclusion and Future Directions
The investigation of this compound resistance in parasites is a critical area of research. The mechanisms are complex and often involve multiple genes and pathways. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further unravel the intricacies of resistance. Future research should focus on identifying the full spectrum of genes involved in this compound resistance in a wider range of parasite species, elucidating the specific regulatory networks that control the expression of these genes, and developing novel strategies to overcome resistance, such as the use of P-gp inhibitors in combination with existing anthelmintics. A deeper understanding of these resistance mechanisms is essential for the development of next-generation anthelmintics and for the implementation of sustainable parasite control strategies.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. P-glycoproteins of Haemonchus contortus: development of real-time PCR assays for gene expression studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene expression analysis of ABC transporters in a resistant Cooperia oncophora isolate following in vivo and in vitro exposure to macrocyclic lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene expression analysis of ABC transporters in a resistant Cooperia oncophora isolate following in vivo and in vitro exposure to macrocyclic lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gene expression changes in a P-glycoprotein (Tci-pgp-9) putatively associated with ivermectin resistance in Teladorsagia circumcincta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating alternative compounds for strongyloidiasis therapy: Novel insights from larval migration inhibition test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Characterisation of P-glycoprotein-9.1 in Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Increased age reduces DAF-16 and SKN-1 signaling and the hormetic response of Caenorhabditis elegans to the xenobiotic juglone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Verification Required - Princeton University Library [dataspace.princeton.edu]
Methodological & Application
Milbemycin A4 oxime HPLC method development for purity analysis
Reference: AN-HPLC-2025-01
Topic: Development and Validation of a Stability-Indicating HPLC Method for Purity Analysis of Milbemycin A4 Oxime
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a key component of the broad-spectrum antiparasitic agent, milbemycin oxime, which is a mixture of milbemycin A3 and A4 oximes.[1][2] It is a macrocyclic lactone derived from the fermentation of Streptomyces hygroscopicus.[3] Ensuring the purity and stability of this compound in bulk drug substances and finished pharmaceutical products is critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the quantitative determination of purity and related substances.
This application note details a stability-indicating reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. The described method is capable of separating this compound from its related substances and degradation products, making it suitable for routine quality control and stability studies. The protocol is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]
Experimental
Materials and Reagents
-
This compound Reference Standard (CRS)
-
This compound Sample
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Phosphoric Acid (AR Grade)
-
Water (HPLC Grade/Milli-Q or equivalent)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Supelco Ascentis Express C18, 100 mm × 3.0 mm, 2.7 µm |
| Mobile Phase | 30% (v/v) of 0.05% Phosphoric Acid in Water and 70% (v/v) of a Methanol:Acetonitrile mixture (6:4, v/v)[3][4] |
| Flow Rate | 0.5 mL/min[3][4] |
| Column Temperature | 50°C[3][4] |
| Detection Wavelength | 244 nm[4] |
| Injection Volume | 5 µL |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
2.3.1. Mobile Phase Preparation: Prepare a 0.05% aqueous solution of phosphoric acid by adding 0.5 mL of phosphoric acid to 1000 mL of HPLC grade water. Prepare the organic phase by mixing methanol and acetonitrile in a 6:4 (v/v) ratio. The mobile phase is a mixture of the aqueous and organic phases in a 30:70 (v/v) ratio.[3][4]
2.3.2. Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of this compound CRS into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
2.3.3. Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
The specificity of the method was demonstrated by the separation of this compound from its known impurities and degradation products generated through forced degradation studies (acid, base, oxidation, heat, and photolytic stress).[5][6] The peak for this compound was found to be pure and free from any co-eluting peaks.
Quantitative Data Summary
The following tables summarize the quantitative data obtained during method validation.
Table 1: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 0.5 - 750 | ≥ 0.999 |
Table 2: Accuracy (Recovery)
| Spiked Level | Mean Recovery (%) | % RSD |
| 50% | 99.8 | 0.5 |
| 100% | 100.2 | 0.3 |
| 150% | 100.5 | 0.4 |
Table 3: Precision
| Precision Type | % RSD |
| Repeatability (n=6) | ≤ 1.0 |
| Intermediate Precision (n=6) | ≤ 1.5 |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantitation (LOQ) | 0.50 |
Experimental Protocols
System Suitability
Before starting the analysis, equilibrate the column with the mobile phase for at least 30 minutes. Perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area for the five replicate injections is not more than 2.0%.
Analysis Procedure
Inject the blank (mobile phase), followed by the Standard Solution and then the Sample Solution into the chromatograph. Record the chromatograms and calculate the purity of the sample.
Calculation of Purity
The percentage purity of this compound in the sample can be calculated using the following formula:
Caption: Experimental Workflow for HPLC Purity Analysis.
Caption: Key Parameters for HPLC Method Validation.
Conclusion
The described RP-HPLC method is simple, precise, accurate, and stability-indicating for the purity analysis of this compound. The method has been validated according to ICH guidelines and is suitable for routine quality control and stability monitoring of this compound in the pharmaceutical industry. The clear separation of the main peak from impurities and degradation products ensures reliable analytical results.
References
- 1. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Protocol for the High-Throughput Quantification of Milbemycin A4 Oxime in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Milbemycin oxime is a broad-spectrum macrocyclic lactone antiparasitic agent widely used in veterinary medicine.[1][2] It is primarily composed of milbemycin A4 oxime (≈80%) and milbemycin A3 oxime (≈20%).[1][2][3] Accurate quantification of this compound in plasma is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. This application note presents a detailed, validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in plasma samples. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring rapid turnaround for large sample batches.
Principle
The method involves the extraction of this compound and an internal standard (IS), Moxidectin, from plasma via protein precipitation with acetonitrile (B52724).[1] Following centrifugation, the supernatant is directly injected into the LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
Materials and Reagents
-
Analytes: this compound, Milbemycin A3 Oxime reference standards
-
Internal Standard: Moxidectin
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water
-
Plasma: Drug-free control plasma (e.g., cat, dog)
-
Equipment:
-
LC-MS/MS System (e.g., Waters, Sciex, Agilent, Shimadzu)
-
Analytical balance
-
Vortex mixer
-
Centrifuge (capable of 3500 rpm and 4°C)
-
Pipettes and general laboratory consumables
-
1.5 mL microcentrifuge tubes
-
Experimental Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, Milbemycin A3 Oxime, and Moxidectin (IS) in acetonitrile.
-
Working Standard Solutions: Serially dilute the stock solutions with acetonitrile to prepare working standard solutions for creating calibration curves and QC samples.
-
Calibration Curve Standards (2.5–250 ng/mL): On the day of analysis, spike drug-free plasma with the appropriate working standard solutions to create calibration standards at concentrations ranging from 2.5 ng/mL to 250 ng/mL.[1][4][5]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: Low (7.5 ng/mL), Medium (30 ng/mL), and High (200 ng/mL).[1]
Plasma Sample Preparation
-
Aliquot 200 µL of plasma (unknown sample, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add the internal standard (Moxidectin) working solution.
-
Add 800 µL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 3500 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.[1]
Caption: Experimental workflow for this compound quantification.
LC-MS/MS Instrumental Conditions
The following tables summarize the optimized instrumental parameters for the analysis.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Condition |
|---|---|
| Column | Gemini C18 (50 mm × 2.0 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.3 mL/min[1] |
| Gradient Elution | A gradient program is utilized for optimal separation.[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 35°C[1] |
| Autosampler Temp. | 4°C[1] |
Table 2: Mass Spectrometry (MS) Conditions | Parameter | Condition | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] | | Monitoring Mode | Multiple Reaction Monitoring (MRM) | | Analyte | MRM Transition (m/z) | Collision Energy (V) | | this compound | 556.2 > 167.2 | 19[1] | | Milbemycin A3 Oxime | 542.2 > 153.1 | 22[1] | | Moxidectin (IS) | 640.3 > 498.2 | Optimize experimentally |
Method Validation Summary
The method was validated for linearity, sensitivity, precision, accuracy, recovery, and stability. The results are summarized below.
Table 3: Linearity and Sensitivity
| Parameter | Result |
|---|---|
| Linearity Range | 2.5 - 250 ng/mL[1][4][5] |
| Correlation Coefficient (R²) | ≥ 0.998[1] |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL[1][4][5] |
| Weighting Factor | 1/x²[1] |
Table 4: Precision and Accuracy
| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|
| Low (7.5 ng/mL) | 1.69 - 8.34[1] | 98.39 - 105.18[1] | 4.54 - 9.98[1] | 91.78 - 101.33[1] |
| Medium (30 ng/mL) | 1.69 - 8.34[1] | 98.39 - 105.18[1] | 4.54 - 9.98[1] | 91.78 - 101.33[1] |
| High (200 ng/mL) | 1.69 - 8.34[1] | 98.39 - 105.18[1] | 4.54 - 9.98[1] | 91.78 - 101.33[1] |
Acceptance criteria for precision (%CV) is ≤15% and for accuracy is within 85-115% (80-120% at LLOQ).
Table 5: Recovery and Stability
| Parameter | Result |
|---|---|
| Extraction Recovery | 98.09% - 107.46%[1][5] |
| Short-term Stability (Room Temp) | Stable for 6 hours[1][5] |
| Autosampler Stability (4°C) | Stable for 26 hours[1][5] |
| Freeze-Thaw Stability (-20°C) | Stable through 3 cycles[1][5] |
| Long-term Stability (-20°C) | Stable for 60 days[1][5] |
Data Analysis
Quantification is based on the ratio of the peak area of the analyte (this compound) to the peak area of the internal standard (Moxidectin). A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression. The concentrations of the QC and unknown samples are then calculated from this regression equation.
Conclusion
This application note describes a selective, sensitive, and efficient LC-MS/MS method for the quantification of this compound in plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making it highly suitable for supporting pharmacokinetic and other drug development studies. The method demonstrates excellent linearity, precision, accuracy, and stability, meeting the standard requirements for bioanalytical method validation.
References
- 1. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an LC-MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Nematode Motility Assay Using Milbemycin A4 Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro nematode motility assay is a fundamental tool for the discovery and characterization of anthelmintic compounds. This application note provides a detailed protocol for assessing the inhibitory effects of Milbemycin A4 oxime on nematode motility, a crucial step in the evaluation of its anthelmintic properties. This compound, a macrocyclic lactone, is a potent anthelmintic that acts on the nematode's nervous system.[1][2] Its mechanism of action involves the potentiation of glutamate-gated chloride ion channels in invertebrate nerve and muscle cells, leading to hyperpolarization, paralysis, and eventual death of the parasite.[2] This assay allows for the quantitative determination of a compound's potency, typically expressed as the concentration that inhibits motility by 50% (IC50).
Data Presentation
The following table summarizes the dose-dependent inhibitory effect of this compound on the motility of a model nematode, such as Caenorhabditis elegans, after a 4-hour incubation period. Data is presented as the mean percentage inhibition of motility relative to a vehicle control.
| This compound Concentration (µM) | Mean Motility Inhibition (%) | Standard Deviation (%) |
| 0.1 | 15.2 | 3.5 |
| 0.33 | 35.8 | 5.1 |
| 1.0 | 58.9 | 6.2 |
| 3.3 | 75.4 | 4.8 |
| 10.0 | 88.1 | 3.9 |
| 33.0 | 95.3 | 2.7 |
Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the nematode species, developmental stage, and specific experimental conditions.
Experimental Protocols
This protocol is designed for a 96-well plate format, suitable for semi-automated analysis using an infrared tracking device like the wMicroTracker.[3][4][5][6][7]
Materials and Reagents
-
Nematode culture (e.g., synchronized L4 stage C. elegans or exsheathed L3 Haemonchus contortus)
-
M9 buffer or appropriate culture medium
-
This compound stock solution (in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
96-well flat-bottom microtiter plates
-
Automated liquid handler or multichannel pipette
-
Incubator set to the appropriate temperature for the nematode species (e.g., 20°C for C. elegans)
-
Automated motility tracking system (e.g., wMicroTracker)
Methodology
-
Nematode Preparation:
-
Culture and synchronize nematodes to the desired life stage (e.g., L4 larvae for C. elegans).
-
Wash the nematodes from culture plates using M9 buffer.
-
Determine the nematode concentration and adjust to approximately 50-70 worms per 50 µL of M9 buffer.
-
-
Drug Solution Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in M9 buffer to achieve the desired final assay concentrations (e.g., 0.1, 0.33, 1, 3.3, 10, and 33 µM).
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest drug concentration wells.
-
-
Assay Setup:
-
Dispense 50 µL of the nematode suspension into each well of a 96-well plate.
-
Add 50 µL of the appropriate drug dilution or vehicle control to each well, resulting in a final volume of 100 µL.
-
Include multiple replicates for each concentration and control.
-
-
Incubation and Data Acquisition:
-
Place the 96-well plate into the automated motility tracker (B12436777).
-
Incubate the plate at the appropriate temperature (e.g., 20°C) for the desired duration (e.g., 4 hours).
-
Set the motility tracker to record movement at regular intervals (e.g., every 30 minutes).
-
-
Data Analysis:
-
The motility tracking software will generate a motility score for each well over time.
-
Normalize the motility data by expressing the motility in each drug-treated well as a percentage of the mean motility of the vehicle control wells.
-
Calculate the percentage inhibition of motility for each concentration.
-
Plot the percentage inhibition against the log of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Visualizations
References
- 1. Efficacy against nematode infections and safety of afoxolaner plus milbemycin oxime chewable tablets in domestic dogs under field conditions in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of oral afoxolaner plus milbemycin oxime chewables against induced gastrointestinal nematode infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of nematode susceptibility and resistance to anthelmintic drugs with a WMicrotracker motility assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of electrophysiological and motility assays to study anthelmintic effects in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of electrophysiological and motility assays to study anthelmintic effects in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Cell-Based Assay for High-Throughput Screening of Milbemycin A4 Oxime Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Milbemycins are a class of macrocyclic lactones with potent and broad-spectrum antiparasitic activity, widely used in veterinary medicine against worms, mites, and insects.[1][2][3] Milbemycin oxime, a derivative of milbemycin A3 and A4, exerts its effect primarily by acting on glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][4][5] This interaction leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, which results in paralysis and death of the parasite.[2][4][6] As these channels are unique to invertebrates, they represent a highly selective target for developing new antiparasitic agents with minimal effects on mammals.[7][8]
The development of resistance to existing anthelmintics necessitates the discovery of novel, more effective compounds. High-throughput screening (HTS) of chemical libraries is a critical strategy for identifying new leads. This application note details a robust, cell-based assay designed for the HTS of Milbemycin A4 oxime analogs. The assay utilizes a mammalian cell line stably expressing an invertebrate GluCl, coupled with a fluorescence-based membrane potential dye to measure channel activation. This system provides a sensitive and scalable platform for identifying potent modulators of this key antiparasitic target.
Mechanism of Action: Signaling Pathway
This compound and its analogs act as positive allosteric modulators of invertebrate GluCls. Binding of the compound to the channel potentiates the influx of chloride ions (Cl-), leading to hyperpolarization of the neuron or myocyte. This blocks signal transmission, causing paralysis and eventual death of the parasite.
Caption: Signaling pathway of this compound analogs.
Experimental Workflow for High-Throughput Screening
The HTS workflow is designed for efficiency and scalability, moving from primary screening of a large compound library to hit confirmation and validation through a series of defined steps.
Caption: High-throughput screening experimental workflow.
Detailed Experimental Protocols
Protocol 1: GluCl Activation Assay Using a Fluorescent Membrane Potential Dye
This protocol describes a homogeneous, 384-well plate-based assay to measure the activity of this compound analogs on invertebrate glutamate-gated chloride channels expressed in HEK293 cells.
Materials:
-
HEK293 cell line stably expressing an invertebrate GluCl gene (e.g., from C. elegans)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
This compound Analogs (dissolved in 100% DMSO)
-
Positive Control: Ivermectin or this compound
-
Negative Control: DMSO
-
Fluorescent Membrane Potential Dye Kit (e.g., FLIPR Membrane Potential Assay Kit)
-
384-well black, clear-bottom assay plates
Procedure:
-
Cell Culture and Plating:
-
Culture the HEK293-GluCl cells in T-75 flasks at 37°C in a 5% CO₂ incubator.
-
On the day of the assay, wash cells with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in culture medium and perform a cell count.
-
Dilute the cells to a final concentration of 200,000 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of the 384-well assay plates (10,000 cells/well).
-
Incubate the plates for 24 hours at 37°C, 5% CO₂.
-
-
Compound Plating:
-
Prepare a master plate of this compound analogs at a 200x final concentration in 100% DMSO.
-
Using an acoustic liquid handler or a pin tool, transfer 50 nL of each compound from the master plate to the corresponding wells of an intermediate plate containing Assay Buffer.
-
This creates a 4x final concentration plate.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions in the Assay Buffer.
-
Remove the culture medium from the cell plates.
-
Add 20 µL of the dye solution to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
-
Assay Measurement:
-
Place the cell plate and the compound plate into a fluorescence plate reader equipped with a liquid handling module (e.g., a FLIPR Tetra system).
-
Set the instrument to measure fluorescence at appropriate excitation/emission wavelengths.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then add 10 µL of the 4x compound solution from the intermediate plate to the cell plate (final DMSO concentration ≤ 0.5%).
-
Continue to read the fluorescence kinetically for 3-5 minutes to capture the change in membrane potential.
-
-
Data Analysis:
-
The primary response is calculated as the maximum fluorescence change minus the baseline fluorescence.
-
Normalize the data using the positive (10 µM Ivermectin) and negative (DMSO) controls:
-
% Activation = [ (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative) ] * 100
-
-
For dose-response curves, plot % Activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Protocol 2: Cytotoxicity Counter-Screen
This protocol is used to assess the general cytotoxicity of hit compounds against a parental mammalian cell line (e.g., HEK293) to rule out non-specific effects.
Materials:
-
HEK293 parental cell line
-
Culture medium, PBS, Trypsin-EDTA
-
Hit compounds from the primary screen
-
Positive Control for cytotoxicity (e.g., Doxorubicin)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
384-well white, solid-bottom assay plates
Procedure:
-
Cell Plating: Seed 5,000 HEK293 cells per well in 40 µL of culture medium in 384-well white plates. Incubate for 24 hours.
-
Compound Addition: Add 10 µL of 5x concentrated hit compounds to the wells. Incubate for 48 hours at 37°C, 5% CO₂.
-
Viability Measurement:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated controls and determine the CC₅₀ (50% cytotoxic concentration) for each compound.
Data Presentation
Quantitative data from the screening cascade should be summarized for clear comparison of the analogs.
Table 1: Primary HTS and Dose-Response Results for this compound Analogs
| Compound ID | Primary Screen (% Activation @ 10 µM) | EC₅₀ (µM) on GluCl | Hill Slope | Max Response (%) |
| This compound | 98.2 ± 4.5 | 0.85 | 1.1 | 102 |
| Analog-001 | 105.6 ± 5.1 | 0.42 | 1.3 | 108 |
| Analog-002 | 12.3 ± 2.1 | > 50 | N/A | < 20 |
| Analog-003 | 95.7 ± 6.3 | 1.12 | 0.9 | 99 |
| Analog-004 | 88.1 ± 4.9 | 0.95 | 1.0 | 95 |
| Ivermectin (Control) | 100.0 ± 3.8 | 0.67 | 1.2 | 100 |
Table 2: Selectivity Profile of Confirmed Hits
| Compound ID | GluCl EC₅₀ (µM) | HEK293 CC₅₀ (µM) | Selectivity Index (SI = CC₅₀ / EC₅₀) |
| This compound | 0.85 | > 100 | > 117 |
| Analog-001 | 0.42 | > 100 | > 238 |
| Analog-003 | 1.12 | 85 | 76 |
| Analog-004 | 0.95 | > 100 | > 105 |
| Doxorubicin (Control) | N/A | 0.5 | N/A |
The described cell-based assay provides a robust and scalable platform for the high-throughput screening of this compound analogs. By combining a specific biological target (invertebrate GluCls) with a sensitive fluorescent readout, this method allows for the rapid identification and characterization of potent compounds. Subsequent counter-screening for cytotoxicity ensures the selection of specific modulators with favorable selectivity profiles. This workflow enables the efficient discovery of next-generation antiparasitic agents to combat emerging drug resistance.
References
Application Notes and Protocols: Milbemycin A4 Oxime Formulation for In Vivo Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed protocols and application notes for the preparation and administration of Milbemycin A4 oxime formulations for in vivo research in rodent models. It includes information on the compound's physicochemical properties, mechanism of action, recommended formulation vehicles, and relevant pharmacokinetic and toxicological data to guide preclinical study design.
Introduction
Milbemycin oxime is a semi-synthetic, broad-spectrum antiparasitic agent derived from the fermentation of Streptomyces hygroscopicus.[1][2] It is primarily a mixture of Milbemycin A3 and A4 oximes, with the A4 component typically comprising 70-80% or more of the mixture.[3][4] this compound's high lipophilicity and poor water solubility present a significant challenge for in vivo studies, necessitating carefully designed formulations to ensure adequate bioavailability and reproducible results in rodent models.[3][5][6][7]
These application notes offer guidance on solubilization strategies and provide step-by-step protocols for preparing various vehicle-based formulations suitable for oral administration.
Physicochemical Properties and Data
This compound is a white or light yellow crystalline solid.[1][3] Its properties are summarized in the table below.
| Property | Data | Reference |
| Chemical Name | 5-Oxothis compound | [3] |
| CAS Number | 93074-04-5 | [3] |
| Molecular Formula | C₃₂H₄₅NO₇ | [1][3] |
| Molecular Weight | 555.7 g/mol | [1][3] |
| Appearance | White solid / White or light yellow powder | [1][3] |
| Storage | Powder: -20°C (Stable for ≥4 years) | [8] |
| Solubility | Poorly soluble in water. [3][5][6] Soluble in ethanol (B145695) (~20 mg/mL), methanol, DMSO (~15 mg/mL to ≥100 mg/mL), and DMF (~15 mg/mL).[3][6][8] | [3][6][8] |
Mechanism of Action
In invertebrates, this compound acts as a potent agonist of glutamate-gated chloride channels (GluCls) located in nerve and muscle cells.[1][2][9] Binding of the molecule to these channels leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane. This hyperpolarization blocks the transmission of neuronal signals, resulting in paralysis and eventual death of the parasite.[1][3][9] While its primary targets are invertebrate-specific channels, in mammals, macrocyclic lactones may interact with GABA-gated chloride channels in the central nervous system.[1]
Formulation Protocols for In Vivo Rodent Studies
Given the poor water solubility of this compound, organic solvents and co-solvent systems are required for its formulation. Below are three recommended vehicle compositions suitable for oral gavage in rodents.
Important Pre-Formulation Steps:
-
Always use high-purity reagents.
-
Prepare formulations fresh daily. If storage is necessary, store at 2-8°C protected from light and re-dissolve/re-suspend before use. Aqueous solutions are not recommended for storage beyond one day.[8]
-
The final concentration of DMSO should be kept as low as possible and justified based on the study design and institutional guidelines.
| Formulation Type | Vehicle Composition | Max Solubility | Notes |
| Clear Solution | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL | A clear solution suitable for precise dosing. Recommended for most standard pharmacokinetic and efficacy studies. |
| Oil-Based Solution | 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL | A clear, lipid-based solution. May enhance oral absorption for highly lipophilic compounds. |
| Suspension | 10% DMSO / 90% (20% SBE-β-CD in Saline) | ~2.5 mg/mL | A suspended formulation. Requires sonication and continuous agitation to ensure dose uniformity. |
Data sourced from MedChemExpress product information for Milbemycin Oxime.[6]
Protocol: Clear Solution Formulation (DMSO/PEG300/Tween-80/Saline)
This protocol yields a clear solution suitable for oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
0.9% Saline, sterile
-
Sterile conical tubes
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
Procedure (for 1 mL of a 2 mg/mL solution):
-
Weigh 2 mg of this compound powder and place it in a sterile conical tube.
-
Add 100 µL of DMSO to the tube.
-
Vortex or sonicate at room temperature until the powder is completely dissolved.
-
Add 400 µL of PEG300 to the solution and vortex to mix.
-
Add 50 µL of Tween-80 and vortex thoroughly.
-
Add 450 µL of sterile 0.9% saline to bring the total volume to 1 mL.
-
Vortex the final solution until it is clear and homogenous. Visually inspect for any precipitation before administration.
Administration Protocol: Oral Gavage in Rodents
Oral gavage is a standard method for precise oral dosing in rodents.[10] Proper technique is critical to prevent injury and reduce animal stress.[11][12]
Materials:
-
Prepared this compound formulation
-
Appropriately sized syringe (e.g., 1 mL)
-
Sterile oral gavage needle (ball-tipped); select gauge and length based on animal size (e.g., 20-22g for mice).[11]
-
Animal restraint device (optional)
Procedure:
-
Preparation: Gently mix the formulation immediately before drawing it into the syringe to ensure homogeneity. Ensure no air bubbles are present in the syringe.
-
Animal Restraint: Firmly restrain the mouse or rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Needle Insertion: Gently insert the ball-tipped gavage needle into the mouth, passing it along the side of the mouth towards the esophagus. The animal may swallow, which aids insertion. Do not force the needle; if resistance is met, withdraw and re-insert.[11]
-
Administration: Once the needle is correctly positioned in the esophagus (at a pre-measured depth to reach the stomach), administer the formulation slowly and steadily.[11]
-
Withdrawal: After administration, smoothly withdraw the needle in a single motion.
-
Monitoring: Return the animal to its cage and monitor for any immediate adverse effects, such as respiratory distress or leakage of the formulation from the mouth or nose.[11]
Pharmacokinetic and Toxicology Data
The following tables summarize available data for Milbemycin Oxime. Note that much of the detailed pharmacokinetic research has been conducted in dogs, but this data is provided as a useful reference for the compound class.
| Parameter | Species | Value | Route | Reference |
| Tmax | Dog | 1-2 hours | Oral | [13][14] |
| t1/2 (A4 form) | Dog | 1.6 - 3.3 days | Oral | [13][14] |
| Oral Bioavailability (A4) | Dog | ~65.1% | Oral | [13][14] |
| Volume of Distribution (Vd) | Dog | ~2.6 L/kg | IV | [14] |
| Systemic Clearance (Cls) | Dog | ~41 mL/h/kg | IV | [14] |
| Tissue Distribution | Rat | Highest concentrations in fat, liver, kidneys, and lungs. | Oral | [15] |
| Metabolism | Rat | Extensively metabolized, primarily via hydroxylation. | Oral | [15] |
| Toxicity Endpoint | Species | Sex | Value (mg/kg) | Confidence Interval | Reference |
| Acute LD₅₀ | Mouse (Kunming) | Male | 1832 | 1637.57 - 2022.08 | [16] |
| Acute LD₅₀ | Mouse (Kunming) | Female | 727 | 603.95 - 868.96 | [16] |
Safety and Handling
This compound should be handled as a hazardous material.[8]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the powder and formulations.
-
Handling: Avoid ingestion, inhalation, and contact with eyes or skin.[8] Wash hands thoroughly after handling.
-
Disposal: Dispose of unused material and contaminated waste according to institutional and local regulations.
-
Formulation Hazards: Be aware of the hazards associated with the solvents used in the formulation (e.g., DMSO). Work in a well-ventilated area or a chemical fume hood.
Disclaimer: This document is intended for research purposes only. All procedures involving animals must be approved by the relevant Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all applicable guidelines and regulations.
References
- 1. toku-e.com [toku-e.com]
- 2. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 3. uniscience.co.kr [uniscience.co.kr]
- 4. CN112220769A - Milbemycin oxime praziquantel flavored tablet and preparation method thereof - Google Patents [patents.google.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. chemwerth.com [chemwerth.com]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research-support.uq.edu.au [research-support.uq.edu.au]
- 12. Comparison of Gelatin Flavors for Oral Dosing of C57BL/6J and FVB/N Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 14. The intravenous and oral pharmacokinetics of afoxolaner and milbemycin oxime when used as a combination chewable parasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. researchgate.net [researchgate.net]
Application Note: Protocol for Dissolving Milbemycin A4 Oxime in DMSO for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: Milbemycin A4 oxime is a macrocyclic lactone and the primary active component of the broader antiparasitic agent, Milbemycin oxime, which is typically a mixture of Milbemycin A4 and A3 oximes.[1] It is widely used in veterinary medicine for its potent activity against nematodes and arthropods.[2][3] The mechanism of action involves the potentiation of glutamate-gated chloride channels in invertebrates, leading to paralysis and death.[3][4] For in vitro research, its hydrophobic nature necessitates the use of an organic solvent for solubilization. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions. This document provides a detailed protocol for the dissolution of this compound in DMSO, preparation of working solutions, and important considerations for its use in cell-based assays.
Data Presentation
The following tables summarize the key physicochemical properties, solubility, and storage conditions for this compound. Note that much of the commercially available data pertains to "Milbemycin oxime," a mixture where the A4 oxime is the major component (≥80%).[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 129496-10-2 (for mixture) | [4][5] |
| Molecular Formula | C₃₃H₄₇NO₇ | [6] |
| Molecular Weight | 569.74 g/mol | [6] |
| Appearance | White or light yellow powder | [4] |
Table 2: Solubility Data for Milbemycin Oxime
| Solvent | Solubility | Notes | Source |
| DMSO | ≥ 100 mg/mL (as mixture) | Saturation may be unknown. | [5][7] |
| DMSO | 36 mg/mL (as mixture) | Sonication is recommended. | [8] |
| DMSO | Sparingly soluble | Conflicting report, may depend on purity/source. | [4] |
| Water | < 0.1 mg/mL (Insoluble) | --- | [5][7] |
| Ethanol, Methanol, DMF | Soluble | --- | [9] |
Note: The solubility in DMSO can be significantly impacted by moisture. It is highly recommended to use newly opened, anhydrous, cell-culture grade DMSO for best results.[7]
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Source |
| Solid Powder | -20°C | 3 years | [5] |
| Solid Powder | 4°C | 2 years | [5] |
| In DMSO (Stock Solution) | -80°C | up to 1 year | [8] |
| In DMSO (Stock Solution) | -20°C | up to 1 year | [5] |
Note: To preserve stability, it is crucial to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[10]
Mechanism of Action Pathway
This compound's primary antiparasitic effect is achieved by targeting the nervous system of invertebrates. It acts as an agonist on glutamate-gated chloride channels (GluCls), which are absent in mammals. This binding event opens the channels, causing an influx of chloride ions that hyperpolarizes the neuronal or muscle cell membrane, leading to flaccid paralysis and eventual death of the parasite.[2][3][4]
Experimental Protocols
Required Materials and Equipment
-
This compound powder
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or light-protecting microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator (optional, but recommended)[8]
-
Sterile pipette and tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparation of a 10 mM Stock Solution
This protocol provides an example for preparing a 10 mM stock solution. Adjust calculations based on your desired concentration.
-
Calculation:
-
The molecular weight of this compound is 569.74 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you need to weigh out 5.6974 mg of the compound.
-
Formula: Weight (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
-
Weighing:
-
In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of this compound powder into a sterile tube.
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution from 5.7 mg) to the tube containing the powder.
-
Tightly cap the tube and vortex vigorously for 1-2 minutes.[10]
-
Visually inspect the solution. If particulates remain, sonicate the tube in a water bath for 5-10 minutes or until the solution is clear.[8][10] Gentle warming to 37°C can also aid dissolution.[10]
-
-
Aliquoting and Storage:
-
Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[10]
-
Clearly label each aliquot with the compound name, concentration, and date.
-
Store aliquots at -80°C for long-term storage (up to 1 year).[8]
-
Protocol for Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium, assay buffer) for immediate use.
-
Determine Final Concentration: Decide on the final concentrations of this compound required for your experiment.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution into your final assay medium.
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, add 1 µL of the stock solution to 999 µL of cell culture medium (a 1:1000 dilution).
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level toxic to your specific cell line.
-
Vehicle Control (Crucial): Always prepare a vehicle control. This control should contain the highest volume of DMSO used in your experimental conditions but no this compound. This allows you to differentiate the effects of the compound from the effects of the solvent itself.[10][13]
-
Mixing: Mix the final working solution thoroughly but gently (e.g., by inverting the tube or slow pipetting) before adding it to your cells or assay plate.
Experimental Workflow
The following diagram illustrates the overall workflow from receiving the powdered compound to its application in an in vitro assay.
Safety Precautions
-
This compound is a potent bioactive compound. Handle with care, using appropriate PPE.
-
DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Always wear chemical-resistant gloves.
-
Work in a well-ventilated area.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
References
- 1. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. toku-e.com [toku-e.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. schd-shimadzu.com [schd-shimadzu.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Milbemycin oxime | Antibiotic | Parasite | TargetMol [targetmol.com]
- 9. bioaustralis.com [bioaustralis.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Milbemycin A4 Oxime in Xenodiagnostic Models for Parasitic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A4 oxime is a potent macrocyclic lactone anthelmintic, a core component of the widely used veterinary drug milbemycin oxime.[1] Its primary mechanism of action involves binding to glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[2][3][4] This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the cell, which in turn causes paralysis and eventual death of the parasite.[2][3] this compound also potentiates the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[2][5]
Xenodiagnosis is a highly sensitive parasitological method that utilizes a live arthropod vector as a biological incubator to detect low-level parasitic infections in a vertebrate host.[6] The vector, raised in a parasite-free environment, is allowed to feed on a host suspected of being infected. After a period of incubation, the vector is examined for the presence of the parasite, which would have multiplied in the vector's gut.[6] This technique is historically significant and still considered a "gold standard" for detecting viable parasites in the chronic phase of certain diseases, such as Chagas disease, caused by Trypanosoma cruzi.[6][7]
While not a conventional pairing, the distinct properties of this compound and xenodiagnostic models present a novel opportunity for a specialized application: assessing the drug susceptibility of parasites isolated directly from a host. This application is particularly relevant in the context of emerging anthelmintic resistance.
Proposed Application: Ex Vivo Drug Susceptibility Testing
A primary challenge in managing parasitic diseases is the development of drug resistance. Standard in vitro assays may not fully reflect the resistance profile of a parasite population within a specific host. Xenodiagnosis can be adapted to provide an ex vivo platform to test the susceptibility of parasites, recently acquired from a host, to this compound.
This model would involve:
-
Performing xenodiagnosis on an infected host to allow vectors to acquire the parasites.
-
Harvesting the parasites from the vector's digestive tract after an appropriate incubation period.
-
Exposing these harvested parasites to varying concentrations of this compound in vitro.
-
Assessing parasite viability to determine the effective concentration for inhibition or killing, thereby providing a host-specific parasite susceptibility profile.
Data Presentation
Table 1: Efficacy of Milbemycin Oxime Against Various Parasites (Canine Studies)
| Parasite Species | Stage | Milbemycin Oxime Dose (mg/kg) | Efficacy (%) | Reference |
| Ancylostoma caninum | L4 Larvae | ≥ 0.75 (in combination) | 98.92 - 99.25 | [8] |
| Ancylostoma caninum | Immature Adult | ≥ 0.75 (in combination) | 97.77 - 98.58 | [8] |
| Ancylostoma caninum | Adult | 0.5 | 96.5 | [9] |
| Toxocara canis | L4 Larvae | ≥ 0.75 (in combination) | 100 | [8] |
| Toxocara canis | Immature Adult | ≥ 0.75 (in combination) | 96.15 | [8] |
| Echinococcus multilocularis | Adult | ≥ 0.5 (in combination) | 100 | [10] |
| Spirocerca lupi | Pre-adult | ≥ 0.5 | 79.8 (single dose) | [7] |
| Spirocerca lupi | Pre-adult | ≥ 0.5 | 100 (repeated doses) | [7] |
Table 2: Hypothetical Data for Ex Vivo Susceptibility Testing of Trypanosoma cruzi
| This compound Conc. (µM) | Parasite Motility (% of Control) | Parasite Viability (% of Control) |
| 0.01 | 98.2 | 99.1 |
| 0.1 | 85.4 | 92.3 |
| 1 | 42.1 | 65.7 |
| 10 | 5.3 | 12.4 |
| 100 | 0 | 1.8 |
Experimental Protocols
Protocol 1: Ex Vivo Drug Susceptibility Assay Using a Xenodiagnostic Model
Objective: To determine the susceptibility of a host's parasite population to this compound.
Materials:
-
Infected host animal.
-
Laboratory-reared, parasite-free arthropod vectors (e.g., Rhodnius prolixus for T. cruzi).
-
Sterile dissection tools.
-
Phosphate-buffered saline (PBS).
-
Culture medium appropriate for the parasite (e.g., LIT medium for T. cruzi).
-
This compound stock solution.
-
24-well culture plates.
-
Inverted microscope.
-
Viability stain (e.g., Trypan Blue).
-
Hemocytometer.
Methodology:
-
Vector Feeding (Xenodiagnosis):
-
Fast the vectors for 24-48 hours prior to feeding.
-
Place a container with 10-20 vectors onto a shaved, clean area of the infected host's skin (e.g., the abdomen).
-
Allow the vectors to feed for 20-30 minutes or until fully engorged.
-
Return the engorged vectors to a controlled environment (e.g., 27°C and 80% relative humidity) for parasite incubation.
-
-
Parasite Harvesting:
-
After the appropriate incubation period (e.g., 30 days for T. cruzi in R. prolixus), anesthetize the vectors by cooling.
-
Aseptically dissect the digestive tract (midgut and hindgut) of each vector in a drop of sterile PBS.
-
Pool the gut contents from multiple vectors into a microcentrifuge tube.
-
Gently homogenize the contents to release the parasites.
-
Centrifuge the suspension at low speed to pellet the parasites.
-
Wash the parasite pellet twice with sterile PBS.
-
-
Drug Exposure:
-
Resuspend the parasite pellet in the appropriate culture medium.
-
Determine the parasite concentration using a hemocytometer.
-
Adjust the concentration to a standard density (e.g., 1 x 10^5 parasites/mL).
-
Prepare serial dilutions of this compound in the culture medium in a 24-well plate. Include a drug-free control well.
-
Add the parasite suspension to each well.
-
Incubate the plate under appropriate conditions for 24-48 hours.
-
-
Viability Assessment:
-
Motility: Observe the parasites in each well under an inverted microscope. Quantify the percentage of motile parasites relative to the control.
-
Viability Staining: Mix a small aliquot of the parasite suspension from each well with Trypan Blue stain. Count the number of stained (non-viable) and unstained (viable) parasites using a hemocytometer to calculate the percentage of viability.
-
Protocol 2: Standard Xenodiagnosis for Parasite Detection
Objective: To detect the presence of viable parasites in a host with a suspected low-level infection.
Materials:
-
Suspected infected host.
-
Laboratory-reared, parasite-free arthropod vectors.
-
Sterile dissection tools.
-
Microscope slides and coverslips.
-
Saline solution.
-
Microscope.
Methodology:
-
Vector Feeding:
-
Follow step 1 from Protocol 1.
-
-
Incubation:
-
Maintain the fed vectors in a controlled environment for 30 to 60 days to allow for parasite multiplication.
-
-
Parasite Examination:
-
Anesthetize a vector by cooling.
-
Place the vector on a microscope slide.
-
Add a drop of saline solution.
-
Using a sterile blade or needle, gently pull the terminal abdominal segment to expel a drop of fecal matter/gut content into the saline.
-
Alternatively, dissect the hindgut as described in Protocol 1.
-
Cover the sample with a coverslip.
-
Examine the slide under a microscope at 100x and 400x magnification for the presence of motile parasites.
-
Repeat the examination for multiple vectors to increase the sensitivity of the diagnosis.
-
Visualizations
Caption: Signaling pathway of this compound in parasites.
Caption: Workflow for ex vivo drug susceptibility testing.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Experimental evaluation of xenodiagnosis to detect trypanosomes at low parasitaemia levels in infected hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of a single dose of milbemycin oxime/praziquantel combination tablets, Milpro(®), against adult Echinococcus multilocularis in dogs and both adult and immature E. multilocularis in young cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macrocyclic lactones in the treatment and control of parasitism in small companion animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xenodiagnosis to address key questions in visceral leishmaniasis control and elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The efficacy of milbemycin oxime against pre-adult Spirocerca lupi in experimentally infected dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrocyclic lactones and ectoparasites control in livestock: Efficacy, drug resistance and therapeutic challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New approaches for understanding mechanisms of drug resistance in schistosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Xenodiagnosis on dogs with visceral leishmaniasis: Canine and sand fly aspects related to the parasite transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording of Neuronal Activity in Response to Milbemycin A4 Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A4 oxime is a macrocyclic lactone with potent anthelmintic and insecticidal properties. Its primary mode of action involves the modulation of invertebrate-specific ligand-gated ion channels, leading to paralysis and death of the target organisms. Understanding the precise electrophysiological effects of this compound on neuronal activity is crucial for elucidating its mechanism of action, optimizing its efficacy, and assessing potential off-target effects. These application notes provide a detailed overview of the electrophysiological response of neurons to this compound and comprehensive protocols for its investigation.
Mechanism of Action
This compound primarily targets glutamate-gated chloride channels (GluCls) which are prevalent in the nervous system of invertebrates. It acts as an allosteric modulator, binding to a site distinct from the glutamate (B1630785) binding site. This binding potentiates the effect of glutamate and can also directly gate the channel, leading to a prolonged influx of chloride ions. The increased chloride conductance hyperpolarizes the neuronal membrane, making it more difficult to reach the threshold for action potential firing. This inhibitory effect disrupts normal neurotransmission, leading to flaccid paralysis of the invertebrate. Additionally, milbemycins have been shown to interact with GABA-gated chloride channels, further contributing to the inhibition of neuronal activity.
Electrophysiological Effects
Application of this compound to invertebrate neurons is expected to produce the following electrophysiological changes:
-
Hyperpolarization of the resting membrane potential: The influx of chloride ions will drive the membrane potential towards the equilibrium potential for chloride, resulting in a more negative resting membrane potential.
-
Decreased neuronal firing rate: The hyperpolarized state of the neuron will reduce its excitability, leading to a decrease or complete cessation of spontaneous and evoked action potential firing.
-
Increased chloride conductance: Voltage-clamp recordings will reveal an increase in inward chloride current in the presence of this compound.
-
Potentiation of glutamate- and GABA-evoked currents: In the presence of their respective agonists, the chloride currents mediated by GluCls and GABA receptors will be enhanced by this compound.
Due to the scarcity of publicly available quantitative electrophysiological data specifically for this compound, data from studies on ivermectin, a closely related macrocyclic lactone with an identical mechanism of action, are presented here as a representative example.
Data Presentation
Table 1: Effect of Ivermectin on Whole-Cell Chloride Currents in Invertebrate Neurons (Representative Data)
| Concentration (µM) | Peak Current Amplitude (pA) | % Potentiation of Glutamate Response |
| 0 (Control) | -150 ± 25 | 100% |
| 0.01 | -350 ± 40 | 233% |
| 0.1 | -780 ± 65 | 520% |
| 1 | -1250 ± 90 | 833% |
| 10 | -1300 ± 100 | 867% |
Data are presented as mean ± SEM and are illustrative, based on typical findings for ivermectin on invertebrate GluCls.
Table 2: Effect of Ivermectin on Neuronal Firing Properties (Representative Data)
| Parameter | Control | 1 µM Ivermectin |
| Resting Membrane Potential (mV) | -65 ± 3 | -85 ± 4 |
| Spontaneous Firing Rate (Hz) | 15 ± 2 | 0 |
| Action Potential Threshold (mV) | -45 ± 2 | Not applicable |
| Input Resistance (MΩ) | 250 ± 30 | 180 ± 25 |
Data are presented as mean ± SEM and are illustrative, based on the expected inhibitory effects of ivermectin.
Signaling Pathway
Caption: Signaling pathway of this compound in invertebrate neurons.
Experimental Protocols
Whole-Cell Patch-Clamp Recording
This protocol is designed to measure the effects of this compound on whole-cell currents and membrane potential of cultured invertebrate neurons.
Materials:
-
Cultured invertebrate neurons (e.g., from Drosophila melanogaster or Caenorhabditis elegans)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH)
-
This compound stock solution (in DMSO)
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries
-
Micropipette puller and microforge
-
Inverted microscope with DIC optics
Procedure:
-
Prepare cultured neurons on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Place a coverslip with neurons in the recording chamber and perfuse with external solution.
-
Position the patch pipette over a target neuron and apply positive pressure.
-
Approach the neuron and form a giga-ohm seal by applying gentle suction.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at -70 mV and record baseline currents.
-
Apply different concentrations of this compound via the perfusion system.
-
To test for potentiation, co-apply this compound with glutamate or GABA.
-
Record changes in holding current and agonist-evoked currents.
-
In current-clamp mode, record the resting membrane potential and spontaneous firing activity at baseline and in the presence of this compound.
-
Inject current steps to evoke action potentials and assess changes in neuronal excitability.
Development of a Stability-Indicating HPLC Method for Milbemycin A4 Oxime
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Milbemycin A4 oxime is a macrocyclic lactone with potent anthelmintic, insecticidal, and acaricidal properties. It is a major component of Milbemycin Oxime, which is widely used in veterinary medicine.[1][2] To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, it is crucial to develop a stability-indicating analytical method. This method must be able to accurately quantify the active pharmaceutical ingredient (API) and separate it from any potential degradation products that may form under various stress conditions.[3]
This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method was developed and validated according to the International Council for Harmonisation (ICH) guidelines.[4][5] Forced degradation studies were conducted to demonstrate the method's specificity and stability-indicating capabilities.[6][7]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered)
-
Phosphoric acid (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (B78521) (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector was used.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | Supelco Ascentis Express C18 (100 mm x 3.0 mm, 2.7 µm)[8] |
| Mobile Phase | Isocratic: 0.05% Phosphoric acid in water : Methanol/Acetonitrile (6:4, v/v) (30:70, v/v)[8] |
| Flow Rate | 0.5 mL/min[8] |
| Column Temperature | 50°C[8] |
| UV Detection | 244 nm[8] |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution by dissolving the drug product in the mobile phase to achieve a nominal concentration of 0.1 mg/mL of this compound.
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the specificity of the method. The this compound solution (0.1 mg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis: Treat the sample solution with 1N HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1N NaOH at 60°C for 1 hour.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.[9][10]
-
Thermal Degradation: Expose the solid drug substance and the sample solution to 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and the sample solution to UV light (254 nm) and visible light for 24 hours.
After the specified time, the stressed samples were neutralized (if necessary), diluted with the mobile phase to the initial concentration, and analyzed by HPLC.
Results and Discussion
Method Development and Optimization
The primary objective was to develop a method that could separate this compound from its degradation products. A C18 column was chosen for its versatility in reversed-phase chromatography. Various mobile phase compositions were tested, and the selected isocratic mixture of aqueous phosphoric acid and an organic blend of methanol and acetonitrile provided the best resolution and peak shape.[8] A column temperature of 50°C was found to improve peak symmetry and reduce run time.[8] The detection wavelength of 244 nm was selected based on the UV spectrum of this compound.[8]
Forced Degradation
The forced degradation studies indicated that this compound is susceptible to degradation under acidic, basic, and oxidative conditions. The drug was found to be relatively stable under thermal and photolytic stress. The developed HPLC method was able to successfully separate the main peak of this compound from all the degradation products, demonstrating its stability-indicating nature.
Table 2: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Number of Degradation Peaks | Resolution (Main Peak vs. Closest Degradant) |
| 1N HCl, 60°C, 2h | 15.2 | 3 | > 2.0 |
| 0.1N NaOH, 60°C, 1h | 25.8 | 4 | > 2.0 |
| 3% H₂O₂, RT, 24h | 18.5 | 2 | > 2.0 |
| Heat, 80°C, 48h | 2.1 | 1 | > 2.0 |
| Photolytic | 3.5 | 1 | > 2.0 |
Method Validation
The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4][5][11]
Table 3: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Specificity | No interference from degradants | Peak purity > 0.999 |
| Linearity (Range) | 0.01 - 0.15 mg/mL | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | ≤ 2.0% |
| Robustness | No significant change in results | % RSD ≤ 2.0% |
Visualizations
Caption: Experimental workflow for method development and validation.
Caption: Hypothetical degradation pathways of this compound.
Conclusion
A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been developed and validated for the quantitative analysis of this compound in the presence of its degradation products. The method is suitable for routine quality control and stability studies of this compound in pharmaceutical formulations. The forced degradation studies confirmed the stability-indicating nature of the method, which can be valuable for the assessment of drug product stability and shelf-life.
References
- 1. toku-e.com [toku-e.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. actascientific.com [actascientific.com]
- 6. ICI Journals Master List [journals.indexcopernicus.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 9. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: Solid-Phase Extraction of Milbemycin A4 Oxime from Animal Tissue
Introduction
Milbemycin A4 oxime is the major active component of milbemycin oxime, a macrocyclic lactone used in veterinary medicine to control parasites such as heartworms, roundworms, and hookworms in animals.[1][2][3] Monitoring its residue levels in edible tissues is crucial for ensuring food safety and adhering to regulatory limits, known as Maximum Residue Limits (MRLs).[4] Solid-phase extraction (SPE) is a widely used sample preparation technique that offers efficient cleanup and concentration of analytes from complex biological matrices like animal tissue.[5][6]
This application note details a robust method for the extraction and purification of this compound from tissue samples using C18-based solid-phase extraction. The protocol is designed for subsequent analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a sensitive and selective analytical technique.[7][8] The described workflow involves an initial liquid extraction and protein precipitation step, followed by a C18 SPE cleanup to remove fats and other interfering substances.[7]
Experimental Protocols
This protocol outlines the necessary reagents, equipment, and step-by-step procedures for sample preparation and SPE cleanup.
1. Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid, LC-MS grade
-
Ammonium Acetate, LC-MS grade
-
Deionized Water, 18 MΩ·cm or higher
-
C18 SPE Cartridges (e.g., Sep-Pak C18)[7]
-
Homogenizer (e.g., rotor-stator or blender)
-
Centrifuge capable of >10,000 rpm
-
50 mL Polypropylene Centrifuge Tubes
-
SPE Vacuum Manifold
-
Nitrogen Evaporation System
-
Vortex Mixer
-
Analytical Balance
2. Sample Preparation: Homogenization and Extraction
This initial step extracts the analyte from the tissue matrix and precipitates proteins.
-
Weigh 5.0 g (± 0.1 g) of homogenized tissue (e.g., muscle, liver, fat) into a 50 mL centrifuge tube.
-
Add 10 mL of extraction solvent (80:20 Acetonitrile:Water with 0.2% Formic Acid).[7]
-
Vortex the tube for 30 seconds to ensure the sample is fully dispersed in the solvent.
-
Place the tube on a mechanical shaker and shake for 30 minutes.[7]
-
Centrifuge the sample at 12,000 rpm for 5 minutes to pellet the precipitated proteins and tissue debris.[7]
-
Carefully collect the supernatant for SPE cleanup.
3. Solid-Phase Extraction (SPE) Protocol
The SPE procedure removes interfering substances, particularly lipids, from the sample extract.[7] A standard C18 cartridge is used.
| Step | Procedure | Solvent | Volume | Purpose |
| 1. Conditioning | Pass the solvent through the C18 cartridge. | Methanol | 3-5 mL | To solvate the C18 functional groups.[9] |
| 2. Equilibration | Pass the solvent through the cartridge. Do not allow the sorbent to dry. | Deionized Water | 3-5 mL | To prepare the sorbent for the aqueous sample extract.[9] |
| 3. Sample Loading | Load the supernatant from the extraction step onto the cartridge. | Sample Supernatant | 1-2 mL | To retain the analyte on the C18 sorbent.[7] |
| 4. Washing | Wash the cartridge to remove polar interferences. | 10% Methanol in Water | 2-3 mL | To elute weakly bound, hydrophilic interferences.[10] |
| 5. Elution | Elute the target analyte, this compound. | Methanol | 3 mL | To desorb and collect the analyte from the sorbent.[10] |
4. Final Sample Preparation
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.[10]
-
Reconstitute the dried residue in 1.0 mL of the mobile phase (e.g., 85:15 Acetonitrile:5 mM Ammonium Acetate).[11]
-
Vortex briefly and transfer the sample to an autosampler vial for LC-MS/MS analysis.
Data and Performance Characteristics
The following table summarizes the performance characteristics of methods for analyzing milbemycin oxime using SPE cleanup followed by LC-MS/MS.
| Parameter | Matrix | Value | Reference |
| Average Recovery | Pork, Chicken, Salmon Muscle | ~60% | [7] |
| Limit of Quantitation (LOQ) | Dog Plasma | 2.0 ng/mL | [11] |
| Limit of Quantitation (LOQ) | Cat Plasma | 2.5 ng/mL | [1] |
| Linearity Range | Dog Plasma | 2.0 - 500 ng/mL | [11] |
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of the solid-phase extraction method.
References
- 1. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 2. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112220769A - Milbemycin oxime praziquantel flavored tablet and preparation method thereof - Google Patents [patents.google.com]
- 4. Rational Pharmacotherapy in Infectious Diseases: Issues Related to Drug Residues in Edible Animal Tissues | MDPI [mdpi.com]
- 5. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. waters.com [waters.com]
- 8. academic.oup.com [academic.oup.com]
- 9. youtube.com [youtube.com]
- 10. CN101915818B - LC-MS/MS method for determining milbemycin oxime content of animal plasma - Google Patents [patents.google.com]
- 11. An LC-MS method for determination of milbemycin oxime in dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Milbemycin A4 oxime solubility in aqueous buffers for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Milbemycin A4 oxime in aqueous buffers for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
A1: this compound is a key component of the broad-spectrum antiparasitic agent, milbemycin oxime.[1][2] It belongs to the milbemycin group of macrolides produced by fermentation of Streptomyces hygroscopicus.[2] Structurally, it is a large, lipophilic molecule, which results in poor aqueous solubility, making it challenging to dissolve in cell culture media for in vitro assays.[1]
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most highly recommended solvent for preparing concentrated stock solutions of this compound.[3][4] It is also very soluble in anhydrous ethanol (B145695) and ethyl acetate, and soluble in ethanol, methanol, and N,N-dimethylformamide (DMF).[5] For cell culture applications, sterile, cell-culture grade DMSO is preferred to avoid cytotoxicity.
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: The tolerance to DMSO varies among different cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced toxicity and effects on cell physiology.[6]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A4: Direct dissolution in aqueous buffers is not recommended due to the compound's poor water solubility (< 0.1 mg/mL).[3][4] Attempting to do so will likely result in precipitation and an inaccurate final concentration. A concentrated stock solution in a suitable organic solvent should be prepared first.
Troubleshooting Guide: Precipitation in Cell Culture Media
Issue: My this compound precipitated after I added it to my cell culture medium.
This is a common issue arising from the low aqueous solubility of the compound. Here are the possible causes and solutions:
| Possible Cause | Solution |
| High Final Concentration | The concentration of this compound in the final culture volume may have exceeded its solubility limit. Solution: Lower the final working concentration of the compound.[7] |
| High Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) in the medium is too high, causing the compound to come out of solution when diluted. Solution: Ensure the final solvent concentration is kept to a minimum, ideally ≤ 0.1%.[6] |
| Improper Mixing Technique | Adding the stock solution too quickly or without adequate mixing can create localized high concentrations, leading to precipitation. Solution: Add the stock solution dropwise into the pre-warmed (37°C) cell culture medium while gently swirling the flask to ensure rapid and uniform dispersion.[7] |
| Temperature Fluctuations | Changes in temperature can affect the solubility of compounds. Adding a cold stock solution to warm media can induce precipitation. Solution: Allow the stock solution aliquot to reach room temperature before adding it to the pre-warmed media. Avoid repeated freeze-thaw cycles of the stock solution.[8][9] |
| Interaction with Media Components | Components in serum-free media or certain supplements can sometimes interact with the compound, reducing its solubility. Solution: If using serum-free media, consider the potential for reduced solubility. The presence of proteins like albumin in fetal bovine serum (FBS) can sometimes help stabilize hydrophobic compounds.[6] |
Visual Troubleshooting Workflow
Caption: Troubleshooting decision tree for this compound precipitation.
Quantitative Data Summary
The following tables provide solubility information for Milbemycin oxime (which is primarily composed of this compound).
Table 1: Solubility in Common Solvents
| Solvent | Solubility | Reference |
| Water | < 0.1 mg/mL (insoluble) | [3][4] |
| DMSO | ≥ 100 mg/mL (91.13 mM) | [3][4] |
| Anhydrous Ethanol | Very soluble | [5] |
| Ethyl Acetate | Very soluble | [5] |
| Ethanol | Soluble | [5] |
| Methanol | Soluble | [5] |
| DMF | Soluble | [5] |
Table 2: Example Stock Solution Preparation in DMSO
This table provides the volume of DMSO needed to prepare different concentrations of a Milbemycin oxime stock solution.
| Mass of Milbemycin Oxime | 1 mg | 5 mg | 10 mg |
| To make a 1 mM stock solution | 0.9113 mL | 4.5563 mL | 9.1126 mL |
| To make a 5 mM stock solution | 0.1823 mL | 0.9113 mL | 1.8225 mL |
| To make a 10 mM stock solution | 0.0911 mL | 0.4556 mL | 0.9113 mL |
| Data derived from product information for Milbemycin oxime (M.W. 1097.38 g/mol ).[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile, cell culture-grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder. For example, to make ~1 mL of a 10 mM solution, weigh out 1.1 mg.
-
Add the appropriate volume of sterile DMSO to achieve the desired 10 mM concentration (e.g., 100 µL for 1.1 mg).
-
Gently vortex the solution until the compound is fully dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution.[6]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (with or without serum, as required by the experiment)
-
Sterile microcentrifuge tubes or flask
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C in a water bath.
-
Determine the final concentration of this compound needed for your experiment (e.g., 10 µM).
-
Perform a serial dilution to minimize precipitation and ensure the final DMSO concentration is low. For a final concentration of 10 µM with 0.1% DMSO:
-
Intermediate Dilution (Optional but Recommended): Dilute the 10 mM stock solution 1:10 in pre-warmed medium to create a 1 mM intermediate solution. (e.g., add 2 µL of 10 mM stock to 18 µL of medium).
-
Final Dilution: Add the intermediate solution to the bulk of the cell culture medium at a 1:100 ratio. (e.g., add 10 µL of the 1 mM intermediate solution to 990 µL of medium).
-
-
When adding the stock or intermediate solution to the medium, add it dropwise while gently swirling the flask or plate to ensure rapid and uniform mixing.[7]
-
Visually inspect the final working solution for any signs of precipitation before treating the cells.
Mechanism of Action Signaling Pathway
Milbemycin oxime exerts its antiparasitic effect by targeting glutamate-gated chloride channels in the nerve and muscle cells of invertebrates.[1][2] This leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis and death of the parasite.[2][5][10]
Caption: Mechanism of action of this compound in invertebrates.
References
- 1. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. toku-e.com [toku-e.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
Milbemycin A4 oxime degradation products under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Milbemycin A4 oxime. It focuses on the degradation products that may be encountered under various stress conditions during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions that lead to the degradation of this compound?
A1: Based on forced degradation studies conducted according to the International Council for Harmonisation (ICH) guidelines, this compound is susceptible to degradation under the following stress conditions: acidic, alkaline, oxidative, thermal (in both solid and solution states), and photolytic (in both solid and solution states).[1][2][3]
Q2: How many major degradation products of this compound have been identified?
A2: Comprehensive studies on Milbemycin Oxime (a mixture of Milbemycin A3 and A4 oximes) have identified a total of twelve major degradation products under various stress conditions.[1][2][4]
Q3: What is a key degradation product observed under oxidative stress?
A3: A significant degradation product of this compound formed under oxidative stress, specifically using hydrogen peroxide (H₂O₂), is 3,4-dihydroperoxide MO A4. This has been isolated and characterized using semi-preparative HPLC and nuclear magnetic resonance (NMR) spectroscopy.[1][2][4]
Q4: What analytical techniques are suitable for separating and identifying this compound and its degradation products?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is typically used. A common method involves a gradient elution on a HALO® C18 column (100 mm × 4.6 mm, 2.7 µm particle size) with UV detection.[1][2][4] The mobile phase often consists of a water/acetonitrile (B52724) mixture and an alcohol-based solvent system. For structural elucidation of the degradation products, liquid chromatography-high resolution mass spectrometry (LC-HRMS) and tandem mass spectrometry (MS/MS) are employed, often in conjunction with NMR for definitive characterization.[1][2][4]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram After Sample Preparation
-
Possible Cause: Degradation of this compound due to inappropriate solvent or pH conditions during sample preparation.
-
Troubleshooting Steps:
-
Solvent Check: Ensure that the solvents used for dissolving and diluting this compound are neutral and free of acidic or basic contaminants. This compound is a macrocyclic lactone that can be susceptible to hydrolysis.
-
pH Control: If aqueous solutions are used, buffer them to a neutral pH (around 7.0). Avoid highly acidic or alkaline conditions unless intentionally studying degradation.
-
Temperature: Prepare samples at room temperature or below, and store them in a cool, dark place if not analyzed immediately. Exposure to heat can accelerate degradation.
-
Reference Standard: Analyze a freshly prepared standard of this compound to confirm the retention time and peak purity. Compare this to the chromatogram of your sample to identify which peaks are unexpected.
-
Issue 2: Inconsistent Degradation Profile in Forced Degradation Studies
-
Possible Cause: Variability in stress conditions (e.g., temperature, concentration of stressing agent, light exposure).
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that the experimental protocols for each stress condition are strictly followed. This includes precise control over reagent concentrations, temperature, and duration of exposure.
-
Temperature Control: Use calibrated ovens or water baths to maintain a constant temperature during thermal stress studies.
-
Light Exposure: For photostability studies, use a calibrated photostability chamber with controlled light intensity and wavelength. Ensure consistent exposure for all samples.
-
Oxygen Exposure: For oxidative stress studies, be mindful of the headspace and potential for atmospheric oxygen to contribute to degradation, in addition to the chemical oxidizing agent.
-
Parallel Controls: Always run a control sample (protected from the stress condition) in parallel with the stressed sample to accurately quantify the extent of degradation.
-
Issue 3: Difficulty in Identifying and Characterizing Degradation Products
-
Possible Cause: Insufficient separation of degradation products or lack of appropriate analytical techniques for structural elucidation.
-
Troubleshooting Steps:
-
Method Optimization: Optimize the HPLC method to achieve better separation of the degradation products. This may involve adjusting the gradient profile, mobile phase composition, column temperature, or flow rate.
-
High-Resolution Mass Spectrometry: Employ LC-HRMS to obtain accurate mass measurements of the degradation products. This information is crucial for determining their elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Use MS/MS to fragment the degradation products. The fragmentation pattern provides valuable structural information and can be compared to the fragmentation of the parent drug.
-
Isolation and NMR: For definitive structural confirmation of major degradation products, consider isolating them using preparative or semi-preparative HPLC followed by analysis using one- and two-dimensional NMR techniques.
-
Summary of Degradation Products
While a complete list of all twelve degradation products of this compound with their specific formation conditions is not fully detailed in the public literature, the following table summarizes the known information based on forced degradation studies of Milbemycin Oxime.
| Stress Condition | Major Degradation Products of this compound |
| Acidic Hydrolysis | Isomerization and hydrolysis products. The specific structures are proposed to involve changes in the macrocyclic lactone ring. |
| Alkaline Hydrolysis | Hydrolysis of the lactone ring is a primary degradation pathway. |
| Oxidative | 3,4-dihydroperoxide MO A4 is a key identified product. Other oxidation products are also observed. |
| Thermal | Degradation is observed in both solid and solution states, suggesting multiple degradation pathways. |
| Photolytic | Isomerization and other degradants are formed upon exposure to light. |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound, based on published research.
General Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent such as acetonitrile or methanol (B129727) at a concentration of approximately 1 mg/mL.
-
Working Solution: Dilute the stock solution with the appropriate stress medium to achieve the desired final concentration for the study.
Acidic Degradation
-
Reagent: 0.1 M Hydrochloric Acid (HCl).
-
Procedure:
-
Add a known volume of the this compound stock solution to a volumetric flask.
-
Add a sufficient volume of 0.1 M HCl to achieve the target drug concentration.
-
Keep the solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).
-
Dilute the solution to the final volume with the mobile phase and analyze by HPLC.
-
Alkaline Degradation
-
Reagent: 0.1 M Sodium Hydroxide (NaOH).
-
Procedure:
-
Follow the same procedure as for acidic degradation, but use 0.1 M NaOH as the stress agent.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl after the incubation period.
-
Oxidative Degradation
-
Reagent: 3% Hydrogen Peroxide (H₂O₂).
-
Procedure:
-
Add a known volume of the this compound stock solution to a volumetric flask.
-
Add a sufficient volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a specified duration (e.g., 24 hours).
-
Dilute the solution to the final volume with the mobile phase and analyze by HPLC.
-
Thermal Degradation
-
Solid State:
-
Place a known amount of solid this compound powder in a vial.
-
Expose the vial to a controlled high temperature (e.g., 80°C) in an oven for a specified period (e.g., 48 hours).
-
After exposure, allow the sample to cool to room temperature.
-
Dissolve the sample in a suitable solvent and dilute to a known concentration for HPLC analysis.
-
-
Solution State:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Heat the solution in a sealed vial at a controlled temperature (e.g., 80°C) for a specified duration.
-
Cool the solution and analyze by HPLC.
-
Photolytic Degradation
-
Procedure:
-
Expose a solution of this compound (in a transparent container) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, prepare the samples for HPLC analysis.
-
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of this compound.
Logical Relationship of Degradation Analysis
Caption: Logical flow from stress application to degradation product analysis.
References
- 1. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]
- 2. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Optimizing Milbemycin A4 oxime concentration to minimize off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Milbemycin A4 oxime. The information provided aims to help optimize experimental concentrations to maximize on-target efficacy while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound's primary on-target effect is the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates such as nematodes and arthropods.[1][2] This binding leads to an influx of chloride ions, causing hyperpolarization of neuronal and muscle cells, which results in paralysis and death of the parasite.[1][2]
Q2: What is the primary off-target mechanism of concern in mammalian systems?
A2: In mammals, the primary off-target concern is the interaction of this compound with gamma-aminobutyric acid type A (GABA-A) receptors in the central nervous system (CNS).[3] While its affinity for mammalian GABA-A receptors is significantly lower than for invertebrate GluCls, at high concentrations, it can potentiate GABA-ergic neurotransmission, leading to neurotoxic effects.
Q3: What are the typical signs of off-target neurotoxicity in animal models?
A3: Off-target neurotoxicity in mammals can manifest as ataxia, hypersalivation, lethargy, mydriasis (dilated pupils), and tremors.[4]
Q4: How can I prepare a stock solution of this compound for in vitro experiments?
A4: this compound is sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[5] To prepare a stock solution, dissolve the compound in 100% DMSO to a high concentration (e.g., 10-100 mM). For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: High background mortality or cytotoxicity in control groups (vehicle control).
-
Possible Cause: The concentration of the solvent (e.g., DMSO) used to dissolve the this compound is too high in the final assay medium.
-
Troubleshooting Steps:
-
Verify Solvent Concentration: Calculate the final percentage of the solvent in your experimental wells.
-
Reduce Solvent Concentration: Aim for a final solvent concentration of ≤ 0.1%. This may require preparing a more concentrated stock solution or performing serial dilutions.
-
Run a Solvent Toxicity Control: Include a control group with only the highest concentration of the solvent used in your experiment to assess its baseline cytotoxicity.
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause 1: Uneven distribution of parasites or cells in the assay plates.
-
Troubleshooting Steps:
-
Ensure Homogeneous Suspension: Gently mix the parasite or cell suspension before and during plating to ensure a uniform distribution in each well.
-
-
Possible Cause 2: Incomplete solubilization of this compound.
-
Troubleshooting Steps:
-
Visual Inspection: Visually inspect the stock solution for any precipitate.
-
Aid Solubilization: If necessary, gently warm the stock solution or use sonication to ensure complete dissolution.
-
-
Possible Cause 3: Variation in incubation conditions.
-
Troubleshooting Steps:
-
Standardize Incubation: Ensure consistent temperature, humidity, and CO2 levels for all plates throughout the experiment.
-
Issue 3: Observed on-target effects only at concentrations that also produce cytotoxicity in mammalian cells.
-
Possible Cause: The therapeutic window for your specific parasite and mammalian cell line is narrow.
-
Troubleshooting Steps:
-
Fine-tune Concentration Range: Perform a more detailed dose-response curve with smaller concentration increments to identify a more precise optimal concentration.
-
Consider a Different Mammalian Cell Line: The susceptibility to off-target effects can vary between cell lines. If using a neuronal cell line, consider a non-neuronal line for general cytotoxicity assessment to differentiate between neurotoxicity and general cytotoxicity.
-
Time-course Experiment: Investigate if a shorter exposure time is sufficient to achieve the on-target effect while minimizing off-target cytotoxicity.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: On-Target Efficacy of Milbemycin Oxime Against Various Parasites
| Parasite Species | Assay Type | Effective Concentration (EC50/LC50/Inhibitory Concentration) | Reference |
| Angiostrongylus cantonensis | Motility Assay | Inhibitory effects at ≥ 1 ng/mL; Paralysis at 10-1000 ng/mL | [6] |
| Dirofilaria immitis | Motility Assay | Slight inhibitory effects at 100 ng/mL | [6] |
| Crenosoma vulpis | Larval Motility Assay | LC50 of 67 ng/mL | [7] |
| Haemonchus contortus | Egg Hatch Assay | IC50 of 0.130 µg/mL (for Ivomec-D, an ivermectin product) | [8] |
| Haemonchus contortus | Larval Development Assay | IC50 of 0.070 µg/mL (for Ivomec-D) | [8] |
Table 2: Off-Target Effects and Toxicity of Milbemycin Oxime in Mammalian Systems
| System/Assay | Species | Observed Effect | Concentration/Dose | Reference |
| In Vivo | Dog (ivermectin-sensitive) | Mild clinical signs (ataxia, hypersalivation, mydriasis, lethargy) | 5-10 mg/kg | [4] |
| In Vivo | Mouse | Acute Oral LD50 (Female) | 727 mg/kg | [9] |
| In Vitro | Mycobacterium ulcerans | Minimum Inhibitory Concentration (MIC) | 2-8 µg/mL | |
| In Vitro | Neuronal Cell Lines (General) | Potential for cytotoxicity at high concentrations | Concentration-dependent |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Larval Motility Assay for Haemonchus contortus
This protocol is adapted from standard anthelmintic screening assays.[9]
-
Parasite Preparation:
-
Obtain third-stage larvae (L3) of Haemonchus contortus.
-
Wash the larvae with sterile phosphate-buffered saline (PBS).
-
Resuspend the larvae in RPMI-1640 culture medium supplemented with antibiotics (e.g., penicillin-streptomycin) to a concentration of approximately 1000 larvae/mL.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the larval suspension to each well.
-
Prepare serial dilutions of this compound in RPMI-1640 medium.
-
Add 50 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a negative control (medium only).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Motility Assessment:
-
At various time points (e.g., 24, 48, 72 hours), observe larval motility under an inverted microscope.
-
Score motility on a scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement).
-
Alternatively, use an automated motility tracking system for quantitative analysis.
-
-
Data Analysis:
-
Calculate the percentage of larval motility inhibition for each concentration relative to the negative control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: In Vitro Cytotoxicity Assay in a Mammalian Neuronal Cell Line (e.g., SH-SY5Y)
This protocol outlines a standard MTT assay to assess cytotoxicity.[1]
-
Cell Culture:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum and antibiotics.
-
Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Setup:
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the culture medium. Ensure the final DMSO concentration is ≤ 0.1%.
-
Remove the old medium and add 100 µL of the drug dilutions to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation and MTT Assay:
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value from a dose-response curve.
-
Visualizations
References
- 1. MTT assay [protocols.io]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. researchgate.net [researchgate.net]
- 8. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]
Technical Support Center: Troubleshooting Poor Bioavailability of Milbemycin A4 Oxime in Oral Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Milbemycin A4 oxime. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of oral formulations, with a focus on overcoming its inherently poor bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Low Oral Bioavailability in Preclinical Studies
Question: My in vivo studies in dogs show very low and variable oral bioavailability for my this compound tablet formulation. What are the likely causes and how can I improve it?
Answer:
Poor oral bioavailability of this compound is a common challenge primarily due to its low aqueous solubility. Several factors can contribute to this issue:
-
Poor Solubility and Dissolution: this compound is a lipophilic molecule with very low water solubility. For oral absorption to occur, the drug must first dissolve in the gastrointestinal fluids. If the dissolution rate is slower than the transit time through the absorption window, bioavailability will be low and erratic.
-
First-Pass Metabolism: While this compound is metabolized, its primary challenge is absorption. However, metabolism in the intestinal wall and liver can contribute to reduced bioavailability.
-
P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-glycoprotein efflux transporter located in the apical membrane of intestinal epithelial cells. This transporter actively pumps the drug back into the intestinal lumen, thereby reducing its net absorption.[1][2][3][4][5]
Troubleshooting Steps:
-
Enhance Solubility and Dissolution Rate: The most effective strategy is to formulate this compound in a way that enhances its solubility and dissolution rate. Nanoemulsions have been shown to be a particularly effective approach.[6][7] These are thermodynamically stable, transparent or translucent dispersions of oil, water, surfactant, and co-surfactant with droplet sizes typically in the range of 20-200 nm. The small droplet size provides a large surface area for drug release and absorption.
-
Incorporate P-gp Inhibitors: Certain pharmaceutical excipients can inhibit the function of P-gp, thereby increasing the intestinal absorption of P-gp substrates.[1][2][3][4][5] Consider incorporating excipients with known P-gp inhibitory activity into your formulation. Examples include certain surfactants like Tween 80 and polymers like Pluronic F68.[2]
-
Consider the Impact of Food: The presence of food can influence the bioavailability of drugs. For lipophilic compounds like this compound, administration with a high-fat meal can sometimes enhance absorption by increasing the secretion of bile salts, which aid in solubilization. However, the effect of food should be systematically evaluated.[8][9][10]
Issue 2: Instability of Nanoemulsion Formulation
Question: I have developed a nanoemulsion of this compound, but it is showing signs of instability, such as phase separation and creaming over time. How can I troubleshoot this?
Answer:
The stability of a nanoemulsion is critical for its performance and shelf-life. Instability can manifest as creaming, flocculation, coalescence, and Ostwald ripening.
Troubleshooting Steps:
-
Optimize Surfactant and Co-surfactant Concentration: The ratio of surfactant to co-surfactant (Smix) is crucial for the stability of the nanoemulsion. A pseudo-ternary phase diagram should be constructed to identify the optimal ratio that results in a stable nanoemulsion region.
-
Select Appropriate Excipients: The choice of oil, surfactant, and co-surfactant can significantly impact stability. Ensure that this compound has good solubility in the chosen oil phase. The hydrophilic-lipophilic balance (HLB) of the surfactant should be appropriate for forming a stable oil-in-water (O/W) nanoemulsion.
-
Control Droplet Size and Polydispersity Index (PDI): A small and uniform droplet size is essential for long-term stability. High-energy emulsification methods like high-pressure homogenization or ultrasonication can be used to reduce droplet size. Aim for a PDI below 0.3, which indicates a narrow size distribution.
-
Address Ostwald Ripening: This phenomenon, where larger droplets grow at the expense of smaller ones, is a common cause of nanoemulsion instability. To mitigate this, you can:
-
Include a small amount of a highly water-insoluble compound (an "Ostwald ripening inhibitor") in the oil phase.
-
Optimize the surfactant blend to create a more robust interfacial film.
-
-
Conduct Robust Stability Studies: Subject your formulation to various stress conditions, such as different temperatures (e.g., 4°C, 25°C, 40°C) and freeze-thaw cycles, to assess its long-term stability.[6]
Quantitative Data Presentation
The following tables summarize key quantitative data from studies on this compound oral formulations.
Table 1: Pharmacokinetic Parameters of this compound in Dogs Following Oral Administration of Different Formulations
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| Tablet | 1.0 | 0.33 ± 0.07 | 2.47 ± 1.90 | 4.87 ± 3.33 | 51.44 ± 21.76 | [7] |
| Nanoemulsion | 1.0 | 8.87 ± 1.88 | 0.33 ± 0.13 | 8.82 ± 2.62 | 99.26 ± 12.14 | [7] |
| Flavored Tablet (Generic) | 0.5 (approx.) | 0.182 (A4) | 4.06 (A4) | 3.558 (A4) | 79.96 (A4) | [11] |
| Flavored Tablet (Reference) | 0.5 (approx.) | Not Reported | Not Reported | Not Reported | Not Reported | [11] |
| Chewable (in combination) | 0.5 | Not Reported | 1-2 | Not Reported | 65.1 (A4) | [12][13] |
Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration, AUC: Area under the plasma concentration-time curve.
Table 2: Solubility of Milbemycin Oxime in Various Excipients
| Excipient | Solubility (mg/mL) | Reference |
| Ethyl Butyrate | 150.32 ± 4.51 | [6] |
| Tween-80 | 185.27 ± 6.32 | [6] |
| Anhydrous Ethanol | 210.15 ± 8.14 | [6] |
| Isopropyl Myristate | 110.45 ± 3.78 | [6] |
| Soybean Oil | 85.67 ± 2.91 | [6] |
| PEG 400 | 135.89 ± 5.23 | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion
Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound.
Materials:
-
This compound
-
Oil phase (e.g., Ethyl Butyrate)
-
Surfactant (e.g., Tween-80)
-
Co-surfactant (e.g., Anhydrous Ethanol)
-
Purified water
-
Magnetic stirrer
-
High-pressure homogenizer or ultrasonicator
Methodology:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.[6]
-
Construction of Pseudo-ternary Phase Diagram:
-
Prepare different ratios of surfactant and co-surfactant (Smix), for example, 1:1, 2:1, and 3:1.
-
For each Smix ratio, mix with the selected oil at various ratios (e.g., 9:1, 8:2, 7:3, etc.).
-
Titrate each oil/Smix mixture with water dropwise under gentle magnetic stirring.
-
Observe the mixture for transparency and fluidity to identify the nanoemulsion region in the phase diagram.
-
-
Preparation of the Nanoemulsion:
-
Based on the phase diagram, select an optimal ratio of oil, Smix, and water.
-
Dissolve the accurately weighed amount of this compound in the oil phase.
-
Add the Smix to the oil phase and mix thoroughly.
-
Slowly add the required amount of water to the oil/Smix mixture under continuous stirring.
-
For further reduction in droplet size and to ensure homogeneity, subject the coarse emulsion to high-pressure homogenization (e.g., 15,000 psi for 5 cycles) or ultrasonication.
-
-
Characterization:
-
Measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Determine the drug content and encapsulation efficiency using a validated HPLC method.
-
Assess the physical stability by observing for any signs of phase separation, creaming, or precipitation after storage at different temperatures and after freeze-thaw cycles.[6]
-
Protocol 2: In Vitro Dissolution Testing of this compound Nanoemulsion
Objective: To evaluate the in vitro release profile of this compound from a nanoemulsion formulation.
Materials:
-
This compound nanoemulsion
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Dissolution medium (e.g., phosphate-buffered saline (PBS) pH 7.4 with a surfactant like 0.5% Tween 80 to maintain sink conditions)
-
USP dissolution apparatus (e.g., Apparatus 2 - Paddle)
-
HPLC system for drug quantification
Methodology:
-
Preparation of Dialysis Bags:
-
Cut the dialysis membrane into appropriate lengths and soak in the dissolution medium for at least 30 minutes before use.
-
Accurately pipette a known volume of the nanoemulsion into the dialysis bag and securely seal both ends.
-
-
Dissolution Test:
-
Place 900 mL of the pre-warmed (37 ± 0.5 °C) dissolution medium into each vessel of the dissolution apparatus.
-
Place the prepared dialysis bag into the dissolution vessel.
-
Set the paddle speed to a suitable rate (e.g., 50 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample of the dissolution medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium to maintain a constant volume.
-
-
Sample Analysis:
-
Filter the collected samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
-
Protocol 3: In Vivo Pharmacokinetic Study in Dogs
Objective: To determine the oral bioavailability of a this compound formulation in dogs.
Animals:
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Healthy adult beagle dogs (number to be determined by statistical power analysis).
-
Animals should be fasted overnight before dosing.
Study Design:
-
A randomized, two-period, two-sequence crossover design is recommended.[11]
-
Each dog receives a single oral dose of the test formulation and a reference formulation (e.g., an aqueous suspension or a marketed product) with a washout period of at least two weeks between doses.
-
An intravenous (IV) administration group is necessary to determine the absolute bioavailability.
Methodology:
-
Dosing:
-
Accurately weigh each dog to determine the correct dose.
-
Administer the oral formulation via gavage or in a capsule.
-
For the IV group, administer a known concentration of this compound solution via a cephalic vein.
-
-
Blood Sampling:
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes) to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in dog plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the following pharmacokinetic parameters: Cmax, Tmax, AUC0-t, AUC0-inf, and terminal half-life (t1/2).
-
Calculate the relative bioavailability of the test formulation compared to the reference formulation.
-
Calculate the absolute bioavailability using the data from the IV administration group.
-
Visualizations
References
- 1. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]
- 2. Interaction of Commonly Used Oral Molecular Excipients with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. public.pensoft.net [public.pensoft.net]
- 5. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview | Semantic Scholar [semanticscholar.org]
- 6. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Milbemycin Oxime in Pekingese Dogs after Single Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Food Physical Properties on Oral Drug Absorption: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Do dietary interventions exert clinically important effects on the bioavailability of β-lactam antibiotics? A systematic review with meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of food on oxaprozin bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 12. The intravenous and oral pharmacokinetics of afoxolaner and milbemycin oxime when used as a combination chewable parasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. galaxcommerce.com.br [galaxcommerce.com.br]
Technical Support Center: Development of Milbemycin A4 Oxime Nanoemulsion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of Milbemycin A4 oxime nanoemulsions to enhance solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Formulation & Composition
Q1: I am having trouble dissolving this compound in the oil phase. What should I do?
A1: this compound has poor water solubility but is soluble in organic solvents like ethanol (B145695), methanol, DMF, and DMSO[1][2]. For nanoemulsion formulation, it shows good solubility in excipients such as anhydrous ethanol, Tween-80, and ethyl butyrate[3].
-
Troubleshooting Steps:
-
Ensure Proper Solvent Selection: Based on solubility studies, anhydrous ethanol and Tween-80 are effective solubilizers for this compound in a nanoemulsion system[3].
-
Optimize Oil Phase: Ethyl butyrate (B1204436) has been successfully used as the oil phase for this compound nanoemulsions[3]. If you are using a different oil, ensure this compound has sufficient solubility in it.
-
Gentle Heating & Stirring: Apply gentle heat (e.g., 30-40°C) and continuous stirring to facilitate dissolution in the oil/surfactant mixture before adding the aqueous phase.
-
Pre-dissolve in a Co-surfactant: Dissolve the this compound in the co-surfactant (e.g., anhydrous ethanol) first, then mix with the oil and surfactant before titration with the aqueous phase.
-
Q2: My nanoemulsion is showing phase separation after preparation. What is causing this?
A2: Phase separation in a nanoemulsion indicates instability. This can be due to several factors related to the formulation composition.
-
Troubleshooting Steps:
-
Review Surfactant to Co-surfactant Ratio (Km): The ratio of surfactant to co-surfactant is critical for nanoemulsion stability. A Km of 2:1 (e.g., Tween-80 to anhydrous ethanol) has been shown to create a large and stable nanoemulsion region[3].
-
Adjust Surfactant Mixture to Oil Ratio (Smix:Oil): An optimal ratio of the surfactant/co-surfactant mixture to the oil phase is necessary. Ratios of 7:3 have been successfully used[4][5]. Ratios below 6:4 may not form stable nanoemulsions[3].
-
Construct a Pseudo-ternary Phase Diagram: This is a crucial step to identify the optimal ratios of oil, surfactant/co-surfactant, and water that result in a stable oil-in-water (O/W) nanoemulsion[3][4].
-
Ensure Adequate Surfactant Concentration: Insufficient surfactant will not adequately reduce the interfacial tension between the oil and water phases, leading to droplet coalescence and phase separation.
-
Q3: The particle size of my nanoemulsion is too large or inconsistent. How can I reduce it and achieve a narrow size distribution?
A3: Large and inconsistent particle size can affect the stability, appearance, and bioavailability of the nanoemulsion.
-
Troubleshooting Steps:
-
Optimize Formulation Ratios: As with phase separation, the Km and Smix:Oil ratios are critical for achieving small droplet sizes[3]. Use a pseudo-ternary phase diagram to identify the region that produces the smallest particle sizes.
-
Refine the Preparation Method: The method of preparation significantly impacts particle size.
-
Phase Inversion Composition (PIC) Method: When using the PIC method, ensure slow, drop-wise addition of the aqueous phase to the oil/surfactant mixture under continuous, moderate stirring[3].
-
High-Energy Methods: For even smaller and more uniform droplets, consider using high-energy methods like high-pressure homogenization or ultrasonication[6][7][8][9].
-
-
Check for Ostwald Ripening: This phenomenon, where larger droplets grow at the expense of smaller ones, can lead to an increase in average particle size over time. Ensure your surfactant provides a stable interfacial film to minimize this effect.
-
Characterization & Stability
Q4: My nanoemulsion has a low zeta potential. Is this a concern for stability?
A4: Zeta potential is an indicator of the surface charge of the droplets and thus the electrostatic repulsion between them. A low (close to zero) zeta potential can indicate a higher likelihood of droplet aggregation and instability. A successfully developed this compound nanoemulsion had a zeta potential of -4.947 ± 0.768 mV[4][5]. While a higher magnitude of zeta potential (e.g., > ±30 mV) is generally desirable for electrostatic stabilization, other factors contribute to the stability of nanoemulsions, such as steric hindrance from non-ionic surfactants.
-
Troubleshooting/Considerations:
-
Surfactant Type: Non-ionic surfactants like Tween-80, while effective emulsifiers, may not impart a high surface charge. The stability in such systems is often due to steric hindrance.
-
pH of the Aqueous Phase: The pH can influence the surface charge of the droplets. Ensure the pH of your aqueous phase is consistent and appropriate for your formulation.
-
Conduct Thermodynamic Stability Studies: Even with a low zeta potential, a nanoemulsion can be stable if it passes thermodynamic stability tests such as centrifugation and freeze-thaw cycles[4][5][10][11].
-
Q5: How do I perform thermodynamic stability testing on my nanoemulsion?
A5: Thermodynamic stability testing is crucial to ensure the long-term physical stability of the nanoemulsion under various stress conditions[11].
-
Recommended Tests:
-
Centrifugation: Centrifuge the nanoemulsion at high speed (e.g., 10,000 rpm for 15 minutes)[3][4]. A stable nanoemulsion will show no signs of phase separation, creaming, or cracking[10].
-
Heating-Cooling Cycles: Subject the nanoemulsion to alternating temperature cycles (e.g., 4°C and 40°C) for several cycles, with storage at each temperature for at least 48 hours[11]. Observe for any signs of instability.
-
Freeze-Thaw Cycles: Freeze the nanoemulsion (e.g., at -20°C for 24 hours) and then allow it to thaw at room temperature[11]. Repeat this for several cycles. The nanoemulsion should return to its original state without phase separation[11].
-
Data Presentation: Formulation & Characterization Parameters
The following tables summarize key quantitative data from a successful this compound nanoemulsion formulation[4][5].
Table 1: Optimized Nanoemulsion Formulation
| Component | Role | Ratio |
| Ethyl Butyrate | Oil Phase | - |
| Tween-80 | Surfactant | 2 (in Km) |
| Anhydrous Ethanol | Co-surfactant | 1 (in Km) |
| Surfactant/Co-surfactant Mix (Smix) to Oil | - | 7:3 |
Table 2: Physicochemical Characterization of Optimized Nanoemulsion
| Parameter | Value |
| Droplet Size (nm) | 12.140 ± 0.128 |
| Polydispersity Index (PDI) | 0.155 ± 0.015 |
| Zeta Potential (mV) | -4.947 ± 0.768 |
| Appearance | Light yellow, clarified, transparent |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion using the Phase Inversion Composition (PIC) Method
This protocol is based on the successful formulation of an oil-in-water (O/W) this compound nanoemulsion[3][4][5].
-
Preparation of the Surfactant/Co-surfactant Mixture (Smix):
-
Prepare a mixture of Tween-80 (surfactant) and anhydrous ethanol (co-surfactant) in a 2:1 ratio (Km = 2:1). Mix thoroughly.
-
-
Preparation of the Oil Phase:
-
Combine the Smix with ethyl butyrate (oil phase) in a 7:3 ratio.
-
Add the accurately weighed amount of this compound to this mixture.
-
Stir the mixture continuously at a moderate speed until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
-
Formation of the Nanoemulsion:
-
Place the oil phase mixture on a magnetic stirrer with continuous, moderate stirring.
-
Slowly add distilled water drop by drop to the oil phase.
-
Continue stirring until a transparent or translucent nanoemulsion is formed.
-
Protocol 2: Characterization of the Nanoemulsion
-
Droplet Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Dilute the nanoemulsion sample with distilled water to an appropriate concentration.
-
Analyze the sample using a dynamic light scattering (DLS) instrument (e.g., a Zetasizer) to determine the average droplet size, PDI, and zeta potential.
-
-
Visual Inspection:
-
Visually inspect the nanoemulsion for its appearance (e.g., clarity, color) and any signs of phase separation or precipitation[4].
-
-
Thermodynamic Stability Studies:
-
Centrifugation: Centrifuge the nanoemulsion at 10,000 rpm for 15 minutes and observe for any phase separation[3][4].
-
Freeze-Thaw Cycling: Subject the nanoemulsion to at least three cycles of freezing at -20°C for 24 hours followed by thawing at room temperature. Observe for any changes in appearance or phase separation[11].
-
Protocol 3: In Vitro Drug Release Study
This protocol uses a dynamic dialysis method to simulate drug release[3][12].
-
Preparation of Release Medium:
-
Prepare a simulated intestinal fluid containing pancreatic lipase (B570770) (e.g., 4.8 mg/mL). Adjust the pH to 7.0 using 1 M NaOH to mimic the intestinal environment[3].
-
-
Dialysis Setup:
-
Take a known volume (e.g., 1 mL) of the this compound nanoemulsion (with a known drug concentration) and place it in a dialysis bag.
-
Immerse the sealed dialysis bag in a known volume (e.g., 100 mL) of the release medium.
-
-
Release Study:
-
Maintain the setup at 37°C with continuous stirring (e.g., 100 rpm) for 48 hours[3].
-
At predetermined time intervals, withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh, pre-warmed medium.
-
-
Drug Quantification:
-
Analyze the withdrawn samples for this compound concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at 249 nm[3].
-
-
Data Analysis:
Visualizations
Caption: Experimental workflow for the development and evaluation of this compound nanoemulsion.
Caption: Troubleshooting logic for common issues in nanoemulsion formulation.
References
- 1. uniscience.co.kr [uniscience.co.kr]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions | CoLab [colab.ws]
- 6. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. itmedicalteam.pl [itmedicalteam.pl]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation, Characterization and Stability Study of Dutasteride Loaded Nanoemulsion for Treatment of Benign Prostatic Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Preventing precipitation of Milbemycin A4 oxime in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of Milbemycin A4 oxime in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a semi-synthetic macrocyclic lactone, and it is the major component of the broader antiparasitic agent, milbemycin oxime. It functions by acting on glutamate-gated chloride channels in invertebrates, leading to paralysis and death of the parasite. It typically appears as a white or light yellow powder.
Q2: In which solvents is this compound soluble?
This compound is poorly soluble in water but is soluble in several organic solvents. It is reported to be soluble in ethanol (B145695), methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). Some sources indicate it is very soluble in anhydrous ethanol and ethyl acetate.
Q3: What is the recommended storage condition for this compound powder and its stock solutions?
The solid powder form of this compound should be stored at -20°C for long-term stability. Stock solutions, typically prepared in solvents like DMSO or ethanol, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Aqueous solutions are not recommended for storage for more than one day.
Q4: Can I sonicate or heat the solution to aid dissolution?
Yes, if precipitation occurs during the preparation of a solution, gentle heating and/or sonication can be used to help dissolve the compound. However, it is crucial to ensure that the compound is not sensitive to degradation at elevated temperatures.
Troubleshooting Guide: Preventing Precipitation
This guide addresses common issues encountered with this compound stock solutions.
Issue 1: Immediate Precipitation Upon Dilution in Aqueous Media
Question: I dissolved this compound in DMSO to make a concentrated stock solution. When I add it to my aqueous buffer or cell culture medium, a precipitate forms immediately. What is happening and how can I prevent it?
Answer: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous solution where it is poorly soluble. The rapid change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment and precipitate.
Troubleshooting Steps:
-
Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium to a level below its aqueous solubility limit.
-
Perform Serial Dilutions: Instead of adding the concentrated stock directly to the final volume of aqueous media, perform one or more intermediate dilution steps in the aqueous buffer. This gradual reduction in solvent polarity can help keep the compound in solution.
-
Use Pre-warmed Media: Adding the stock solution to cold media can decrease its solubility. Always use pre-warmed (e.g., 37°C) aqueous solutions for your dilutions.
-
Optimize Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your final working solution as low as possible, ideally below 0.5%, to minimize both precipitation and potential solvent-induced cellular toxicity.
-
Consider Co-solvents: For some applications, the use of co-solvents like PEG300 and surfactants like Tween-80 in the final formulation can help maintain the solubility of hydrophobic compounds.
Issue 2: Precipitation in Stock Solution During Storage
Question: My this compound stock solution in DMSO was clear when I prepared it, but after storing it at -20°C and thawing, I see crystals. Why did this happen?
Answer: Precipitation during storage, especially after freeze-thaw cycles, can be due to several factors:
-
Moisture Absorption: DMSO is hygroscopic and can absorb moisture from the air, which reduces the solubility of hydrophobic compounds like this compound.
-
Concentration Exceeding Solubility at Lower Temperatures: The concentration of your stock solution might be close to the saturation point, and the decrease in temperature during storage could lower its solubility, leading to crystallization.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote the formation of microcrystals that act as nucleation sites for further precipitation.
Troubleshooting Steps:
-
Use Anhydrous Solvent: Always use high-purity, anhydrous DMSO or ethanol to prepare your stock solutions.
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.
-
Store at Appropriate Temperatures: For long-term storage, -80°C is often preferred over -20°C as it can better maintain the stability of the solution.
-
Re-dissolve Before Use: If a small amount of precipitate is observed after thawing, you can try to gently warm the vial and vortex or sonicate it to redissolve the compound before making your working dilutions. Always visually inspect the solution to ensure it is clear before use.
Logical Flow for Troubleshooting Precipitation
Technical Support Center: Mitigating Milbemycin A4 Oxime Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential interference caused by Milbemycin A4 oxime in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence-based assay?
This compound is a macrocyclic lactone commonly used as an antiparasitic agent.[1][2] Like many complex organic molecules, it has the potential to interfere with fluorescence-based assays through two primary mechanisms: autofluorescence and fluorescence quenching.[3][4]
-
Autofluorescence occurs when a compound absorbs light at the excitation wavelength of the assay's fluorophore and emits its own fluorescence, leading to an artificially high signal or a false positive.[5][6]
-
Fluorescence Quenching is a process where the compound decreases the fluorescence intensity of the assay's fluorophore, which can result in a false negative or an inaccurate quantification.[3] This can happen through various mechanisms, including collisional quenching or the formation of a non-fluorescent complex.[7]
Q2: I'm observing an unexpectedly high fluorescence signal in my assay when this compound is present. What could be the cause?
An unusually high fluorescence signal, especially in the absence of the expected biological activity, strongly suggests that this compound is autofluorescent at the excitation and emission wavelengths of your assay. This intrinsic fluorescence of the compound is being detected along with the signal from your assay's fluorophore, leading to an inflated reading.
Q3: My fluorescence signal is lower than expected when I add this compound. What is the likely issue?
A decrease in fluorescence intensity upon the addition of this compound points towards fluorescence quenching. The compound may be absorbing the excitation light meant for your fluorophore or deactivating the fluorophore's excited state, thereby reducing the emitted light.
Q4: How can I determine if this compound is interfering with my specific assay?
A series of control experiments are necessary to confirm interference. These include:
-
Autofluorescence Check: Measure the fluorescence of this compound in the assay buffer without any other assay components (e.g., enzyme, substrate, or fluorophore). A significant signal at the assay's detection wavelengths indicates autofluorescence.
-
Quenching Assessment: If autofluorescence is not observed, assess for quenching by adding this compound to a solution containing a known concentration of the fluorescent product of your assay. A decrease in fluorescence intensity suggests quenching.
Q5: What are the general strategies to mitigate interference from compounds like this compound?
Several strategies can be employed:
-
Change Wavelengths: If possible, switch to a fluorophore that excites and emits at different wavelengths, outside the absorption and emission range of this compound. Red-shifted fluorophores are often less susceptible to interference from autofluorescent compounds.[8]
-
Use a Different Detection Method: Employ an orthogonal assay with a non-fluorescence-based readout, such as luminescence or absorbance, to confirm your results.[3][4]
-
Implement a Pre-read Step: For high-throughput screening, a "pre-read" of the compound plate before adding assay reagents can identify and flag autofluorescent compounds early in the process.[5][6]
-
Counter-screens: Perform counter-screens to specifically measure the compound's effect on the detection system itself, in the absence of the biological target.[6]
Troubleshooting Guides
Problem 1: Apparent Enzyme Activation or False Positives
| Symptom | Possible Cause | Troubleshooting Steps |
| High fluorescence signal in wells containing this compound, even in no-enzyme controls. | Autofluorescence of this compound. | 1. Perform an autofluorescence scan: Measure the emission spectrum of this compound at the assay's excitation wavelength. 2. Pre-read plates: Before adding assay reagents, read the fluorescence of the compound plate. Subtract this background from the final reading. 3. Switch to red-shifted fluorophores: Use dyes that excite and emit at longer wavelengths where compound autofluorescence is less common.[8] 4. Use an orthogonal assay: Confirm hits with a non-fluorescent method like a luminescent or colorimetric assay.[3][4] |
Problem 2: Apparent Enzyme Inhibition or False Negatives
| Symptom | Possible Cause | Troubleshooting Steps |
| Dose-dependent decrease in fluorescence signal that is not due to true biological activity. | Fluorescence Quenching by this compound. | 1. Conduct a quenching counter-assay: Add this compound to the pre-formed fluorescent product of the enzymatic reaction. A decrease in signal confirms quenching. 2. Measure absorbance spectrum: Check if this compound absorbs light at the excitation or emission wavelengths of your fluorophore (inner filter effect). 3. Vary fluorophore concentration: In some cases of collisional quenching, increasing the fluorophore concentration can mitigate the effect. 4. Confirm with an orthogonal assay: Validate the inhibitory effect using an assay with a different detection modality.[3][4] |
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
Objective: To quantify the intrinsic fluorescence of this compound at the assay's specific excitation and emission wavelengths.
Methodology:
-
Prepare a dilution series of this compound in the assay buffer. The concentrations should match those used in the primary assay.
-
Dispense the dilutions into the wells of the same type of microplate used for the main experiment.
-
Include wells with assay buffer only as a negative control.
-
Read the fluorescence of the plate using a plate reader with the same filter set (excitation and emission wavelengths) and gain settings as the primary assay.
-
Data Analysis: Subtract the average fluorescence of the buffer-only wells from the fluorescence readings of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of the assay's reporter molecule.
Methodology:
-
Generate the fluorescent product of your assay at a concentration that gives a robust signal. This can be done through a scaled-up enzymatic reaction that is then stopped, or by using a synthetic standard of the fluorophore.
-
Dispense the fluorescent product into the wells of a microplate.
-
Prepare a dilution series of this compound in the assay buffer.
-
Add the this compound dilutions to the wells containing the fluorescent product. Include control wells with only the fluorescent product and buffer.
-
Incubate for a short period (e.g., 15-30 minutes) at the assay temperature.
-
Read the fluorescence intensity.
-
Data Analysis: A dose-dependent decrease in the fluorescence signal in the presence of this compound indicates quenching.
Visualizing Interference Pathways and Workflows
Caption: Mechanisms of fluorescence interference by a test compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. toku-e.com [toku-e.com]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of semi-synthetic Milbemycin A4 oxime
Welcome to the Technical Support Center for the semi-synthesis of Milbemycin A4 Oxime. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for minimizing batch-to-batch variability in the synthesis of this important macrocyclic lactone.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is a semi-synthetic derivative of Milbemycin A4, which is produced by the fermentation of Streptomyces hygroscopicus.[1] The synthesis involves a two-step process:
-
Oxidation: The C-5 hydroxyl group of Milbemycin A4 is oxidized to a ketone, forming the intermediate 5-Oxomilbemycin A4 (also referred to as Milbemycin ketone).[2][3]
-
Oximation: The resulting ketone is then reacted with an oximation agent, typically hydroxylamine (B1172632) hydrochloride, to form this compound.[2][3]
Q2: What are the critical factors that contribute to batch-to-batch variability?
A2: Batch-to-batch variability in the synthesis of this compound can arise from several factors, including:
-
Quality of Starting Material: The purity and impurity profile of the initial Milbemycin A4 can significantly impact the final product. Impurities from the fermentation broth may undergo similar reactions, leading to a variety of related substances in the final product.[4]
-
Reaction Conditions: Minor deviations in reaction parameters such as temperature, reaction time, pH, and reagent stoichiometry in both the oxidation and oximation steps can affect the yield, purity, and impurity profile.[2]
-
Purification Method: The choice and execution of the purification process (e.g., crystallization, column chromatography) are critical for consistently achieving the desired purity and removing process-related impurities and unreacted materials.
-
Solvent Quality: The purity and water content of solvents used in the reactions and purification can influence reaction rates and the formation of byproducts.
Q3: What are the common impurities found in semi-synthetic this compound?
A3: Common impurities can include unreacted starting material (Milbemycin A4), the intermediate (5-Oxomilbemycin A4), isomers of the oxime, and byproducts from side reactions. Degradation studies have also identified various products formed under stress conditions such as acid, base, oxidation, heat, and light.[5][6] For example, an H2O2-induced degradation product has been identified as 3,4-dihydroperoxide this compound.[5] Additionally, isomers such as 14-desmethyl-14-ethyl-MO A4, 24-desmethyl-24-ethyl-MO A4, and 12-desmethyl-12-ethyl-MO A4 have been isolated, likely originating from homologs present in the fermentation-derived starting material.[4]
Q4: How can I monitor the progress of the reactions?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of both the oxidation and oximation reactions. By spotting the reaction mixture alongside the starting material and, if available, the expected product, you can visualize the consumption of the reactant and the formation of the product. High-Performance Liquid Chromatography (HPLC) provides a more quantitative analysis of the reaction progress, allowing for the determination of the relative amounts of starting material, intermediate, and final product.[7]
Troubleshooting Guides
Low Yield or Incomplete Reactions
| Symptom | Potential Cause | Troubleshooting Steps |
| Oxidation: Low conversion of Milbemycin A4 to Milbemycin ketone. | Inactive oxidizing agent. | Use a fresh batch of the oxidizing agent. Ensure proper storage conditions. |
| Insufficient reaction time or temperature. | Monitor the reaction closely by TLC or HPLC and extend the reaction time or cautiously increase the temperature if necessary. | |
| Suboptimal pH. | Ensure the pH of the reaction mixture is within the optimal range for the chosen oxidizing agent. | |
| Oximation: Low yield of this compound. | Incomplete reaction. | Increase the reaction time and/or temperature. Consider using a slight excess of hydroxylamine hydrochloride. |
| Reagent decomposition. | Hydroxylamine hydrochloride can be unstable. Use a fresh, high-quality reagent. | |
| Poor solubility of Milbemycin ketone. | Ensure the ketone is fully dissolved in the reaction solvent. Gentle heating or sonication may be required. | |
| Product loss during workup. | This compound has limited water solubility.[8] Minimize the use of aqueous washes or perform back-extraction of the aqueous layers with a suitable organic solvent. |
Presence of Impurities
| Symptom | Potential Cause | Troubleshooting Steps |
| Unreacted Milbemycin A4 in the final product. | Incomplete oxidation. | Optimize the oxidation reaction conditions (time, temperature, reagent stoichiometry). |
| Inefficient purification. | Adjust the purification method (e.g., gradient elution in column chromatography, solvent system for crystallization) to improve separation. | |
| Presence of 5-Oxomilbemycin A4 in the final product. | Incomplete oximation. | Optimize the oximation reaction conditions (time, temperature, reagent stoichiometry). |
| Inefficient purification. | Refine the purification process to effectively separate the oxime from the ketone intermediate. | |
| Formation of unexpected byproducts. | Side reactions (e.g., Beckmann rearrangement in the oximation step). | Control the acidity of the oximation reaction; avoid strongly acidic conditions. |
| Degradation of the product. | Avoid exposing the reaction mixture or purified product to harsh conditions (strong acids/bases, high temperatures, prolonged exposure to light). |
Experimental Protocols
Protocol 1: Oxidation of Milbemycin A4 to 5-Oxomilbemycin A4
This protocol is a general guideline and may require optimization based on laboratory conditions and starting material purity.
Materials:
-
Milbemycin A4
-
Piperidine (B6355638) nitrogen oxygen free radical (e.g., TEMPO) - Catalyst
-
Halide (e.g., sodium bromide) - Catalyst promoter
-
Sodium hypochlorite (B82951) solution (or other suitable oxidizing agent)
-
Saturated sodium bicarbonate solution
-
Sodium thiosulfate (B1220275) solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve Milbemycin A4 in dichloromethane in a reaction vessel.
-
Add the catalytic amounts of piperidine nitrogen oxygen free radical and a halide promoter.
-
Cool the reaction mixture to a temperature between -5°C and 15°C.
-
Slowly add the oxidizing agent (e.g., sodium hypochlorite solution with pH adjusted to 8.5-11.5 with saturated sodium bicarbonate) to the reaction mixture while maintaining the temperature.[2]
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 0.5-4 hours).[2]
-
Once the reaction is complete, quench the reaction by adding a sodium thiosulfate solution.
-
Add methanol and allow the layers to separate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-Oxomilbemycin A4.[2]
Protocol 2: Oximation of 5-Oxomilbemycin A4
Materials:
-
5-Oxomilbemycin A4
-
Methanol
-
1,4-Dioxane
-
Hydroxylamine hydrochloride
Procedure:
-
Dissolve the crude 5-Oxomilbemycin A4 in a mixture of methanol and 1,4-dioxane.
-
Add hydroxylamine hydrochloride to the solution. The mass ratio of hydroxylamine hydrochloride to the initial Milbemycin A4 is typically between 1:1 and 1.5:1.[2]
-
Stir the reaction mixture at a temperature between 25°C and 35°C.
-
Monitor the reaction by TLC until the 5-Oxomilbemycin A4 is consumed (typically 10-16 hours).[2]
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield the crude this compound.[2]
Protocol 3: Purification of this compound
Crude this compound can be purified by crystallization or column chromatography.
-
Crystallization: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., trichloromethane and n-heptane mixture) and allow it to crystallize.[3] A second recrystallization from a different solvent system (e.g., dissolving in ethanol (B145695) and adding to water) can further improve purity.[3]
-
Silica (B1680970) Gel Column Chromatography: If crystallization is not sufficient, purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
Data Presentation
The following tables provide a framework for recording and comparing experimental data to minimize batch-to-batch variability.
Table 1: Influence of Oxidation Reaction Parameters on Yield and Purity of 5-Oxomilbemycin A4
| Batch ID | Milbemycin A4 (g) | Oxidizing Agent (equivalents) | Temperature (°C) | Reaction Time (h) | Crude Yield (g) | Purity by HPLC (%) |
Table 2: Influence of Oximation Reaction Parameters on Yield and Purity of this compound
| Batch ID | 5-Oxomilbemycin A4 (g) | Hydroxylamine HCl (equivalents) | Temperature (°C) | Reaction Time (h) | Crude Yield (g) | Purity by HPLC (%) |
Table 3: Comparison of Purification Methods
| Batch ID | Crude Product (g) | Purification Method | Purified Yield (g) | Final Purity by HPLC (%) |
| Crystallization (Solvent A/B) | ||||
| Column Chromatography (Eluent X/Y) | ||||
| Combination |
Visualizations
References
- 1. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
- 2. CN105254644A - Preparation method of milbemycin oxime - Google Patents [patents.google.com]
- 3. Isolation and identification of three new isomer impurities in milbemycin oxime drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]
- 5. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. bioaustralis.com [bioaustralis.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Milbemycin A4 Oxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Milbemycin A4 oxime.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during the analysis of this compound.
1. How do I identify if matrix effects are impacting my this compound analysis?
Possible Cause: Co-eluting endogenous components from the sample matrix (e.g., plasma, tissue homogenate) can interfere with the ionization of this compound, leading to ion suppression or enhancement.
Solution:
-
Post-Column Infusion Test: Continuously infuse a standard solution of this compound post-column while injecting a blank, extracted matrix sample. A dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.
-
Post-Extraction Spike Comparison:
-
Prepare two sets of samples.
-
Set A: Spike a known concentration of this compound into a clean solvent.
-
Set B: Spike the same concentration of this compound into a blank matrix extract (a sample that has gone through the entire extraction procedure).
-
Analyze both sets by LC-MS/MS.
-
A significant difference (typically >15-20%) in the peak area between Set A and Set B indicates the presence of matrix effects. A lower peak area in Set B suggests ion suppression, while a higher peak area indicates ion enhancement.
-
2. My this compound signal is showing poor reproducibility and accuracy. What should I do?
Possible Cause: Inconsistent sample cleanup, variability in the matrix from different sources, or suboptimal chromatographic separation can all contribute to poor reproducibility and accuracy due to matrix effects.
Solution:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1]
-
Protein Precipitation (PPT): A simple and fast method, but often less effective at removing phospholipids (B1166683) and other interfering substances.[2]
-
Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning this compound into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Generally the most effective technique for removing a wide range of interferences. It is highly selective and can significantly reduce matrix effects.[3]
-
-
Refine Chromatographic Conditions:
-
Gradient Elution: Optimize the mobile phase gradient to achieve better separation between this compound and co-eluting matrix components.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction during data processing.
-
Matrix-Matched Calibrants: Prepare your calibration standards in the same blank matrix as your samples to compensate for consistent matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound is one of the two major components of milbemycin oxime, a broad-spectrum antiparasitic agent used in veterinary medicine.[4] Accurate quantification in biological matrices like plasma is crucial for pharmacokinetic and toxicokinetic studies, ensuring the safety and efficacy of veterinary drug products.[3][5]
Q2: What are matrix effects in the context of LC-MS/MS?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[6] This can lead to either a suppression or enhancement of the analyte signal, compromising the accuracy, precision, and sensitivity of the analytical method.[6]
Q3: Which sample preparation method is best for minimizing matrix effects for this compound?
While the optimal method can depend on the specific matrix, Solid-Phase Extraction (SPE) is generally considered the most effective for complex biological samples.[3] It provides superior cleanup compared to protein precipitation and liquid-liquid extraction by selectively isolating the analyte from interfering matrix components.[2][3]
Q4: Can I just dilute my sample to reduce matrix effects?
Sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components. However, this approach may not be suitable if the concentration of this compound is already low, as dilution could bring the analyte concentration below the limit of quantitation (LOQ) of the instrument.
Q5: What are the typical LC-MS/MS parameters for this compound analysis?
Based on published methods, typical parameters include:
-
Column: A C18 reversed-phase column is commonly used.[5]
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous solution containing a modifier like ammonium (B1175870) acetate (B1210297) or formic acid is typical.[3][7]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally employed.[3]
-
MS/MS Transitions: Specific precursor-to-product ion transitions for this compound would be monitored in Multiple Reaction Monitoring (MRM) mode.
Data Presentation
The following table summarizes the performance of different sample preparation techniques for the analysis of Milbemycin oxime in plasma, highlighting their effectiveness in mitigating matrix effects and ensuring high analyte recovery.
| Sample Preparation Method | Analyte Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | 7.5 | 96.91 | Not explicitly stated, but method showed good accuracy | [8] |
| Protein Precipitation (Acetonitrile) | 30 | 100.62 | Not explicitly stated, but method showed good accuracy | [8] |
| Protein Precipitation (Acetonitrile) | 200 | 98.83 | Not explicitly stated, but method showed good accuracy | [8] |
| Solid-Phase Extraction (C18) | 5 | ~95% (implied from good overall method performance) | Not explicitly stated, but method was reliable | [3] |
| Solid-Phase Extraction (C18) | 150 | ~95% (implied from good overall method performance) | Not explicitly stated, but method was reliable | [3] |
| Solid-Phase Extraction (C18) | 400 | ~95% (implied from good overall method performance) | Not explicitly stated, but method was reliable | [3] |
Note: The study utilizing protein precipitation demonstrated high recovery and overall method accuracy, suggesting that for their specific LC-MS/MS conditions, the matrix effects were adequately managed. However, SPE is generally recommended for more complex matrices or when maximum cleanup is required.
Experimental Protocols
1. Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline and may require optimization for specific matrices and LC-MS/MS systems.
-
1. Sample Pre-treatment:
-
To 500 µL of plasma, add an appropriate volume of the internal standard solution (if used).
-
Add 500 µL of 4% phosphoric acid and vortex for 30 seconds. This step helps to precipitate proteins and dissociate the analyte from protein binding.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
2. SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge (e.g., 100 mg, 1 mL).
-
Wash the cartridge with 1 mL of methanol (B129727).
-
Equilibrate the cartridge with 1 mL of deionized water. Do not allow the cartridge to go dry.
-
-
3. Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to pass the sample through the cartridge at a flow rate of approximately 1 mL/min.
-
-
4. Washing:
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
-
5. Elution:
-
Elute the this compound with 1 mL of acetonitrile.
-
-
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. General LC-MS/MS Parameters for this compound Analysis
-
Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-0.5 min: 50% B
-
0.5-3.0 min: 50-95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 50% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transition (Example): Precursor and product ions for this compound would need to be determined by direct infusion of a standard solution.
-
Visualizations
Caption: A flowchart for troubleshooting matrix effects in LC-MS/MS analysis.
Caption: A decision guide for choosing a sample preparation method.
References
- 1. benchchem.com [benchchem.com]
- 2. ionsource.com [ionsource.com]
- 3. academic.oup.com [academic.oup.com]
- 4. m.youtube.com [m.youtube.com]
- 5. An LC-MS method for determination of milbemycin oxime in dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. CN101915818B - LC-MS/MS method for determining milbemycin oxime content of animal plasma - Google Patents [patents.google.com]
- 8. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce Milbemycin A4 oxime degradation in long-term storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on strategies to reduce the degradation of Milbemycin A4 oxime during long-term storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound degradation?
A1: this compound is susceptible to degradation under several conditions. The primary factors include exposure to light (photodegradation), heat, moisture (hydrolysis), and oxidizing agents.[1][2][3] It also shows significant degradation in both acidic and alkaline conditions.[1]
Q2: What are the ideal storage conditions for this compound?
A2: For long-term stability of the crystalline solid, storage at -20°C is recommended.[4] For formulations, it is crucial to store them in tightly sealed, light-resistant containers to protect against moisture and photodegradation. Some commercial formulations are stored at room temperature, so specific product guidelines should always be followed.[5] Aqueous solutions are not recommended for storage for more than one day.[4]
Q3: What are the known degradation products of this compound?
A3: Forced degradation studies have identified several degradation products.[2] A key oxidative degradation product is 3,4-dihydroperoxide this compound, which is formed in the presence of hydrogen peroxide.[2] Other degradation pathways include hydroxylation at various positions on the molecule.[6][7]
Q4: Are there any specific excipients that can help stabilize this compound?
A4: While specific studies on a wide range of excipients for this compound are limited, the use of antioxidants is a primary strategy to mitigate oxidative degradation. Commonly used antioxidants in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (B72186) (Vitamin E).[8][9][10] The choice of excipient should be confirmed with compatibility studies. Additionally, creating a nanoemulsion formulation has been shown to enhance the stability of milbemycin oxime.[11]
Q5: How does pH affect the stability of this compound?
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in a Newly Developed Formulation
| Possible Cause | Troubleshooting Step |
| Photodegradation | 1. Review your packaging. Is it amber or opaque to protect from light?[5] 2. Conduct a comparative stability study with a portion of the batch stored in complete darkness and another exposed to controlled lighting conditions (as per ICH Q1B guidelines).[12][13] |
| Oxidation | 1. Is the formulation exposed to air? Consider purging the headspace of your storage container with an inert gas like nitrogen or argon. 2. Evaluate the inclusion of an antioxidant such as BHT, BHA, or tocopherol in your formulation.[8][9] Perform compatibility studies first. |
| Hydrolysis | 1. Is there a source of moisture? Ensure your excipients are anhydrous and your packaging has a good seal. 2. For liquid formulations, assess the water activity and consider if a non-aqueous solvent system is more appropriate. |
| Incompatible Excipients | 1. Review the chemical properties of all excipients. Are there any that could react with the this compound molecule? 2. Conduct a systematic drug-excipient compatibility study by preparing binary mixtures of this compound with each excipient and analyzing for degradation under accelerated conditions.[14] |
Issue 2: Appearance of Unknown Peaks in HPLC Stability Analysis
| Possible Cause | Troubleshooting Step |
| Degradation Products | 1. Compare the retention times of the unknown peaks with those from your forced degradation studies (acid, base, oxidation, heat, light). This can help in preliminary identification. 2. If a peak corresponds to a known degradation pathway, this indicates the mode of degradation occurring in your sample. |
| Excipient Degradation or Interaction | 1. Analyze a placebo formulation (all excipients without this compound) that has been subjected to the same stability conditions. If the peaks are present, they are related to the excipients. |
| Contamination | 1. Review sample preparation and handling procedures. Ensure all glassware and solvents are clean. 2. Inject a blank (solvent) to check for system contamination. |
| HPLC Method Issues | 1. Ensure your HPLC method is stability-indicating, meaning it can separate the active ingredient from all potential degradation products.[1][15] 2. Check for "ghost peaks" which can arise from the mobile phase, injection system, or late-eluting compounds from a previous run.[16] |
Data on Milbemycin Oxime Degradation
While extensive quantitative kinetic data is not publicly available, forced degradation studies provide qualitative insights into the stability of Milbemycin Oxime (a mixture of Milbemycin A3 and A4 oximes).
| Stress Condition | Observation | Potential Degradation Products | Reference |
| Acid Hydrolysis | Significant degradation | Hydrolysis of the oxime and ester functionalities | [1][3] |
| Base Hydrolysis | Significant degradation | Hydrolysis of the oxime and ester functionalities | [1][3] |
| Oxidation (H₂O₂) | Slight to significant degradation | 3,4-dihydroperoxide MO A4, hydroxylated derivatives | [1][2][3] |
| Thermal (Heat) | Degradation observed in solid and solution states | Isomers and other thermal degradants | [2][3] |
| Photolytic (Light) | Degradation observed in solid and solution states | Photolytic isomers and rearrangement products | [2][3] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is a general guideline for conducting forced degradation studies on this compound to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Calibrated oven
Procedure:
-
Acid Degradation: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Degradation: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Place solid this compound in an oven at a high temperature (e.g., 80°C) for a specified time. Also, prepare a solution and expose it to the same conditions.
-
Photodegradation: Expose solid this compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12][13] A control sample should be wrapped in aluminum foil to protect it from light.
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol outlines a typical stability-indicating HPLC method for the analysis of this compound and its degradation products.
Objective: To quantify this compound and separate it from its degradation products.
Chromatographic Conditions (Example): [15][17]
-
Column: HALO C18, 100 x 4.6 mm, 2.7 µm
-
Mobile Phase A: Water/Acetonitrile (60/40, v/v)
-
Mobile Phase B: Ethanol/Isopropanol (50/50, v/v)
-
Gradient: A suitable gradient to elute all components.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 245 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Visualizations
Caption: Degradation pathways of this compound under various stress conditions.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]
- 3. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. CN112220769A - Milbemycin oxime praziquantel flavored tablet and preparation method thereof - Google Patents [patents.google.com]
- 6. Microbial conversion of milbemycins: oxidation of milbemycin A4 and related compounds at the C-25 ethyl group by Circinella umbellata and Absidia cylindrospora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial conversion of milbemycins: 30-oxidation of milbemycin A4 and related compounds by Amycolata autotrophica and Amycolatopsis mediterranei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 80 Effectiveness of naturally sourced mixed tocopherols as an antioxidant when compared to Bha and Bht in fresh pork sausage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 14. scispace.com [scispace.com]
- 15. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 16. hplc.eu [hplc.eu]
- 17. Development of a Reversed-Phase HPLC Method by Applying a Scientific Approach and Strategies to Achieve Challenging Separation of Impurity Peaks in Typical Commercial Bulk Batches of Milbemycin Oxime Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Milbemycin A4 Oxime and Ivermectin Against Dirofilaria immitis
A comprehensive analysis of experimental data reveals nuances in the efficacy of Milbemycin A4 oxime and ivermectin, two cornerstone macrocyclic lactones in the prevention of heartworm disease (Dirofilaria immitis) in canines. While both drugs demonstrate high efficacy against larval stages, their performance can vary depending on the timing of treatment initiation post-infection and the susceptibility of the D. immitis strain. This guide provides a detailed comparison of their efficacy, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.
Prophylactic Efficacy Against Developing D. immitis Larvae
Both milbemycin oxime and ivermectin are highly effective in preventing the development of heartworm larvae when administered within a month of infection. However, their efficacy can decline as the interval between infection and treatment increases.
Experimental Data Summary
| Drug | Dosage | Treatment Initiation Post-Infection (Days) | Efficacy (% Worm Reduction) | D. immitis Strain | Reference |
| Ivermectin | 6 µg/kg | 30 | 100% | Not Specified | [1] |
| 6 µg/kg | 45 | 100% | Not Specified | [1] | |
| 2 µg/kg | 30 | 83.3% - 93.6% | Not Specified | [1][2] | |
| 2 µg/kg | 45 | 63.8% | Not Specified | [2][3] | |
| 3.3 µg/kg | 30 | 98.1% | Not Specified | [2][3] | |
| Milbemycin Oxime | 0.5 mg/kg | 30 | 100% | Not Specified | [4][5] |
| 0.5 mg/kg | 45 | 100% | Not Specified | [4][5] | |
| 0.5 mg/kg | 60 | Significant but incomplete | Not Specified | [4][5] | |
| 0.5 mg/kg | 90 | Significant but incomplete | Not Specified | [4][5] |
"Reach-Back" Efficacy Against Older Infections
Studies have been conducted to evaluate the efficacy of these preventives when monthly administration begins several months after infection, simulating a lapse in owner compliance. In these scenarios, ivermectin has demonstrated a significantly higher efficacy against older developing worms compared to milbemycin oxime.
Experimental Data Summary: Delayed Treatment Initiation
| Drug | Dosage | Treatment Initiation Post-Infection (Months) | Treatment Duration | Efficacy (% Adult Worm Reduction) | Reference |
| Ivermectin | 6 µg/kg | 3 | 13 months | 97.7% | [6][7] |
| Milbemycin Oxime | 500 µg/kg | 3 | 13 months | 96.8% | [6][7] |
| Ivermectin | 6 µg/kg | 4 | 12 months | 95.1% | [6][7] |
| Milbemycin Oxime | 500 µg/kg | 4 | 12 months | 41.4% | [6][7] |
Efficacy Against Macrocyclic Lactone-Resistant D. immitis Strains
The emergence of heartworm strains with reduced susceptibility to macrocyclic lactones presents a significant challenge to heartworm prevention. Studies have shown that against some of these strains, the efficacy of both ivermectin and milbemycin oxime can be compromised.
Experimental Data Summary: JYD-34 Resistant Strain
| Drug Combination | Dosage | Treatment Schedule | Efficacy (% Worm Reduction) | Reference |
| Ivermectin / Pyrantel Pamoate | 6.2-11.6 µg/kg / 5.2-9.8 mg/kg | Monthly for 3 months | 29.0% | [8][9] |
| Milbemycin Oxime / Spinosad | 0.5-1.0 mg/kg / 31.1-57.6 mg/kg | Monthly for 3 months | 52.2% | [8][9] |
Experimental Protocols
The following sections detail the methodologies employed in the key comparative studies cited.
Prophylactic and "Reach-Back" Efficacy Studies
These studies typically follow a standardized experimental design to assess the preventive capabilities of the drugs against induced heartworm infections.
-
Animal Model: Heartworm-naïve Beagles are commonly used.[2][6]
-
Infection: Dogs are subcutaneously inoculated with a standardized number of infective third-stage (L3) Dirofilaria immitis larvae.[2][6]
-
Treatment Groups: Animals are randomized into different treatment groups, including a placebo-treated control group and groups receiving either ivermectin or milbemycin oxime at specified dosages and time points post-infection.[2][6]
-
Drug Administration: The drugs are typically administered orally at monthly intervals for a predetermined duration.[6]
-
Monitoring: Blood samples are periodically collected to monitor for the presence of microfilariae and circulating heartworm antigen.[6]
-
Necropsy and Worm Recovery: At the end of the study period (typically 5-6 months post-infection or later for "reach-back" studies), the dogs are euthanized, and a necropsy is performed to recover and count adult heartworms from the heart and pulmonary arteries.[1][6]
-
Efficacy Calculation: Efficacy is calculated by comparing the mean number of worms in the treated groups to the mean number of worms in the control group.[6]
Caption: Workflow for Prophylactic and "Reach-Back" Efficacy Studies.
Efficacy Studies Against Resistant Strains
The experimental design to test efficacy against resistant strains is similar to the standard prophylactic studies but utilizes a D. immitis strain with known or suspected resistance to macrocyclic lactones.
-
Animal Model and Infection: Similar to standard protocols, heartworm-naïve dogs are inoculated with a specific resistant strain of D. immitis L3 larvae (e.g., JYD-34).[8][9]
-
Treatment Groups: Dogs are allocated to a control group and groups treated with different commercially available heartworm preventive products.[8][9]
-
Treatment Administration: Treatments are administered according to the product labels, typically monthly for a set period (e.g., three months).[8][9]
-
Necropsy and Worm Enumeration: Necropsy is performed at a predetermined time after the final treatment to recover and count adult heartworms.[8][9]
-
Efficacy Assessment: The geometric mean number of worms in each treated group is compared to the control group to determine the efficacy of each product against the resistant strain.[8][9]
Caption: Workflow for Efficacy Studies Against Resistant D. immitis Strains.
Mechanism of Action
Both ivermectin and milbemycin oxime are macrocyclic lactones that act as endectocides.[10] Their primary mechanism of action involves binding to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates.[10] This leads to an increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization of the nerve or muscle cell, and ultimately paralysis and death of the parasite.
Caption: Mechanism of Action for Ivermectin and Milbemycin Oxime.
Conclusion
Both this compound and ivermectin are highly effective heartworm preventives when administered according to label directions. Their prophylactic efficacy against early larval stages is well-established. However, in situations of lapsed administration, ivermectin demonstrates superior "reach-back" efficacy against older, developing worms. The emergence of resistant D. immitis strains complicates the landscape, with some studies indicating reduced efficacy for both compounds against these isolates. Continued research and surveillance are critical to understanding the evolving efficacy of these important drugs and to developing new strategies for heartworm disease prevention.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Efficacy of ivermectin against Dirofilaria immitis larvae in dogs 30 and 45 days after induced infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of ivermectin against Dirofilaria immitis larvae in dogs 30 and 45 days after induced infection. | Semantic Scholar [semanticscholar.org]
- 4. Chemoprophylactic effects of milbemycin oxime against larvae of Dirofilaria immitis during prepatent development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Evaluation of ivermectin and milbemycin oxime efficacy against Dirofilaria immitis infections of three and four months' duration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Efficacy of four commercially available heartworm preventive products against the JYD-34 laboratory strain of Dirofilaria immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Frontiers | A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations [frontiersin.org]
Cross-Resistance Profile of Milbemycin A4 Oxime in Ivermectin-Resistant Nematodes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance profile of Milbemycin A4 oxime in nematode populations resistant to ivermectin. The data presented herein is compiled from various studies to offer a comprehensive overview for researchers engaged in anthelmintic drug development and resistance management.
Executive Summary
The emergence of ivermectin resistance in parasitic nematodes of livestock is a significant challenge to animal health and productivity. This compound, a macrocyclic lactone closely related to ivermectin, is a potential alternative. This guide synthesizes available data on the efficacy of milbemycins against ivermectin-resistant nematodes, details the experimental protocols used to assess resistance, and illustrates the key signaling pathways involved in resistance. While direct comparative data for this compound is limited, evidence from related milbemycins, such as moxidectin (B1677422) and milbemycin oxime (a mixture of A3 and A4 oximes), strongly suggests a high degree of cross-resistance. This is attributed to shared mechanisms of action and resistance, primarily involving P-glycoprotein (P-gp) efflux pumps and potential alterations in the target glutamate-gated chloride channels (GluCls).
Comparative Efficacy Data
Table 1: In Vivo Efficacy (Fecal Egg Count Reduction Test - FECRT)
| Nematode Species | Host | Anthelmintic | Strain | Dose (mg/kg) | Efficacy (%) | Reference |
| Haemonchus contortus | Sheep | Ivermectin | Susceptible | 0.2 | >99 | [1] |
| Haemonchus contortus | Sheep | Ivermectin | Resistant | 0.2 | 26.3 | [1] |
| Cooperia oncophora | Cattle | Ivermectin | Susceptible | 0.2 | 100 | [2] |
| Cooperia oncophora | Cattle | Ivermectin | Resistant | 0.2 | 70.5 (worm burden reduction) | [2] |
| Ostertagia circumcincta | Sheep | Moxidectin | Ivermectin-Resistant | 0.2 | >95 (based on 31x higher dose requirement) | [3] |
| Trichostrongylus colubriformis | Sheep | Moxidectin | Ivermectin-Resistant | 0.2 | >95 (based on 9x higher dose requirement) | [3] |
| Dirofilaria immitis | Dogs | Ivermectin | Resistant (ZoeLA) | 0.006 | 18.7 | [4] |
| Dirofilaria immitis | Dogs | Milbemycin Oxime | Resistant (ZoeLA) | 0.5 | 21.2 | [4] |
Table 2: In Vitro Efficacy (Larval Development Assay - LDA)
| Nematode Species | Anthelmintic | Strain | LC50 (ng/mL) | Resistance Factor (RF) | Reference |
| Haemonchus contortus | Ivermectin | Susceptible (Haecon-5) | 0.218 | - | [5] |
| Haemonchus contortus | Ivermectin | Resistant (Zhaosu-R) | 1.291 | 5.9 | [5] |
| Trichostrongylus colubriformis | Ivermectin | Susceptible | Not Specified | - | [6] |
| Trichostrongylus colubriformis | Ivermectin | Resistant (F21) | Not Specified | ~20 (in vivo) | [6] |
Experimental Protocols
Fecal Egg Count Reduction Test (FECRT)
The FECRT is the most common in vivo method to assess anthelmintic efficacy.[7]
Objective: To determine the percentage reduction in nematode egg output in feces following treatment.
Methodology:
-
Animal Selection: A group of naturally or experimentally infected animals with a pre-treatment fecal egg count (FEC) is selected. A minimum of 10-15 animals per treatment group is recommended.[8]
-
Pre-treatment Sampling (Day 0): Individual fecal samples are collected from each animal to determine the baseline FEC.[8][9]
-
Treatment Administration: Animals in the treatment group receive the anthelmintic at the recommended dose. A control group remains untreated.
-
Post-treatment Sampling: Fecal samples are collected again from all animals after a specific period, typically 10-14 days for ivermectin and other macrocyclic lactones.[10]
-
Egg Counting: The number of nematode eggs per gram of feces (EPG) is determined using a standardized technique (e.g., McMaster method).
-
Calculation of Efficacy: The percentage reduction is calculated using the following formula:
% Reduction = [1 - (Mean EPG in treatment group post-treatment / Mean EPG in control group post-treatment)] x 100
A reduction of less than 95% is indicative of resistance.[8]
Larval Development Assay (LDA)
The LDA is an in vitro test that measures the effect of an anthelmintic on the development of nematode eggs to the third larval stage (L3).
Objective: To determine the concentration of an anthelmintic that inhibits 50% of larval development (LC50).
Methodology:
-
Egg Recovery: Nematode eggs are recovered from the feces of infected animals.
-
Assay Setup: A known number of eggs are placed in each well of a microtiter plate containing a growth medium.
-
Drug Exposure: A range of concentrations of the anthelmintic being tested is added to the wells. Control wells receive no drug.
-
Incubation: The plates are incubated for approximately 7 days to allow for larval development.
-
Assessment: The number of L1, L2, and L3 larvae in each well is counted.
-
Data Analysis: The percentage of inhibition of development to the L3 stage is calculated for each drug concentration, and the LC50 is determined. The resistance factor (RF) is calculated by dividing the LC50 of the resistant strain by the LC50 of a susceptible strain.[5]
Mandatory Visualizations
Signaling Pathway of Ivermectin/Milbemycin Resistance
Caption: P-glycoprotein mediated resistance to Ivermectin and Milbemycins.
Experimental Workflow for Anthelmintic Resistance Testing
Caption: Workflow for in vivo and in vitro anthelmintic resistance testing.
Conclusion
The available evidence strongly indicates a significant level of cross-resistance between ivermectin and milbemycins, including this compound, in parasitic nematodes. This is primarily due to their similar modes of action and the overarching resistance mechanism involving P-glycoprotein efflux pumps. While milbemycins may exhibit greater potency in some instances, ivermectin-resistant nematode populations are likely to show reduced susceptibility to this compound. Therefore, the use of this compound as a treatment for ivermectin-resistant nematodes should be approached with caution and ideally be preceded by resistance testing. Further research involving direct comparative studies with well-characterized ivermectin-resistant and susceptible nematode isolates is crucial to precisely quantify the cross-resistance profile of this compound and to inform effective and sustainable parasite control strategies.
References
- 1. Response to ivermectin treatment of parasitic stages of Haemonchus contortus resistant or susceptible to ivermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mcgill.ca [mcgill.ca]
- 3. Mutual resistance to avermectins and milbemycins: oral activity of ivermectin and moxidectin against ivermectin-resistant and susceptible nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preventive efficacy of four or six monthly oral doses of 24 µg/kg moxidectin compared to six monthly doses of Heartgard® Plus or Interceptor® Plus against macrocyclic lactone-resistant heartworm (Dirofilaria immitis) strains in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis on transcriptomics of ivermectin resistant and susceptible strains of Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of ivermectin-resistant Trichostrongylus colubriformis in lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) guideline for diagnosing anthelmintic resistance using the faecal egg count reduction test in ruminants, horses and swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scops.org.uk [scops.org.uk]
- 9. noah.co.uk [noah.co.uk]
- 10. combar-ca.eu [combar-ca.eu]
Pharmacokinetic Profile: A Comparative Analysis of Milbemycin A4 Oxime and Moxidectin in Canines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of two widely used macrocyclic lactones in veterinary medicine, milbemycin A4 oxime and moxidectin (B1677422), specifically in canines. The information presented herein is a synthesis of data from multiple experimental studies, intended to support research and development in antiparasitic drugs.
Key Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for this compound and moxidectin in dogs, based on oral administration. It is important to note that these values are derived from different studies with varying methodologies, which may influence direct comparisons.
| Pharmacokinetic Parameter | This compound (Oral) | Moxidectin (Oral) |
| Peak Plasma Concentration (Cmax) | ~400 ng/mL[1] | 234.0 ± 64.3 ng/mL[2] |
| Time to Peak Plasma Concentration (Tmax) | ~1-4 hours[3][4] | ~2.75 hours[5] |
| Terminal Elimination Half-Life (t½) | ~1-4 days (24-96 hours)[3] | ~11-25.9 days (264-621.6 hours)[6][7] |
| Bioavailability | ~65.1% - 80%[3][4] | High (data not specified) |
| Volume of Distribution (Vd) | ~2.7 L/kg[4] | 19.21 ± 3.61 L/kg[2] |
| Systemic Clearance (Cls) | 41 ± 12 mL/h/kg[4] | 0.0220 ± 0.00381 L/h/kg[2] |
Experimental Protocols
The data presented in this guide are based on typical pharmacokinetic studies in canines. The following is a generalized experimental protocol synthesized from multiple sources.
1. Subjects:
-
Clinically healthy adult dogs of a specific breed (e.g., Beagle, Pekingese) are commonly used.[5][8]
-
Animals are typically fasted overnight prior to drug administration.[9]
2. Drug Administration:
-
Oral (PO): The drug is administered orally, often in a tablet or capsule form, followed by a small amount of water to ensure swallowing.[5][8][9]
-
Intravenous (IV): For determining absolute bioavailability, a solution of the drug is administered intravenously, typically through a cephalic or saphenous vein.[8][10]
3. Blood Sampling:
-
Blood samples are collected from a vein (e.g., jugular, cephalic) at predetermined time points.[2][8][10]
-
A typical sampling schedule might include pre-dose, and then at 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-administration, with further samples taken over a longer period for drugs with a long half-life.[9][11]
-
Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.[8][11]
4. Analytical Methodology:
-
The concentration of the drug in plasma samples is determined using validated analytical methods.
-
High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection is a common method.[2][8][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for quantification.[13][14]
-
Sample preparation often involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte of interest from the plasma matrix.[8][13]
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis software (e.g., WinNonLin).[8][15]
Experimental Workflow
Caption: A typical experimental workflow for a canine pharmacokinetic study.
Discussion
The pharmacokinetic data reveal significant differences between this compound and moxidectin in canines. Moxidectin exhibits a notably longer terminal elimination half-life and a larger volume of distribution compared to this compound. This suggests that moxidectin is more widely distributed in the tissues and is eliminated from the body at a slower rate.
The longer half-life of moxidectin may contribute to a longer duration of action, which could be advantageous for prophylactic treatments requiring sustained drug exposure. Conversely, the shorter half-life of this compound might be preferable in situations where rapid elimination is desired.
The choice between these two compounds in drug development would depend on the target parasite, the desired duration of efficacy, and the overall safety profile. Further head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive comparison of their pharmacokinetic profiles.
References
- 1. galaxcommerce.com.br [galaxcommerce.com.br]
- 2. Comparison of the pharmacokinetics of moxidectin and ivermectin after oral administration to beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological particulars - Milbemax Tablets for Dogs [noahcompendium.co.uk]
- 4. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 5. Pharmacokinetics and dose proportionality of oral moxidectin in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations [frontiersin.org]
- 7. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 8. Pharmacokinetics of Milbemycin Oxime in Pekingese Dogs after Single Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of enflicoxib in dogs: Effects of prandial state and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. Pharmacokinetics of cannabidiol following single oral and oral transmucosal administration in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. [PDF] An LC-MS method for determination of milbemycin oxime in dog plasma. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
In Vitro Comparison of Milbemycin A4 Oxime and Selamectin on Arthropod Neurons: A Methodological Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Milbemycin A4 oxime and selamectin (B66261) are potent endectocides belonging to the macrocyclic lactone class of compounds. Their efficacy against a broad spectrum of arthropod and nematode parasites has made them mainstays in veterinary medicine. The primary mode of action for these compounds is the disruption of neurotransmission in invertebrates.[1] They act as positive allosteric modulators or direct activators of glutamate-gated chloride channels (GluCls) and, to some extent, GABA-gated chloride channels (GABA-Cls).[2] This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and subsequent flaccid paralysis and death of the parasite.[2][3]
While it is widely accepted that both compounds share this fundamental mechanism, subtle differences in their chemical structure may lead to variations in their potency, specificity, and kinetics of interaction with the target ion channels. A direct in vitro comparison of their effects on arthropod neurons is crucial for a deeper understanding of their relative performance and for the rational design of new, more effective parasiticides.
Currently, there is a notable gap in the scientific literature providing a direct, side-by-side quantitative comparison of the in vitro effects of this compound and selamectin on arthropod neurons. This guide aims to address this by not only summarizing the known individual properties of these compounds but also by providing a detailed blueprint for conducting such a comparative study.
Mechanism of Action: A Shared Pathway
Both this compound and selamectin exert their neurotoxic effects by targeting ligand-gated chloride channels, which are critical for inhibitory neurotransmission in invertebrates.
Primary Target: Glutamate-Gated Chloride Channels (GluCls)
The principal targets for both compounds are the GluCls, which are unique to invertebrates and thus provide a high degree of selectivity.[2][4] Upon binding, these macrocyclic lactones lock the channel in an open state, leading to a persistent influx of chloride ions.[3] This effectively silences the neuron by making it less responsive to excitatory stimuli.
Secondary Target: GABA-Gated Chloride Channels (GABA-Cls)
In addition to their potent effects on GluCls, both this compound and selamectin can also modulate GABA-Cls, another important class of inhibitory ion channels in the arthropod nervous system.[1] While generally less sensitive than GluCls, the interaction with GABA-Cls can contribute to the overall insecticidal and acaricidal activity.
Below is a diagram illustrating the signaling pathway affected by these compounds.
Figure 1: Signaling pathway of this compound and selamectin on arthropod neurons.
Quantitative In Vitro Comparison: A Data Gap
A thorough review of existing literature reveals a lack of studies that have directly compared the potency of this compound and selamectin on arthropod neurons using in vitro electrophysiological methods. To facilitate a direct and objective comparison, quantitative data such as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) are required. The table below is a template illustrating how such comparative data should be presented.
Table 1: Hypothetical Comparative Potency of this compound and Selamectin on Arthropod Neurons
| Compound | Target Ion Channel | Arthropod Species | Neuronal Preparation | EC50 (nM) | Hill Slope |
| This compound | GluCl | Drosophila melanogaster | Cultured Central Neurons | Data Not Available | Data Not Available |
| Selamectin | GluCl | Drosophila melanogaster | Cultured Central Neurons | Data Not Available | Data Not Available |
| This compound | GABA-Cl | Periplaneta americana | Thoracic Ganglia Neurons | Data Not Available | Data Not Available |
| Selamectin | GABA-Cl | Periplaneta americana | Thoracic Ganglia Neurons | Data Not Available | Data Not Available |
Note: The values in this table are placeholders and are intended to illustrate the type of data required for a meaningful comparison. Researchers are encouraged to populate this table with their experimental findings.
Experimental Protocols for a Comparative Study
To generate the data required for a direct comparison, standardized in vitro electrophysiological assays are essential. The following protocols describe the two-electrode voltage-clamp (TEVC) technique using Xenopus laevis oocytes expressing recombinant arthropod ion channels and patch-clamp recording from cultured arthropod neurons.
Two-Electrode Voltage-Clamp (TEVC) Assay
This technique allows for the functional characterization of cloned ion channels expressed in a heterologous system, providing a controlled environment to study drug-channel interactions.
Figure 2: Experimental workflow for the Two-Electrode Voltage-Clamp (TEVC) assay.
Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from a mature female Xenopus laevis frog and defolliculated.
-
cRNA Injection: Complementary RNA (cRNA) encoding the specific arthropod GluCl or GABA-Cl subunit of interest is synthesized in vitro and microinjected into the oocytes.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for the expression and assembly of functional ion channels in the oocyte membrane.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes for voltage clamping. The membrane potential is held at a constant level (e.g., -60 mV).
-
Compound Application: A baseline current is established by applying the natural agonist (glutamate or GABA). Subsequently, the agonist is co-applied with a range of concentrations of either this compound or selamectin.
-
Data Analysis: The change in the amplitude of the chloride current is measured for each compound concentration. This data is then used to construct concentration-response curves and calculate the EC50 and Hill slope for each compound.
Patch-Clamp of Cultured Arthropod Neurons
This technique allows for the study of ion channel activity in their native neuronal environment, providing a more physiologically relevant context.
Methodology:
-
Primary Neuronal Culture: Neurons are isolated from the central nervous system (e.g., thoracic ganglia) of the target arthropod species and maintained in a primary culture.
-
Patch-Clamp Recording: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the membrane of a single neuron. This allows for the recording of ion channel currents in various configurations (e.g., whole-cell, outside-out).
-
Compound Perfusion: A solution containing a known concentration of either this compound or selamectin is perfused over the cultured neuron.
-
Current Measurement: Changes in the membrane current in response to the compound are recorded. This can be done in the presence or absence of the natural agonist to distinguish between direct activation and allosteric modulation.
-
Data Analysis: Similar to the TEVC method, concentration-response curves are generated to determine the EC50 and other pharmacological parameters.
Conclusion and Future Directions
This compound and selamectin are indispensable tools in the control of arthropod parasites. While their shared mechanism of action is well-established, a direct, quantitative in vitro comparison of their effects on arthropod neurons is a critical missing piece of information. The experimental framework provided in this guide offers a clear path for researchers to generate this vital data. Such studies will not only enhance our understanding of the subtle differences between these two important molecules but also pave the way for the development of next-generation parasiticides with improved efficacy and safety profiles. Future research should focus on performing these comparative studies across a range of arthropod species of veterinary and agricultural importance to build a comprehensive understanding of the activity spectrum of these compounds.
References
A Head-to-Head Clinical Trial Design: Milbemycin A4 Oxime Versus Other Macrocyclic Lactones in Veterinary Parasitology
In the landscape of veterinary parasiticides, macrocyclic lactones stand as a cornerstone for the control of a wide range of internal and external parasites. Milbemycin A4 oxime, a prominent member of the milbemycin subgroup, is widely used for its efficacy against nematodes and arthropods. This guide provides a comparative analysis of this compound against other key macrocyclic lactones—ivermectin, selamectin (B66261), and moxidectin (B1677422)—drawing upon data from head-to-head clinical and laboratory studies. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven comparison of their performance, supported by detailed experimental methodologies and visual representations of key biological and experimental processes.
Comparative Efficacy
The efficacy of macrocyclic lactones is often evaluated based on the reduction of parasite burden in treated animals compared to untreated controls. The following table summarizes the preventive efficacy of this compound and other macrocyclic lactones against resistant strains of Dirofilaria immitis (heartworm) in laboratory studies.
| Macrocyclic Lactone | Dosing Regimen | Preventive Efficacy (Geometric Mean Worm Counts) | Reference |
| Milbemycin Oxime | Oral, monthly | 10.5% - 54.6% | [1][2] |
| Ivermectin | Oral, monthly | 8.5% - 63.9% | [1][2] |
| Moxidectin | Oral, monthly (≥24 μg/kg) | 95.9% - 99.3% | [1] |
| Moxidectin | Injectable (extended-release) | 98.3% - 100% | [1] |
In studies involving naturally acquired whipworm (Trichuris vulpis) infections in dogs, a combination of milbemycin oxime and lufenuron (B1675420) demonstrated a 99.6% efficacy, which was significantly higher than the 67.5% efficacy observed for moxidectin.[3]
Against flea infestations (Ctenocephalides felis), both oral spinosad/milbemycin oxime and topical selamectin have shown high efficacy. While the spinosad/milbemycin oxime combination resulted in a more rapid initial flea kill, selamectin demonstrated slightly better residual efficacy at the end of a 30-day period.[4][5][6]
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are critical determinants of its efficacy and dosing regimen.
| Parameter | This compound | Ivermectin | Moxidectin | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | ~4 hours | ~2.4 hours (oral) | [7] |
| Terminal Half-Life (t1/2) | 1.6 ± 0.4 days (A3) / 3.3 ± 1.4 days (A4) | ~2 days | ~28 days | |
| Oral Bioavailability | 65.1% (A4) | ~25% | High | [7][8] |
The rapid absorption and moderate half-life of milbemycin oxime support its use in monthly preventative formulations.[7][9] In contrast, moxidectin's longer half-life allows for its formulation as a long-acting injectable for heartworm prevention.[1]
Safety and Tolerability
Macrocyclic lactones generally have a wide margin of safety in mammals.[1] This is primarily because their primary target, the glutamate-gated chloride channels, are not present in vertebrates.[10][11][12] While they can interact with GABA-gated chloride channels in the central nervous system, the P-glycoprotein efflux pump at the blood-brain barrier typically prevents toxic concentrations from being reached.[10]
Certain dog breeds, such as Collies, with a mutation in the ABCB1 gene (formerly MDR1), can be more sensitive to macrocyclic lactone toxicity. However, studies have shown that milbemycin oxime and selamectin appear to be safer in these susceptible breeds compared to ivermectin.[1] Safety studies on a combination product of afoxolaner (B517428) and milbemycin oxime demonstrated no treatment-related adverse effects in dogs as young as 8 weeks old, even at five times the maximum exposure dose.[7][9]
Mechanism of Action: Signaling Pathway
The primary mechanism of action for macrocyclic lactones involves their interaction with glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[10][11][12] This interaction leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, which in turn results in paralysis and death of the parasite.[10][12]
Caption: Mechanism of action of macrocyclic lactones on parasite nerve and muscle cells.
Experimental Protocols
Head-to-Head Efficacy Study for Heartworm Prevention
A typical experimental design to evaluate the preventive efficacy of different macrocyclic lactones against Dirofilaria immitis would follow the guidelines for veterinary medicinal products.
-
Animal Selection: A cohort of heartworm-naive dogs (e.g., Beagles) of a specified age and weight range are sourced and acclimated to the study environment.
-
Randomization: Dogs are randomly allocated to different treatment groups, including a negative control (placebo) group and groups for each macrocyclic lactone being tested (e.g., this compound, Ivermectin, Moxidectin).
-
Infection: All dogs are experimentally infected with a specific number of third-stage D. immitis larvae from a well-characterized strain (including resistant strains where applicable).
-
Treatment: At a specified time post-infection (e.g., 30 days), treatments are administered according to their recommended dosages and routes (e.g., oral, topical, or injectable). For monthly preventatives, this is repeated at 30-day intervals.
-
Necropsy and Worm Recovery: Approximately five to six months after infection, all dogs are humanely euthanized, and a meticulous necropsy is performed to recover and count adult heartworms from the heart and pulmonary arteries.
-
Efficacy Calculation: The geometric mean worm count for each treatment group is compared to the control group to calculate the percentage of efficacy.
Pharmacokinetic Study Protocol
-
Animal Subjects: Healthy dogs from a specific breed (e.g., Beagles) are used.
-
Drug Administration: A single dose of the macrocyclic lactone is administered via the intended clinical route (e.g., oral tablet).
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours, and then periodically for several days or weeks depending on the drug's half-life).
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Tmax, Cmax (peak plasma concentration), AUC (area under the curve), and t1/2.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a head-to-head clinical trial comparing heartworm preventatives.
Caption: A generalized workflow for a head-to-head clinical trial of heartworm preventatives.
References
- 1. Frontiers | A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations [frontiersin.org]
- 2. Moxidectin: heartworm disease prevention in dogs in the face of emerging macrocyclic lactone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of moxidectin 6-month injectable and milbemycin oxime/lufenuron tablets against naturally acquired trichuris vulpis infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of selamectin, spinosad, and spinosad/milbemycin oxime against the KS1 Ctenocephalides felis flea strain infesting dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of selamectin, spinosad, and spinosad/milbemycin oxime against the KS1 Ctenocephalides felis flea strain infesting dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zoetis [zoetisus.com]
- 7. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 8. meritresearchjournals.org [meritresearchjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of Dose-Response Curves for Milbemycin A4 Oxime and Its Analogs in Anthelmintic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the dose-response relationships of Milbemycin A4 oxime and its analogs, offering a valuable resource for researchers in anthelmintic drug discovery and development. By presenting objective comparisons of performance with supporting experimental data, this document aims to facilitate informed decisions in the selection and development of novel nematicidal agents.
Comparative Efficacy: A Synthesis of In Vitro and In Vivo Data
This compound, a macrocyclic lactone, is a potent anthelmintic agent widely used in veterinary medicine.[1][2] Its analogs, developed through structural modifications, have been investigated to enhance efficacy, broaden the spectrum of activity, and overcome resistance. The following table summarizes the available quantitative and qualitative data comparing the dose-response of this compound with some of its key analogs against various nematode species.
It is important to note that direct comparative studies providing IC50 or EC50 values for a wide range of this compound analogs under identical experimental conditions are limited in the publicly available literature. Therefore, this table synthesizes data from multiple sources, and direct comparisons should be made with caution, considering the potential for inter-study variability in methodologies.
| Compound | Target Nematode | Assay Type | Key Findings | Quantitative Data (if available) | Reference |
| This compound | Dirofilaria immitis (heartworm) | In vivo (canine) | Less potent than ivermectin for heartworm prevention. | Requires a 1000-fold higher dose than moxidectin (B1677422) for full protection when administered 30 days post-infection. | [3] |
| Trichuris vulpis (whipworm) | In vivo (canine) | Highly effective against naturally acquired infections. | 99.6% efficacy (in combination with lufenuron). | [4] | |
| Angiostrongylus cantonensis | In vitro (motility) | Inhibitory effects at low concentrations, causing paralysis. | Paralysis elicited at 10⁻⁸ - 10⁻⁶ g/ml. | [5] | |
| Moxidectin | Dirofilaria immitis | In vivo (canine) | More potent than this compound and ivermectin against resistant strains.[6] | 100% effective at 0.5 µg/kg when dosed 60 days post-infection. | [3] |
| Litomosoides carinii, Acanthocheilonema viteae | In vivo (rodent) | Generally weaker effects on microfilariae compared to avermectins. | - | [7] | |
| Trichuris vulpis | In vivo (canine) | Variable efficacy. | 67.5% efficacy. | [4] | |
| 13-alkoxy milbemycin derivatives | Nippostrongylus brasiliensis | In vivo (rat) | Excellent anthelmintic activity, with some derivatives comparable or superior to ivermectin. | - | [8] |
| Novel Milbemycin Analogues (e.g., containing alkyl and aryl groups) | Oriental armyworm, Black bean aphid | In vitro (insecticidal) | Good insecticidal activities. | LC50 values against oriental armyworm ranged from 0.204 to 0.350 mg L⁻¹. LC50 values against black bean aphid ranged from 0.070 to 0.150 mg L⁻¹. | [9] |
Experimental Protocols: Larval Migration Inhibition Assay (LMIA)
The Larval Migration Inhibition Assay (LMIA) is a widely used in vitro method to determine the anthelmintic activity of compounds by measuring their effect on the motility and migration of nematode larvae. The following is a generalized protocol synthesized from various sources.
Objective: To determine the concentration-dependent inhibitory effect of test compounds on the migration of third-stage (L3) nematode larvae.
Materials:
-
Third-stage (L3) larvae of the target nematode species (e.g., Haemonchus contortus, Trichostrongylus colubriformis)
-
Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS) or other suitable culture medium
-
96-well microtiter plates
-
Migration chambers (e.g., custom-made plates with a fine mesh sieve, typically 20-30 µm pore size)
-
Incubator
-
Inverted microscope or plate reader for larval counting
Procedure:
-
Larval Preparation:
-
Harvest L3 larvae from fecal cultures.
-
Wash the larvae multiple times with PBS to remove debris.
-
Exsheath the larvae if required by the specific protocol, using a solution like sodium hypochlorite.
-
Count the number of larvae per unit volume to prepare a standardized larval suspension.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compounds in the chosen medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a level toxic to the larvae (typically ≤1% DMSO).
-
Dispense a known number of larvae (e.g., 100-200) into each well of a 96-well plate.
-
Add the different concentrations of the test compounds to the wells. Include positive control wells (a known anthelmintic like ivermectin) and negative control wells (medium with solvent only).
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 2-24 hours). The incubation conditions may vary depending on the nematode species.
-
-
Migration:
-
After incubation, transfer the contents of each well to the top of the migration chambers.
-
Fill the bottom wells of the migration chambers with fresh medium.
-
Incubate the migration chambers for a set period (e.g., 2-4 hours) to allow motile larvae to migrate through the mesh into the bottom well.
-
-
Data Collection and Analysis:
-
Count the number of larvae that have successfully migrated into the bottom wells.
-
Calculate the percentage of migration inhibition for each compound concentration relative to the negative control.
-
Plot the percentage of inhibition against the log of the compound concentration to generate a dose-response curve.
-
Use non-linear regression analysis to determine the IC50 (the concentration of the compound that inhibits 50% of larval migration).
-
Visualizing Experimental and Biological Pathways
To further elucidate the experimental process and the underlying mechanism of action, the following diagrams are provided.
Caption: Workflow of the Larval Migration Inhibition Assay (LMIA).
Caption: Signaling pathway of this compound and its analogs.
Conclusion
The statistical analysis of dose-response curves for this compound and its analogs reveals a complex landscape of anthelmintic activity. While direct quantitative comparisons are challenging due to variations in experimental designs across studies, the available data suggest that structural modifications can significantly impact potency and efficacy against different nematode species. Moxidectin, for instance, has demonstrated superior potency against certain resistant strains of Dirofilaria immitis compared to this compound.[3][6] Furthermore, the exploration of novel analogs continues to be a promising avenue for the development of next-generation anthelmintics. The standardized Larval Migration Inhibition Assay remains a cornerstone for the in vitro evaluation of these compounds, providing crucial data for structure-activity relationship studies. Future research should focus on conducting direct comparative studies under standardized conditions to enable more robust statistical analysis and a clearer understanding of the relative potencies of these important anthelmintic agents.
References
- 1. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 2. Efficacy against nematode infections and safety of afoxolaner plus milbemycin oxime chewable tablets in domestic dogs under field conditions in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Moxidectin: heartworm disease prevention in dogs in the face of emerging macrocyclic lactone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of moxidectin 6-month injectable and milbemycin oxime/lufenuron tablets against naturally acquired trichuris vulpis infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro effects of milbemycin oxime: mechanism of action against Angiostrongylus cantonensis and Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations [frontiersin.org]
- 7. Antifilarial activity of macrocyclic lactones: comparative studies with ivermectin, doramectin, this compound, and moxidectin in Litomosoides carinii, Acanthocheilonema viteae, Brugia malayi, and B. pahangi infection of Mastomys coucha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anthelmintic activity of 13-alkoxymilbemycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological activities of milbemycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a Bioanalytical Method for Milbemycin A4 Oxime in a New Species: A Comparative Guide
This guide provides a comprehensive framework for the validation of a bioanalytical method for Milbemycin A4 oxime, a primary component of the broad-spectrum parasiticide Milbemycin oxime, in a new, unvalidated biological species.[1][2][3][4] It is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicokinetic studies.
When introducing a therapeutic agent to a new biological species, it is imperative to develop and validate a robust bioanalytical method for the specific matrix (e.g., plasma, serum) of that species. A method validated in one species, such as canines or felines, cannot be presumed to be valid in another due to potential differences in metabolism, protein binding, and endogenous matrix components that can interfere with analysis.[5]
This document compares a well-established Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for Milbemycin oxime in cat plasma with a proposed, comprehensive validation plan for a new target species, referred to as "Species X." All validation parameters and acceptance criteria are based on guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8]
Performance Comparison: Established vs. Proposed Method
The performance of a bioanalytical method is defined by its ability to be specific, sensitive, linear, accurate, and precise. Below is a comparison of a typical, previously validated method in cats against the target validation parameters for a new method in "Species X".
Table 1: Comparison of Bioanalytical Method Performance
| Parameter | Alternative Method: Milbemycin Oxime in Cats [1][2] | Proposed Method: this compound in "Species X" |
| Instrumentation | LC-MS/MS | LC-MS/MS |
| Matrix | Cat Plasma | "Species X" Plasma |
| Linearity Range | 2.5 - 250 ng/mL | 2.5 - 500 ng/mL (Target) |
| LLOQ | 2.5 ng/mL | 2.5 ng/mL (Target) |
| Intra-day Precision (%CV) | 1.69 - 8.34% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | 4.54 - 9.98% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%Bias) | -1.61 to +5.18% | Within ±15% (±20% at LLOQ) |
| Inter-day Accuracy (%Bias) | -8.22 to +1.33% | Within ±15% (±20% at LLOQ) |
| Extraction Recovery | ~98 - 107% | Consistent, precise, and reproducible |
Experimental Protocols for Validation in a New Species
A full method validation must be performed for each species and matrix.[5] The following protocols outline the key experiments required to validate a bioanalytical method for this compound in "Species X" plasma.
Sample Preparation and Chromatography
-
Extraction: An efficient protein precipitation method is proposed. To 100 µL of "Species X" plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., Moxidectin). Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant for analysis. This is a common and rapid extraction technique for this class of compounds.[1][2]
-
Chromatography: Utilize a C18 reverse-phase column (e.g., Waters Xterra C18, 3.5 µm, 3 x 100 mm).[9]
-
Mobile Phase: A gradient elution with 5 mM ammonium (B1175870) acetate (B1210297) in water and acetonitrile is a suitable starting point.[9]
-
Detection: Use a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode.[9] Monitor specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard.
Validation Parameters and Acceptance Criteria
The following experiments are designed to demonstrate the reliability of the method in the new matrix.
-
Specificity and Selectivity:
-
Protocol: Analyze at least six different blank lots of "Species X" plasma. Check for any interfering peaks at the retention times of this compound and the internal standard. Also, analyze a blank sample spiked only with the internal standard and a blank sample spiked at the Lower Limit of Quantitation (LLOQ) with the analyte.
-
Acceptance Criteria: The response of interfering peaks should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.
-
-
Linearity and Lower Limit of Quantitation (LLOQ):
-
Protocol: Prepare a calibration curve using a blank plasma matrix from "Species X". Spike the matrix to create at least eight non-zero calibrator concentrations, ranging from the expected LLOQ (e.g., 2.5 ng/mL) to the Upper Limit of Quantitation (ULOQ, e.g., 500 ng/mL).[9] Analyze these standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥0.99. The back-calculated concentration of each calibrator must be within ±15% of the nominal value (±20% at the LLOQ). The LLOQ must be determined with a signal-to-noise ratio of at least 10.[2]
-
-
Accuracy and Precision:
-
Protocol: Prepare Quality Control (QC) samples in "Species X" plasma at a minimum of four concentration levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC (≥75% of ULOQ).
-
Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run): Analyze the QC samples in at least three different runs on different days.
-
-
Acceptance Criteria: The precision (%CV) should not exceed 15% (20% at LLOQ). The accuracy (%Bias) should be within ±15% of the nominal value (±20% at LLOQ).[1][5]
-
-
Matrix Effect and Recovery:
-
Protocol:
-
Matrix Effect: Compare the peak response of an analyte spiked into a post-extraction blank "Species X" plasma sample with the response of the analyte in a pure solution. Test this in at least six different lots of plasma.
-
Recovery: Compare the peak response of an analyte from an extracted "Species X" plasma sample with the response from a post-extraction spiked sample at the same concentration.
-
-
Acceptance Criteria: The matrix factor should be consistent across lots, with a %CV of ≤15%. Recovery does not need to be 100%, but it must be consistent and reproducible.
-
-
Stability:
-
Protocol: Analyze low and high QC samples after subjecting them to various storage and handling conditions that mimic the sample lifecycle.
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting sample handling time (e.g., 6 hours).[9]
-
Long-Term Stability: At the intended storage temperature (e.g., -20°C or -80°C) for a period longer than the study sample storage time.
-
Stock Solution Stability: At room temperature and refrigerated conditions.
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
-
Quantitative Data Summary for Method Validation in "Species X" (Hypothetical)
The following tables present hypothetical data that would meet the acceptance criteria for a fully validated method.
Table 2: Calibration Curve Performance
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 2.5 - 500 ng/mL | - |
| Regression Model | Weighted (1/x²) Linear | - |
| Correlation Coefficient (r²) | 0.9985 | ≥ 0.99 |
| Calibrator Accuracy (%Bias) | -6.5% to 7.2% | Within ±15% (±20% at LLOQ) |
Table 3: Intra-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%Bias) | Precision (%CV) |
| LLOQ | 2.5 | 2.65 | 6.0% | 11.2% |
| Low | 7.5 | 7.21 | -3.9% | 8.5% |
| Medium | 100 | 104.3 | 4.3% | 6.1% |
| High | 400 | 391.8 | -2.1% | 5.3% |
Table 4: Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%Bias) | Precision (%CV) |
| LLOQ | 2.5 | 2.71 | 8.4% | 13.8% |
| Low | 7.5 | 7.09 | -5.5% | 9.9% |
| Medium | 100 | 106.1 | 6.1% | 7.8% |
| High | 400 | 388.4 | -2.9% | 6.7% |
Bioanalytical Method Validation Workflow
The following diagram illustrates the logical workflow for the complete validation of the bioanalytical method for this compound in the new species.
References
- 1. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. uniscience.co.kr [uniscience.co.kr]
- 4. Pharmacokinetics of Milbemycin Oxime in Pekingese Dogs after Single Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? | Semantic Scholar [semanticscholar.org]
- 7. elearning.unite.it [elearning.unite.it]
- 8. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
A Comparative Analysis of Milbemycin A4 Oxime Cytotoxicity Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the cytotoxic effects of Milbemycin A4 oxime, a macrocyclic lactone with broad-spectrum antiparasitic activity. While extensively studied for its effects on invertebrates, its specific cytotoxic profile across various mammalian cell lines is an area of growing interest, particularly concerning drug safety and potential repurposing. This document outlines the established mechanisms of action and provides a framework for the systematic evaluation of its toxicity in vitro, addressing a notable gap in the current published literature.
Executive Summary
This compound is a derivative of milbemycin A4 and a component of the veterinary drug milbemycin oxime.[1][2] Its primary mechanism of action in invertebrates involves the potentiation of glutamate-gated chloride channels, leading to paralysis and death of the parasite.[3] In mammals, the primary target is the gamma-aminobutyric acid (GABA) type A-gated chloride channels, which explains the neurotoxic signs observed at high doses.[3][4] P-glycoprotein (P-gp) at the blood-brain barrier plays a crucial protective role by actively effluxing the compound, and its absence or inhibition can lead to increased central nervous system toxicity.[5][6]
Comparative Cytotoxicity Data
As a systematic comparative study of this compound across multiple cell lines is not yet published, the following table is presented as a template for researchers to populate with experimental data. It is designed to facilitate a clear comparison of the compound's cytotoxic potential.
| Cell Line | Cancer Type | Normal Tissue Origin | IC50 (µM) | Assay Method | Notes |
| MCF-7 | Breast Adenocarcinoma | - | To be determined | MTT Assay | P-gp substrate |
| MCF-7/ADR | Doxorubicin-Resistant Breast Adenocarcinoma | - | To be determined | MTT Assay | P-gp overexpressing; this compound enhances doxorubicin (B1662922) toxicity in this cell line.[2] |
| A549 | Lung Carcinoma | - | To be determined | Neutral Red Uptake | - |
| HepG2 | Hepatocellular Carcinoma | - | To be determined | LDH Release Assay | Important for assessing potential hepatotoxicity. |
| SH-SY5Y | Neuroblastoma | - | To be determined | MTT Assay | Relevant for neurotoxicity studies. |
| HEK293 | - | Embryonic Kidney | To be determined | MTT Assay | Common normal cell line for baseline toxicity. |
| HUVEC | - | Umbilical Vein Endothelium | To be determined | CellTox™ Green Assay | Represents normal vascular endothelium. |
Experimental Protocols
To ensure reproducibility and comparability of data, the following detailed experimental protocols are recommended.
Cell Culture and Treatment
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HepG2, SH-SY5Y) and normal cell lines (e.g., HEK293, HUVEC) should be used.
-
Culture Conditions: Cells should be cultured in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: A stock solution of this compound should be prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.
Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[8]
-
Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[9]
-
Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Dye Incubation: After the treatment period, remove the medium and add medium containing 50 µg/mL of neutral red. Incubate for 3 hours.
-
Washing and Extraction: Wash the cells with PBS, and then add a destaining solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye.
-
Measurement: Measure the absorbance at 540 nm.
-
Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10]
-
Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Measurement: Measure the absorbance of the resulting formazan product according to the manufacturer's instructions.
-
Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer).
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Comparative Cytotoxicity Assessment
Caption: Workflow for assessing the comparative cytotoxicity of this compound.
Known Mechanism of Neurotoxicity in Mammals
Caption: Mechanism of this compound-induced neurotoxicity in mammals.
Conclusion
While this compound is a well-established antiparasitic agent, its interactions with mammalian cells, particularly concerning direct cytotoxicity, are not fully elucidated. The provided protocols and frameworks aim to facilitate standardized research to generate robust and comparable data across different cell lines. Understanding the cytotoxic profile of this compound is crucial for a comprehensive safety assessment and for exploring its potential in other therapeutic areas, such as overcoming multidrug resistance in oncology. The generation of comparative IC50 data will be a significant contribution to the field.
References
- 1. This compound | Parasite | 93074-04-5 | Invivochem [invivochem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations [frontiersin.org]
- 6. A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Milbemycin A4 Oxime with Other Anthelmintics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of effective and sustainable anthelmintic therapies is a cornerstone of veterinary and human medicine. A key strategy in maximizing efficacy and mitigating the rise of drug resistance is the use of combination therapies. This guide provides a comprehensive evaluation of the synergistic effects of Milbemycin A4 oxime, a potent macrocyclic lactone, with other leading anthelmintic agents. By examining the available experimental data and underlying mechanisms of action, this document serves as a resource for researchers and drug development professionals in the design and assessment of novel combination anthelmintics.
Introduction to this compound
This compound is the principal component of milbemycin oxime, a broad-spectrum endectocide effective against a wide range of nematodes and arthropods. Its primary mechanism of action involves the potentiation of glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates. This leads to an influx of chloride ions, resulting in hyperpolarization of the cell membrane and subsequent flaccid paralysis and death of the parasite.
Synergistic Combinations: A Review of the Evidence
Milbemycin oxime is frequently formulated with other anthelmintics to broaden its spectrum of activity. While many commercially available products demonstrate high efficacy, specific quantitative data on the synergistic interactions of their components are not always readily available in published literature. This section reviews the existing data for common combinations and outlines the mechanistic rationale for their synergistic potential.
This compound with Praziquantel (B144689)
Praziquantel is a prazinoisoquinoline derivative with potent activity against cestodes (tapeworms). Its primary mechanism of action involves the disruption of calcium ion homeostasis in the parasite, leading to rapid muscle contraction and paralysis, as well as tegumental damage.
Quantitative Data Summary:
While direct synergistic studies quantifying the interaction between this compound and praziquantel are limited in publicly available literature, numerous efficacy studies of their combined formulation (e.g., Milbemax®) demonstrate a high success rate in treating mixed helminth infections in canines and felines. For instance, studies have shown 100% efficacy against various intestinal nematodes and cestodes in dogs.
Table 1: Efficacy of Milbemycin Oxime and Praziquantel Combination Therapy
| Target Helminth | Host Species | Efficacy (%) | Citation |
| Hookworms, Toxocara, Trichuris, Dypilidium caninum | Canine | 100 | [1][2] |
| Toxocara cati (adult and immature) | Feline | >95.9 | [3] |
Experimental Protocol: Fecal Egg Count Reduction Test (FECRT)
The efficacy of combination therapies is often evaluated using the Fecal Egg Count Reduction Test (FECRT).
-
Animal Selection: A cohort of naturally or experimentally infected animals with a demonstrated parasite burden (determined by pre-treatment fecal egg counts) is selected.
-
Group Allocation: Animals are randomly assigned to a treatment group (receiving the combination therapy) and a control group (receiving a placebo or no treatment).
-
Treatment Administration: The combination drug is administered according to the manufacturer's recommendations.
-
Fecal Sampling: Fecal samples are collected from each animal at specified time points post-treatment (e.g., 7, 14, and 21 days).
-
Egg Counting: The number of parasite eggs per gram of feces is determined using a standardized technique (e.g., McMaster or FLOTAC).
-
Efficacy Calculation: The percentage reduction in fecal egg count is calculated for the treated group compared to the control group.
This compound with Lufenuron (B1675420)
Lufenuron is an insect development inhibitor that interferes with the synthesis of chitin, a key component of the exoskeleton of insects and the eggshells of some parasites.
Quantitative Data Summary:
The combination of milbemycin oxime and lufenuron (e.g., Sentinel®) is primarily aimed at controlling flea populations and preventing heartworm disease. Lufenuron's ovicidal and larvicidal activity complements the adulticidal and larvicidal effects of milbemycin oxime against various internal parasites. Direct quantitative synergy data is not extensively published; however, the combination's efficacy is well-documented.
Table 2: Efficacy of Milbemycin Oxime and Lufenuron Combination Therapy
| Target Parasite | Host Species | Efficacy | Citation |
| Flea eggs and larvae | Canine | Prevention of development | [4][5] |
| Argulus spp. (Fish Lice) | Freshwater Stingrays | Eradication | [6][7][8] |
Experimental Protocol: In Vitro Flea Egg Hatch Assay
-
Flea Colony: Maintain a colony of fleas (e.g., Ctenocephalides felis) on a suitable host or artificial feeding system.
-
Drug Administration: Administer lufenuron, milbemycin oxime, and their combination to the host's blood or artificial diet at various concentrations.
-
Egg Collection: Collect flea eggs laid by fleas feeding on the treated blood/diet.
-
Incubation: Incubate the eggs under controlled conditions of temperature and humidity.
-
Hatch Rate Assessment: After a specified period, determine the percentage of hatched eggs in each treatment group compared to a control group.
-
Synergy Analysis: Analyze the data using isobolograms or Combination Index (CI) calculations to determine if the interaction is synergistic, additive, or antagonistic.
This compound with Spinosad
Spinosad is a mixture of spinosyns A and D, which are insecticidal compounds derived from the bacterium Saccharopolyspora spinosa. Its primary mode of action is the disruption of nicotinic acetylcholine (B1216132) receptors and GABA-gated chloride channels in the insect nervous system, leading to paralysis and death.[5][9]
Quantitative Data Summary:
Pharmacokinetic studies have shown that the co-administration of spinosad with milbemycin oxime can lead to a higher systemic exposure of milbemycin oxime in dogs.[10][11] This suggests a potential for a synergistic interaction, although further studies are needed to quantify the anthelmintic effect of this increased exposure. Efficacy studies of the combination product (e.g., Trifexis®) demonstrate high effectiveness against a range of parasites.[12][13][14]
Table 3: Efficacy of Milbemycin Oxime and Spinosad Combination Therapy
| Target Helminth | Host Species | Efficacy (%) | Citation |
| Ancylostoma caninum (L4 and immature adult) | Canine | >97.77 | [12] |
| Toxocara canis (L4) | Canine | 100 | [12] |
| Toxocara canis (immature adult) | Canine | 96.15 | [12] |
Experimental Protocol: In Vitro Larval Motility Assay
-
Larval Culture: Obtain infective larvae (L3) of the target nematode species (e.g., Haemonchus contortus) from fecal cultures.
-
Drug Preparation: Prepare serial dilutions of this compound, spinosad, and their combinations in a suitable culture medium.
-
Assay Setup: In a multi-well plate, expose a standardized number of larvae to the different drug concentrations. Include positive (known anthelmintic) and negative (solvent) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a defined period (e.g., 24-48 hours).
-
Motility Assessment: Assess larval motility under a microscope at various time points. Motility can be scored on a predefined scale.
-
Data Analysis: Determine the concentration of each drug and their combinations that inhibit larval motility by 50% (IC50). Use this data to generate isobolograms or calculate the Combination Index (CI) to evaluate synergy.
This compound with Afoxolaner (B517428)
Afoxolaner is an isoxazoline (B3343090) ectoparasiticide that acts as an antagonist of GABA-gated and glutamate-gated chloride channels in insects and acari, leading to hyperexcitation and death.[15][16][17]
Quantitative Data Summary:
The combination of milbemycin oxime and afoxolaner (e.g., NexGard Spectra®) provides broad-spectrum protection against both endo- and ectoparasites. While specific synergy studies are not widely published, the distinct mechanisms of action suggest a low likelihood of antagonistic interactions and a high potential for complementary activity.
Table 4: Efficacy of Milbemycin Oxime and Afoxolaner Combination Therapy
Note: Specific quantitative data on the synergistic efficacy of this combination against helminths from peer-reviewed studies is limited. The table below reflects the broad-spectrum activity of the combined product.
| Target Parasite Group | Host Species | Efficacy |
| Fleas and Ticks | Canine | High |
| Gastrointestinal Nematodes | Canine | High |
| Heartworm | Canine | Prevention |
Experimental Protocol: Checkerboard Assay for In Vitro Synergy
The checkerboard assay is a common method to assess the synergistic, additive, or antagonistic effects of two compounds.[18][19][20][21]
-
Drug Dilutions: Prepare serial dilutions of this compound and the second anthelmintic in a 96-well microtiter plate. Drug A is diluted along the rows, and Drug B is diluted along the columns.
-
Parasite Addition: Add a standardized number of the target parasite (e.g., nematode larvae) to each well.
-
Incubation: Incubate the plate under appropriate conditions.
-
Endpoint Measurement: After incubation, assess the viability or motility of the parasites in each well.
-
Fractional Inhibitory Concentration Index (FICI) Calculation: The FICI is calculated for each well showing inhibition using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or indifferent
-
FICI > 4: Antagonism
-
Signaling Pathways and Experimental Workflows
Understanding the molecular targets and signaling pathways of each anthelmintic is crucial for predicting and interpreting their combined effects.
References
- 1. nbinno.com [nbinno.com]
- 2. research.brighton.ac.uk [research.brighton.ac.uk]
- 3. Efficacy of a milbemycin oxime-praziquantel combination product against adult and immature stages of Toxocara cati in cats and kittens after induced infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lufenuron - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Spinosad? [synapse.patsnap.com]
- 6. SAFETY AND EFFICACY OF MILBEMYCIN OXIME AND LUFENURON TO TREAT ARGULUS SPP. INFESTATION IN SMOOTH BACK RIVER STINGRAYS (POTAMOTRYGON ORBIGNYI) AND MAGDALENA RIVER STINGRAYS (POTAMOTRYGON MAGDALENAE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety and Efficacy of Milbemycin Oxime and Lufenuron (Sentinel®) for Treating Argulus sp. in Two Stingray Species: the Magdalena River Stingray (Potamotrygon magdalenae) and the Smooth Back River Stingray (Potamotrygon orbignyi) - IAAAM 2018 - VIN [vin.com]
- 9. Development of Spinosad and Attributes of A New Class of Insect Control Products | Radcliffe's IPM World Textbook [ipmworld.umn.edu]
- 10. galaxcommerce.com.br [galaxcommerce.com.br]
- 11. Pharmacokinetics of spinosad and milbemycin oxime administered in combination and separately per os to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of milbemycin oxime in combination with spinosad in the treatment of larval and immature adult stages of Ancylostoma caninum and Toxocara canis in experimentally infected dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Milbemycin Oxime Spinosad | VCA Animal Hospitals [vcahospitals.com]
- 14. Effects of milbemycin oxime, combined with spinosad, when administered orally to microfilaremic dogs infected with adult heartworms (Dirofilaria immitis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Afoxolaner: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. Discovery and mode of action of afoxolaner, a new isoxazoline parasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. heraldopenaccess.us [heraldopenaccess.us]
- 19. Checkerboard assay – REVIVE [revive.gardp.org]
- 20. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. clyte.tech [clyte.tech]
Safety Operating Guide
Proper Disposal of Milbemycin A4 Oxime: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of Milbemycin A4 oxime, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing environmental impact and ensuring workplace safety.
Hazard Assessment and Precautionary Measures
While some safety data sheets (SDS) may not classify this compound as a hazardous substance under the Globally Harmonized System (GHS)[1], other closely related compounds like Milbemycin oxime are categorized as hazardous.[2] Specifically, Milbemycin oxime is identified as being harmful if swallowed or inhaled and is known to be very toxic to aquatic life with long-lasting effects.[2][3][4]
Core Recommendation: Given the high aquatic toxicity and potential for other hazards, it is imperative to treat this compound as a hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or washed down the sewer system. [2][3]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for handling this compound waste from the point of generation to its collection for final disposal.
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical waste, ensure you are wearing appropriate PPE to prevent personal contact.
-
Gloves: Chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Step 2: Segregate Chemical Waste Proper segregation is crucial to prevent dangerous chemical reactions.
-
Collect this compound waste in a dedicated container. This includes pure unused or expired product, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, gloves, weigh boats).
-
Do not mix this waste with other incompatible waste streams, such as strong acids, bases, or oxidizing agents.[5][6] Keep solid and liquid waste in separate containers.[5]
Step 3: Use Proper Waste Containers All chemical waste must be stored in appropriate containers to prevent leaks and spills.[7][8]
-
Compatibility: The container must be made of a material that is compatible with this compound and any solvents used. Plastic containers are often preferred.[9]
-
Condition: Containers must be in good condition, free from damage, and have a secure, leak-proof screw cap.[6][8]
-
Headroom: Do not overfill liquid waste containers. Leave at least one inch of headroom to allow for expansion.[6]
Step 4: Label Waste Containers Correctly Proper labeling is a key regulatory requirement. The label on the waste container must be clear and accurate.
-
Contents: Clearly write "Hazardous Waste" and list the full chemical name: "this compound." If it is a solution, list all components and their approximate percentages.
-
Hazards: Indicate the primary hazards (e.g., "Toxic," "Environmental Hazard").
Step 5: Store Waste in a Satellite Accumulation Area (SAA) Hazardous waste must be stored safely at or near the point of generation in a designated SAA.[6][7][9]
-
Location: The SAA must be in the same room where the waste is generated.[9]
-
Containment: Store the waste container in a secondary containment bin to catch any potential leaks.
-
Closure: Keep the waste container securely capped at all times, except when adding waste.[6][7]
Step 6: Arrange for Professional Disposal Laboratory-generated hazardous waste must be disposed of through your institution's approved channels.
-
Contact your organization's Environmental Health and Safety (EHS) department to request a waste pickup.[7][9]
-
Follow their specific procedures for completing waste disposal forms and preparing the container for collection.
-
The waste will be handled by a licensed hazardous material disposal company for final treatment, often via incineration.[10]
Regulatory Storage Limits for Hazardous Waste
The following table summarizes common quantitative limits for storing hazardous waste in a Satellite Accumulation Area (SAA) as stipulated by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[7][9]
| Parameter | Limit | Citation |
| Maximum Volume per SAA | 55 gallons of hazardous waste | [7][9] |
| Maximum Volume (Acutely Toxic) | 1 quart of liquid or 1 kg of solid "P-list" waste | [9] |
| Maximum Storage Time | 12 months from the accumulation start date | [7][9] |
| Removal Time After Full | Within 3 calendar days of the container becoming full | [7][9] |
Spill and Decontamination Procedures
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental release.
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Wear PPE: Don appropriate PPE, including a respirator if dust is airborne.[4]
-
Containment: For solid spills, dampen the material with water to prevent dust from becoming airborne.[2]
-
Cleanup: Carefully sweep or vacuum the spilled material and place it into a labeled hazardous waste container.[2][11] Do not use a standard vacuum; it must be rated for hazardous materials (e.g., HEPA filter).[2]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of all cleanup materials (e.g., wipes, contaminated PPE) as hazardous waste.
Diagrams and Visualizations
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. canbipharm.com [canbipharm.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. odu.edu [odu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. merck.com [merck.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Milbemycin A4 Oxime
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Milbemycin A4 oxime, a potent pharmaceutical compound. Adherence to these procedures is critical to minimize exposure risks and ensure responsible disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that may cause an allergic skin reaction, is suspected of damaging the unborn child, and may cause damage to organs through prolonged or repeated exposure.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Minimum Required Personal Protective Equipment:
| Protection Type | Specific Recommendations |
| Respiratory Protection | A NIOSH/MSHA approved respirator is required.[1][2] For situations with potential for uncontrolled release or unknown exposure levels, a positive pressure air-supplied respirator is necessary.[1][3] |
| Eye/Face Protection | Wear safety glasses with side shields or goggles.[1][3] If there is a risk of splashes or direct contact with dusts or mists, a face shield is required.[1][3] |
| Hand Protection | Chemical-resistant gloves are mandatory.[1] |
| Body Protection | A lab coat or work uniform should be worn.[1][3] |
Occupational Exposure Limits:
| Substance | Exposure Limit | Organization |
| Milbemycin Oxime | TWA: 0.1 mg/m³ (OEB 2) | Internal |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key stages from receipt to disposal.
1. Receiving:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled.
-
Log the receipt of the compound in your chemical inventory.
2. Storage:
-
Store this compound in a tightly closed, properly labeled container.[4]
-
Keep the container in a dry and well-ventilated place, such as a refrigerator, as indicated by the supplier.[4]
-
Access to the storage area should be restricted to authorized personnel.
3. Preparation and Weighing:
-
All handling of the solid compound, including weighing and preparation of solutions, must be conducted in a certified chemical fume hood or other ventilated enclosure to avoid the formation of dust and aerosols.[4]
-
Use appropriate tools and techniques to minimize dust generation.
4. Use in Experiments:
-
Wear all required PPE during experimental procedures.
-
Avoid all personal contact, including inhalation and skin contact.[5]
-
Do not eat, drink, or smoke in the laboratory area where the compound is being handled.[1]
5. Decontamination:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[4]
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent.
Emergency Procedures: A Clear Path to Safety
In the event of an emergency, a swift and informed response is critical. The following flowchart outlines the immediate actions to be taken for various scenarios.
In Case of a Spill:
-
Evacuate the immediate area.[5]
-
Wear appropriate PPE, including respiratory protection.[2]
-
Contain the spill using an absorbent material.[2]
-
Carefully collect the spilled material and place it in a sealed container for disposal.[2]
-
Clean the spill area thoroughly.
-
Dispose of all contaminated materials as hazardous waste.
In Case of Skin Contact:
-
Immediately remove contaminated clothing.[2]
-
Wash the affected skin area with soap and plenty of water for at least 15 minutes.[2]
-
Seek medical attention if irritation or other symptoms develop.[2]
In Case of Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2]
-
Seek immediate medical attention.[2]
In Case of Inhalation:
-
Move the individual to fresh air.[2]
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.[2]
In Case of Ingestion:
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: this compound and any materials contaminated with it should be treated as hazardous waste.
-
Containerization: All waste materials should be collected in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company.[4] Do not dispose of it down the drain or in the regular trash.[5]
-
Contaminated PPE: All disposable PPE used while handling the compound should be considered hazardous waste and disposed of accordingly.
-
Environmental Precautions: Avoid release to the environment.[1]
By implementing these comprehensive safety and handling procedures, research professionals can mitigate the risks associated with this compound and maintain a safe and compliant laboratory environment.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
